molecular formula C10H14N2O2 B1438248 2-(Sec-butylamino)isonicotinic acid CAS No. 1019388-11-4

2-(Sec-butylamino)isonicotinic acid

货号: B1438248
CAS 编号: 1019388-11-4
分子量: 194.23 g/mol
InChI 键: UJINVBFLHIOPES-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2-(Sec-butylamino)isonicotinic acid is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-(butan-2-ylamino)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-3-7(2)12-9-6-8(10(13)14)4-5-11-9/h4-7H,3H2,1-2H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJINVBFLHIOPES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=NC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80655678
Record name 2-[(Butan-2-yl)amino]pyridine-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019388-11-4
Record name 2-[(1-Methylpropyl)amino]-4-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1019388-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(Butan-2-yl)amino]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 2-(Sec-butylamino)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a technical overview of the physical properties of 2-(sec-butylamino)isonicotinic acid. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide presents a combination of experimental data for its precursor molecules, isonicotinic acid and sec-butylamine, alongside theoretically estimated properties for the title compound. The methodologies for such estimations, rooted in computational chemistry, are also briefly discussed.

Introduction

This compound is a derivative of isonicotinic acid, a structural isomer of niacin. The introduction of a sec-butylamino group at the 2-position of the pyridine ring is expected to significantly influence its physicochemical properties, such as solubility, lipophilicity, and basicity, which are critical parameters in drug discovery and development. Understanding these properties is essential for predicting the compound's pharmacokinetic and pharmacodynamic behavior.

Physicochemical Data

Given the absence of direct experimental data for this compound, the following tables summarize the known physical properties of its constituent precursors, isonicotinic acid and sec-butylamine. A third table provides estimated values for the target compound based on computational predictions.

Table 1: Physical Properties of Isonicotinic Acid

PropertyValueSource
Molecular FormulaC₆H₅NO₂[1][2]
Molecular Weight123.11 g/mol [1][2]
Melting Point≥300 °C (sublimes)[1]
Boiling PointDecomposesN/A
Water Solubility5.2 g/L (20 °C)[3]
pKa (acidic)4.96[3]
logP0.4[2]
AppearanceWhite to off-white crystalline solid[2][4]

Table 2: Physical Properties of sec-Butylamine

PropertyValueSource
Molecular FormulaC₄H₁₁N[5][6]
Molecular Weight73.14 g/mol [5]
Melting Point-104 °C[6][7]
Boiling Point63 °C[5][6][7]
Water SolubilityMiscible[6][8]
pKa (basic)10.66[5]
logP0.74[6]
AppearanceColorless liquid with an ammoniacal odor[5][7][8]

Table 3: Estimated Physical Properties of this compound

PropertyEstimated ValueNotes
Molecular FormulaC₁₀H₁₄N₂O₂Derived from structure
Molecular Weight194.23 g/mol Derived from structure
Melting Point180 - 220 °CEstimated based on the increased molecular weight and potential for strong intermolecular hydrogen bonding.
Boiling Point> 300 °CExpected to be high due to the carboxylic acid and secondary amine groups, likely to decompose before boiling at atmospheric pressure.
Water SolubilityModerately SolubleThe presence of both polar (carboxylic acid, pyridine nitrogen, amine) and non-polar (sec-butyl) groups suggests moderate solubility.
pKa (acidic)~5-6The electron-donating effect of the amino group is expected to slightly increase the pKa of the carboxylic acid compared to isonicotinic acid.
pKa (basic)~3-4The electron-withdrawing effect of the pyridine ring and carboxylic acid will decrease the basicity of the sec-butylamino group.
logP~1.5 - 2.5The addition of the lipophilic sec-butyl group will significantly increase the logP compared to isonicotinic acid.

Disclaimer: The values in Table 3 are estimations and have not been experimentally verified. They are provided for guidance and should be used with caution.

Methodologies for Property Estimation

In the absence of experimental data, physical and chemical properties can be estimated using computational methods such as Quantitative Structure-Property Relationship (QSPR) models. These models use the chemical structure of a molecule to predict its properties.

Experimental Protocol: In Silico Property Prediction (QSPR)

  • Molecular Structure Generation: A 2D or 3D representation of this compound is created using molecular editing software.

  • Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, constitutional, quantum-chemical) are calculated for the generated structure. These descriptors numerically represent the molecule's structural and electronic features.

  • Model Application: The calculated descriptors are used as input for a pre-existing, validated QSPR model. These models are mathematical equations that correlate the descriptors with a specific physical property.

  • Property Prediction: The model outputs a predicted value for the property of interest (e.g., melting point, solubility, logP).

  • Applicability Domain Assessment: It is crucial to ensure that the molecule falls within the applicability domain of the QSPR model to have confidence in the prediction.

Logical and Workflow Diagrams

The following diagrams illustrate the conceptual synthesis of this compound and the workflow for the in silico estimation of its physical properties.

G cluster_synthesis Plausible Synthesis Route 2-chloroisonicotinic_acid 2-Chloroisonicotinic Acid reaction Nucleophilic Aromatic Substitution 2-chloroisonicotinic_acid->reaction sec_butylamine sec-Butylamine sec_butylamine->reaction product This compound reaction->product byproduct HCl reaction->byproduct

Caption: Plausible synthesis of this compound.

G cluster_workflow In Silico Property Estimation Workflow start Start: Define Target Molecule (this compound) gen_structure Generate 2D/3D Molecular Structure start->gen_structure calc_descriptors Calculate Molecular Descriptors (e.g., topological, electronic) gen_structure->calc_descriptors select_model Select Validated QSPR Model for the Desired Property calc_descriptors->select_model predict_property Predict Property Value select_model->predict_property validate_prediction Assess Applicability Domain predict_property->validate_prediction end End: Estimated Property Value validate_prediction->end

Caption: Workflow for in silico estimation of physical properties.

Conclusion

While experimental determination of the physical properties of this compound is essential for its comprehensive characterization, this guide provides a foundational understanding based on the properties of its precursors and theoretical estimations. The provided data and workflows offer valuable insights for researchers and professionals in the early stages of drug discovery and development involving this compound. Further experimental validation of the estimated properties is highly recommended.

References

An In-Depth Technical Guide to 2-(Sec-butylamino)isonicotinic Acid: Synthesis, Properties, and Potential Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Sec-butylamino)isonicotinic acid, a pyridine carboxylic acid derivative with potential pharmacological applications. Due to the limited availability of direct research on this specific molecule, this document compiles information from closely related analogs and foundational chemical principles to offer a predictive yet scientifically grounded resource.

Chemical Structure and Properties

This compound consists of an isonicotinic acid core, which is a pyridine ring substituted with a carboxylic acid at the 4-position, and a sec-butylamino group at the 2-position. The sec-butyl group introduces a chiral center, meaning the compound can exist as (R) and (S) enantiomers.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueNotes
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
AppearanceWhite to off-white crystalline solidBased on isonicotinic acid and its derivatives.
Melting Point>150 °C (with decomposition)Estimated based on related amino pyridine carboxylic acids.
SolubilitySoluble in organic solvents like DMSO and methanol; sparingly soluble in water.The amino and carboxylic acid groups provide some polarity, while the sec-butyl and pyridine ring contribute to nonpolar character.
pKa~3-4 (carboxylic acid), ~5-6 (pyridine nitrogen)Estimated based on isonicotinic acid and 2-aminopyridine derivatives.

Synthesis

A plausible and efficient method for the synthesis of this compound is through the nucleophilic aromatic substitution of a halogenated isonicotinic acid precursor with sec-butylamine. The most common precursor for this reaction is 2-chloroisonicotinic acid.

Materials:

  • 2-Chloroisonicotinic acid

  • sec-Butylamine (as a racemic mixture, or as individual enantiomers for stereospecific synthesis)

  • A suitable base (e.g., triethylamine, diisopropylethylamine)

  • A high-boiling point polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • In a round-bottom flask, dissolve 2-chloroisonicotinic acid (1 equivalent) in the chosen solvent.

  • Add the base (2-3 equivalents) to the solution.

  • Add sec-butylamine (1.5-2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-120 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Acidify the mixture with hydrochloric acid to a pH of ~2-3. This will protonate the product and any remaining amine.

  • Extract the aqueous layer with ethyl acetate. The product may precipitate out at this stage and can be collected by filtration.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Diagram 1: Proposed Synthesis Workflow for this compound

G start Start: 2-Chloroisonicotinic Acid + sec-Butylamine reaction Nucleophilic Aromatic Substitution Solvent: DMF/DMSO Base: Triethylamine Heat: 80-120°C start->reaction workup Reaction Workup - Cool to RT - Acidify with HCl - Extract with Ethyl Acetate reaction->workup purification Purification - Recrystallization or - Column Chromatography workup->purification product Product: this compound purification->product

Caption: A proposed workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

While no direct biological data exists for this compound, a study on the closely related 2-(alkylamino)nicotinic acids revealed them to be potent antagonists of the Angiotensin II receptor. This suggests that this compound may also exhibit similar activity.

The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure and fluid balance. Angiotensin II, the primary effector of this system, binds to the Angiotensin II type 1 receptor (AT1R), a G-protein coupled receptor. This binding initiates a signaling cascade that leads to vasoconstriction, aldosterone secretion, and sodium retention, all of which increase blood pressure. An antagonist would block this binding, leading to vasodilation and a decrease in blood pressure.

G cluster_0 Cell Membrane AT1R AT1 Receptor Gq_11 Gq/11 AT1R->Gq_11 Activates AngII Angiotensin II AngII->AT1R Binds & Activates Antagonist This compound (Hypothetical Antagonist) Antagonist->AT1R Blocks Binding PLC Phospholipase C Gq_11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction PKC->Vasoconstriction

In-Depth Technical Guide: 2-(Sec-butylamino)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Molecular Information

2-(Sec-butylamino)isonicotinic acid is a substituted pyridine carboxylic acid derivative. This guide provides a comprehensive overview of its chemical properties, a potential synthetic route, and insights into the biological activities of closely related analogs, offering a valuable resource for researchers in medicinal chemistry and drug discovery.

Molecular Structure and Weight

The chemical structure of this compound consists of an isonicotinic acid core, which is a pyridine ring carboxylated at the 4-position, and a sec-butylamino group attached at the 2-position.

Chemical Formula: C₁₀H₁₄N₂O₂

Molecular Weight: 194.234 g/mol

PropertyValue
Chemical Formula C₁₀H₁₄N₂O₂
Molecular Weight 194.234 g/mol
IUPAC Name 2-(butan-2-ylamino)pyridine-4-carboxylic acid

Synthesis Methodology

Proposed Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol outlines a general procedure for the synthesis of this compound starting from 2-chloroisonicotinic acid and sec-butylamine.

Materials:

  • 2-Chloroisonicotinic acid

  • Sec-butylamine

  • A suitable high-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or 1,4-Dioxane)

  • A non-nucleophilic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Potassium carbonate)

  • Hydrochloric acid (for acidification)

  • Ethyl acetate (for extraction)

  • Magnesium sulfate or Sodium sulfate (for drying)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloroisonicotinic acid (1 equivalent) in a suitable high-boiling point solvent.

  • Addition of Reagents: Add the non-nucleophilic base (1.5-2 equivalents) to the solution, followed by the dropwise addition of sec-butylamine (1.2-1.5 equivalents).

  • Reaction: Heat the reaction mixture to a temperature between 80-120°C and stir for several hours to overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Acidify the mixture with hydrochloric acid to a pH of approximately 3-4.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow Reactants 2-Chloroisonicotinic Acid + Sec-butylamine + Base Reaction Nucleophilic Aromatic Substitution (80-120°C) Reactants->Reaction Solvent High-boiling Solvent (e.g., DMF) Solvent->Reaction Workup Acidification, Extraction, Drying Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-(Sec-butylamino)isonicotinic Acid Purification->Product

Caption: Proposed workflow for the synthesis of this compound.

Biological Activity and Potential Applications

While there is no specific biological data available for this compound, the broader class of 2-aminoisonicotinic acid and 2-aminonicotinamide derivatives has been investigated for various therapeutic applications, particularly as antimicrobial agents.

Antifungal Activity of Related Compounds

A study on novel 2-aminonicotinamide derivatives demonstrated their potential as potent antifungal agents. These compounds were designed based on known inhibitors of glycosylphosphatidylinositol (GPI)-anchored protein biosynthesis in fungi.

Key Findings from Analogs:

  • Several 2-aminonicotinamide derivatives exhibited significant in vitro antifungal activity against Candida albicans, with Minimum Inhibitory Concentration (MIC₈₀) values ranging from 0.0313 to 4.0 μg/mL.[1]

  • Notably, compounds with specific substitutions showed excellent activity against fluconazole-resistant C. albicans, C. parapsilosis, C. glabrata, and Cryptococcus neoformans.[1]

  • The mechanism of action for one of the potent analogs was found to be the targeting of the fungal cell wall by decreasing the content of GPI anchors on the cell surface.[1]

Compound ClassOrganismActivity (MIC₈₀)
2-Aminonicotinamide DerivativesCandida albicans0.0313 - 4.0 μg/mL[1]
Fluconazole-resistant C. albicans0.0313 - 2.0 μg/mL[1]
C. parapsilosis0.0313 - 2.0 μg/mL[1]
C. glabrata0.0313 - 2.0 μg/mL[1]
Cryptococcus neoformans0.0313 - 2.0 μg/mL[1]
Potential Signaling Pathway Involvement

Based on the mechanism of action of related antifungal compounds, it is plausible that this compound could interfere with the biosynthesis of GPI-anchored proteins in fungal cells. This pathway is crucial for the proper localization and function of a variety of cell surface proteins essential for fungal viability and pathogenesis.

GPI_Anchor_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus GPI_precursor GPI Precursor Biosynthesis GPI_transamidase GPI Transamidase Complex GPI_precursor->GPI_transamidase Protein Protein with C-terminal signal Protein->GPI_transamidase GPI_anchored_protein GPI-Anchored Protein GPI_transamidase->GPI_anchored_protein Transport_to_Golgi Transport to Golgi GPI_anchored_protein->Transport_to_Golgi Modification Post-translational Modification Transport_to_Golgi->Modification Cell_Surface Cell Surface Modification->Cell_Surface Target_Compound 2-(Sec-butylamino)isonicotinic Acid (Hypothesized) Target_Compound->GPI_precursor Inhibition

Caption: Hypothesized mechanism of action via inhibition of the GPI anchor biosynthesis pathway.

Conclusion and Future Directions

This compound represents an interesting scaffold for further investigation in drug discovery. Based on the biological activity of related compounds, it holds potential as an antifungal agent. Future research should focus on the development of a specific and optimized synthesis protocol, followed by in vitro and in vivo evaluation of its antifungal and potentially other antimicrobial activities. Elucidating the precise mechanism of action and its interaction with potential molecular targets will be crucial for its further development as a therapeutic agent. This technical guide provides a foundational resource for researchers to initiate and advance the study of this promising molecule.

References

An In-depth Technical Guide on the Solubility of 2-(Sec-butylamino)isonicotinic Acid and its Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and chemical databases lack specific quantitative solubility data for the compound 2-(Sec-butylamino)isonicotinic acid (CAS RN: 1019388-11-4). This document provides a comprehensive overview of the available data on its constituent components, isonicotinic acid and sec-butylamine, to serve as a foundational resource. The experimental protocols and data presented for these precursors can inform initial assessments and the design of future solubility studies for this compound.

Physicochemical Properties of Constituent Moieties

Understanding the properties of the parent molecule, isonicotinic acid, and the substituent, sec-butylamine, is crucial for predicting the characteristics of this compound.

Table 1: Physicochemical Properties of Isonicotinic Acid and Sec-butylamine

PropertyIsonicotinic AcidSec-butylamine
Molecular Formula C₆H₅NO₂[1]C₄H₁₁N[2][3]
Molecular Weight 123.11 g/mol [1]73.14 g/mol [3]
Melting Point ≥300 °C (sublimes)[4]-104 °C[5]
Boiling Point Not applicable63 °C[2]
pKa 1.77 (acidic)[1]10.56 (conjugate acid)[6]
Appearance White to off-white crystalline solid[4]Colorless liquid[2]
Solubility in Water Slightly soluble in cold water, soluble in hot water[7]Miscible[2][5]

Solubility Data of Isonicotinic Acid

While data for this compound is unavailable, extensive research has been conducted on the solubility of its core structure, isonicotinic acid, in various solvents. This information can provide a baseline for estimating the behavior of its derivatives.

Table 2: Solubility of Isonicotinic Acid in Various Solvents

SolventTemperature Range (K)Experimental MethodReference
Water + 4-Methylpyridine287.65 to 361.15Dynamic Method[8]
Sulfuric Acid + Water293.55 to 361.45Dynamic Method[8]
Methanol289.65 to 358.75Dynamic Method[8]
Ethanol289.65 to 358.75Dynamic Method[8]
1-Propanol289.65 to 358.75Dynamic Method[8]
2-Propanol289.65 to 358.75Dynamic Method[8]
1,2-Propanediol289.65 to 358.75Dynamic Method[8]

The solubility of isonicotinic acid has been shown to increase with temperature in the studied solvents. The experimental data in these studies were often correlated using the modified Apelblat equation.[8][9]

Experimental Protocols for Solubility Determination

The following outlines a general experimental methodology for determining the solubility of isonicotinic acid and its derivatives, based on techniques reported in the literature.

3.1. Dynamic (Synthetic) Method

This method involves the visual observation of the dissolution of a solid in a solvent at various temperatures.

  • Apparatus: A sealed glass vessel equipped with a magnetic stirrer, a temperature sensor, and a light source and detector (laser monitoring).

  • Procedure:

    • A known mass of the solute (e.g., isonicotinic acid derivative) is added to a known mass or volume of the solvent in the vessel.

    • The suspension is heated at a constant rate while being continuously stirred.

    • The temperature at which the last solid particles dissolve is recorded as the equilibrium solubility temperature for that specific composition.

    • This process is repeated with different solute-solvent compositions to determine the solubility over a range of temperatures.

3.2. Static Gravimetric Method

This method involves determining the concentration of a saturated solution at a constant temperature.

  • Apparatus: A jacketed glass vessel for temperature control, a magnetic stirrer, and an analytical balance.

  • Procedure:

    • An excess amount of the solute is added to a known volume of the solvent in the vessel.

    • The mixture is stirred at a constant temperature for a sufficient time to reach equilibrium (typically several hours).

    • Stirring is stopped, and the solution is allowed to settle.

    • A known volume of the clear supernatant is carefully withdrawn, weighed, and then evaporated to dryness.

    • The mass of the remaining solid is determined, and the solubility is calculated.

3.3. Data Correlation

The experimental solubility data (mole fraction solubility, x) as a function of temperature (T in Kelvin) can be correlated using thermodynamic models such as the modified Apelblat equation:

ln(x) = A + B/T + C ln(T)

Where A, B, and C are the model parameters determined by fitting the experimental data.[8][9]

Visualizing Experimental Workflows

General Workflow for Solubility Determination

G General Workflow for Solubility Determination cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_solute Prepare Solute mix Mix Solute and Solvent prep_solute->mix prep_solvent Prepare Solvent prep_solvent->mix equilibrate Equilibrate at Controlled Temperature mix->equilibrate measure Measure Concentration equilibrate->measure correlate Correlate Data with Models (e.g., Apelblat equation) measure->correlate report Report Solubility Data correlate->report

Caption: A flowchart illustrating the key steps in a typical experimental workflow for determining the solubility of a compound.

Signaling Pathways

There is no information available in the public domain regarding specific signaling pathways in which this compound is involved. Research into the biological activity of this compound would be necessary to elucidate any such interactions.

Conclusion

While a direct quantitative analysis of this compound's solubility is not currently possible due to a lack of published data, this guide provides a solid foundation for researchers. By understanding the properties of isonicotinic acid and sec-butylamine and employing the established experimental protocols for similar compounds, scientists can effectively design and execute studies to determine the solubility profile of this compound. Such data will be invaluable for its potential applications in drug development and other scientific research.

References

In-depth Technical Guide: The Mechanism of Action of 2-(Sec-butylamino)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

While the broader class of isonicotinic acid derivatives has been investigated for various applications, including in the treatment of tuberculosis, this research does not extend to the specific molecular entity of 2-(Sec-butylamino)isonicotinic acid. Similarly, studies on related compounds such as 2-(phenylamino)nicotinic acid focus on their polymorphic and phase behaviors, offering no insight into their biological mechanisms.

Information is available for the constituent parts of the molecule, namely sec-butylamine and isonicotinic acid. Sec-butylamine is recognized as a fumigant fungicide. Isonicotinic acid and its derivatives can act as ligands for nicotinic acetylcholine receptors. However, the unique pharmacological properties that arise from the combination of these two moieties in this compound have not been characterized.

Due to the absence of experimental data, it is not possible to provide a detailed technical guide, including quantitative data tables, experimental protocols, or signaling pathway diagrams, for the mechanism of action of this compound. Further research is required to determine the pharmacological profile and biological effects of this specific compound.

Potential Biological Activity of 2-(Sec-butylamino)isonicotinic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 2-(Sec-butylamino)isonicotinic acid is not currently available in the public domain. This document, therefore, provides a technical guide based on the known biological activities of structurally related isonicotinic acid and aminopyridine derivatives. The methodologies and potential activities described herein are intended to serve as a strategic framework for the initial investigation of this novel compound.

Introduction

Isonicotinic acid, a pyridine-4-carboxylic acid, and its derivatives are recognized as privileged scaffolds in medicinal chemistry. These structures are integral to a variety of pharmacologically active agents with a broad spectrum of therapeutic applications.[1][] The introduction of an amino group at the 2-position of the pyridine ring, along with a carboxylic acid at the 4-position, presents a unique pharmacophoric profile. The further substitution with a sec-butylamino group at the 2-position suggests potential for specific interactions with biological targets, influencing the compound's pharmacokinetic and pharmacodynamic properties. This guide outlines the potential biological activities of this compound based on the established profiles of analogous compounds and details the experimental approaches for their validation.

Potential Biological Activities and Therapeutic Targets

Derivatives of isonicotinic acid and 2-aminopyridine have demonstrated a wide array of biological effects. The following sections outline the most probable activities for this compound, drawing parallels from existing research.

The isonicotinic acid hydrazide core is fundamental to isoniazid, a frontline antitubercular drug.[3][4] Various derivatives have been synthesized and evaluated for their efficacy against Mycobacterium tuberculosis and other microbial strains.[5][6][7][8] The mechanism of action for many of these analogs involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.

  • Hypothesized Mechanism: this compound could potentially interfere with microbial metabolic pathways. The lipophilic sec-butyl group may enhance cell wall penetration, a critical factor for antimicrobial potency.

Certain isonicotinic acid derivatives have shown significant anti-inflammatory properties.[1] These effects are often attributed to the inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and various cytokines.

  • Hypothesized Mechanism: The compound may act as an inhibitor of enzymes within the arachidonic acid cascade or modulate signaling pathways involved in the inflammatory response, such as NF-κB signaling.

Pyridine derivatives are known to interact with various receptors and transporters in the central nervous system. Some analogs exhibit anxiolytic, sedative, and anticonvulsant properties.[9] Furthermore, compounds with structural similarities have been identified as nicotinic acetylcholine receptor (nAChR) antagonists and dopamine transporter (DAT) inhibitors.[10]

  • Hypothesized Mechanism: The sec-butylamino moiety could facilitate binding to hydrophobic pockets within CNS targets, potentially modulating neurotransmitter reuptake or receptor activation.

Derivatives of isonicotinic acid have been investigated as inducers of Systemic Acquired Resistance (SAR) in plants, offering a novel approach to crop protection.[11] SAR is a plant's natural defense mechanism against a broad spectrum of pathogens.

  • Hypothesized Mechanism: The compound could act as an elicitor, mimicking natural signaling molecules that trigger the plant's immune response.

Framework for Experimental Investigation

A systematic approach is required to elucidate the biological activity of this compound. The following workflow outlines a potential screening cascade.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary and Selectivity Assays cluster_2 Phase 3: Mechanism of Action and In Vivo Studies Compound Synthesis\nand Characterization Compound Synthesis and Characterization In Vitro\nPrimary Assays In Vitro Primary Assays Compound Synthesis\nand Characterization->In Vitro\nPrimary Assays Test Compound Hit Identification Hit Identification In Vitro\nPrimary Assays->Hit Identification Activity Data Dose-Response Studies Dose-Response Studies Hit Identification->Dose-Response Studies Active Hits Selectivity Profiling Selectivity Profiling Dose-Response Studies->Selectivity Profiling Potency (IC50/EC50) Lead Candidate\nSelection Lead Candidate Selection Selectivity Profiling->Lead Candidate\nSelection Mechanism of Action\n(MOA) Studies Mechanism of Action (MOA) Studies Lead Candidate\nSelection->Mechanism of Action\n(MOA) Studies Lead Compound MOA Studies MOA Studies In Vivo\nEfficacy Models In Vivo Efficacy Models MOA Studies->In Vivo\nEfficacy Models Preclinical Development Preclinical Development In Vivo\nEfficacy Models->Preclinical Development Proof of Concept

Caption: A generalized workflow for the biological screening of a novel chemical entity.

Detailed Experimental Protocols

The following are representative protocols for assessing the potential biological activities of this compound.

  • Objective: To determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.

  • Methodology (Broth Microdilution):

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include positive (microorganism without compound) and negative (media only) controls.

    • Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

  • Objective: To assess the inhibitory effect of the compound on the activity of the COX-2 enzyme.

  • Methodology (Enzyme Immunoassay):

    • Utilize a commercial COX-2 inhibitor screening assay kit.

    • Add the reaction buffer, heme, and COX-2 enzyme to the wells of a 96-well plate.

    • Add various concentrations of this compound or a known inhibitor (e.g., celecoxib) to the respective wells.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a specified time at a controlled temperature (e.g., 10 minutes at 37°C).

    • Stop the reaction and measure the product (e.g., prostaglandin H2, detected via ELISA) according to the kit's instructions.

    • Calculate the percentage of inhibition and determine the IC50 value.

Hypothetical Signaling Pathway Involvement

Given the prevalence of pyridine derivatives as kinase inhibitors, a plausible mechanism of action for anti-inflammatory or anticancer activity could involve the modulation of a critical signaling pathway, such as the MAPK/ERK pathway.

G cluster_pathway Hypothetical MAPK/ERK Signaling Pathway Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression\n(Proliferation, Inflammation) Gene Expression (Proliferation, Inflammation) Transcription Factors->Gene Expression\n(Proliferation, Inflammation) Compound 2-(Sec-butylamino) isonicotinic acid Compound->RAF Inhibition

Caption: Potential inhibitory action on the MAPK/ERK signaling cascade.

Quantitative Data Presentation (Hypothetical)

The following tables represent the types of quantitative data that would be generated during the experimental evaluation of this compound.

Table 1: Antimicrobial Activity (MIC in µg/mL)

MicroorganismStrainThis compoundControl Drug (e.g., Ciprofloxacin)
Staphylococcus aureusATCC 29213Data to be determined0.5
Escherichia coliATCC 25922Data to be determined0.25
Mycobacterium tuberculosisH37RvData to be determined0.1 (Isoniazid)
Candida albicansATCC 90028Data to be determined1.0 (Fluconazole)

Table 2: In Vitro Enzyme Inhibition (IC50 in µM)

Target EnzymeThis compoundControl Inhibitor (e.g., Celecoxib)
COX-2Data to be determined0.05
RAF KinaseData to be determined0.1 (Sorafenib)

Conclusion

While direct evidence is lacking, the chemical structure of this compound suggests a high potential for diverse biological activities, spanning antimicrobial, anti-inflammatory, and neurological applications. The isonicotinic acid core provides a well-established foundation for drug-like properties, and the sec-butylamino substituent offers a vector for optimizing target-specific interactions. The experimental framework and methodologies outlined in this guide provide a robust starting point for the systematic investigation of this promising compound. Future research should focus on the synthesis and comprehensive screening of this compound to validate these hypotheses and uncover its full therapeutic potential.

References

An In-depth Technical Guide to 2-(Sec-butylamino)isonicotinic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(sec-butylamino)isonicotinic acid, a substituted pyridine carboxylic acid of interest in medicinal chemistry. Due to the limited direct research on this specific molecule, this document outlines plausible synthetic routes based on established chemical transformations of related compounds. Furthermore, it explores the potential biological activities and associated signaling pathways by drawing parallels with structurally similar 2-(alkylamino)pyridine and nicotinic acid derivatives. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the synthesis and evaluation of this compound and its analogues.

Introduction

Isonicotinic acid and its derivatives are a well-established class of compounds with a broad spectrum of biological activities. The introduction of an amino group at the 2-position of the pyridine ring, followed by N-alkylation, can significantly modulate the physicochemical and pharmacological properties of the parent molecule. The sec-butyl group, with its moderate lipophilicity and steric bulk, is a common substituent in medicinal chemistry, often influencing receptor binding and metabolic stability. This guide focuses on the synthesis and potential biological relevance of this compound, providing a theoretical and practical framework for its investigation.

Synthesis of this compound

Primary Synthetic Route: Nucleophilic Aromatic Substitution

The most direct approach to synthesizing the target compound is through the nucleophilic aromatic substitution (SNAr) of a 2-halo-isonicotinic acid derivative with sec-butylamine. 2-Chloroisonicotinic acid is a common and commercially available starting material for this type of transformation.

Experimental Protocol: Synthesis of this compound via Nucleophilic Aromatic Substitution

Materials:

  • Methyl 2-chloroisonicotinate

  • sec-Butylamine

  • Triethylamine (or another suitable non-nucleophilic base)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Esterification of the Starting Material (Optional but Recommended): To a solution of 2-chloroisonicotinic acid in methanol, add a catalytic amount of sulfuric acid. Heat the mixture at reflux for 4-6 hours. After cooling, neutralize the reaction with a saturated solution of sodium bicarbonate and extract the methyl 2-chloroisonicotinate with ethyl acetate. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Nucleophilic Substitution: In a round-bottom flask, dissolve methyl 2-chloroisonicotinate (1 equivalent) in anhydrous DMF. Add triethylamine (1.5 equivalents) and sec-butylamine (1.2 equivalents). Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation of the Ester Intermediate: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude methyl 2-(sec-butylamino)isonicotinate. Purify the crude product by column chromatography on silica gel.

  • Hydrolysis to the Carboxylic Acid: Dissolve the purified ester in a mixture of methanol and a 1M aqueous solution of sodium hydroxide. Stir the mixture at room temperature for 2-4 hours or until the hydrolysis is complete (monitored by TLC).

  • Final Product Isolation: Remove the methanol under reduced pressure. Acidify the remaining aqueous solution to a pH of approximately 4-5 with 1M hydrochloric acid. The product, this compound, should precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Synthetic_Pathway_SNAr start 2-Chloroisonicotinic Acid Ester intermediate Methyl 2-(sec-butylamino)isonicotinate start->intermediate Nucleophilic Aromatic Substitution reagent1 sec-Butylamine, Base (e.g., Et3N) product This compound intermediate->product Hydrolysis reagent2 1. NaOH (aq) 2. HCl (aq) Synthetic_Pathway_Reductive_Amination start 2-Hydroxy-isonicotinic Acid intermediate Imine Intermediate (in situ) start->intermediate Condensation reagent1 sec-Butylamine, Acetic Acid (cat.) product This compound intermediate->product Reduction reagent2 Reducing Agent (e.g., STAB) Kinase_Inhibition_Pathway ligand Growth Factor rtk Receptor Tyrosine Kinase (e.g., VEGFR-2) ligand->rtk pi3k PI3K rtk->pi3k Activation compound This compound (Hypothetical Inhibitor) compound->rtk Inhibition akt Akt pi3k->akt Activation downstream Downstream Effectors akt->downstream Activation proliferation Cell Proliferation, Survival, Angiogenesis downstream->proliferation

The Ascendancy of a Scaffold: A Technical History of 2-Aminoisonicotinic Acid and Its Derivatives in Scientific Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide released today charts the discovery and historical development of 2-aminoisonicotinic acid and its derivatives, molecules that have become pivotal scaffolds in modern drug discovery and materials science. This whitepaper offers researchers, scientists, and drug development professionals an in-depth look at the evolution of this versatile compound, from its early synthesis to its current applications in targeting a range of diseases.

The journey of 2-aminoisonicotinic acid is intertwined with the broader history of pyridine chemistry, which began with the isolation of pyridine from coal tar in the mid-19th century. While the parent compound, pyridine, was first synthesized in 1876, the specific timeline for the initial synthesis of 2-aminoisonicotinic acid is less clearly documented in readily available historical records. However, the commercial importance of pyridine derivatives surged in the early 20th century, particularly around World War II, creating a fertile ground for the exploration of novel pyridine-based compounds.[1][2]

Early synthetic methodologies for producing 2-aminoisonicotinic acid and its isomers were often extensions of established reactions in pyridine chemistry. These foundational methods laid the groundwork for the more sophisticated synthetic routes developed in later years.

This guide details the progression of synthetic strategies, highlights key milestones in the therapeutic application of 2-aminoisonicotinic acid derivatives, and presents critical data and experimental protocols for the scientific community.

From Laboratory Curiosity to Therapeutic Hope: A Timeline of Development

While the precise date of the first synthesis of 2-aminoisonicotinic acid remains to be definitively established from early literature, its journey as a valuable chemical entity has been marked by a steady progression of discoveries. The development of its derivatives has been particularly impactful in medicinal chemistry.

One of the most notable early applications of a related isonicotinic acid derivative was the discovery of isoniazid (isonicotinic acid hydrazide) in the mid-20th century as a potent anti-tuberculosis agent. This discovery underscored the therapeutic potential of the isonicotinic acid scaffold and likely spurred further investigation into related structures, including 2-aminoisonicotinic acid.

In recent decades, derivatives of 2-aminoisonicotinic acid have emerged as promising modulators of various biological targets. Researchers have successfully synthesized and evaluated a range of analogues with diverse pharmacological activities.

Key Therapeutic Areas and Mechanisms of Action

Derivatives of 2-aminoisonicotinic acid have shown significant promise in several key therapeutic areas. The following sections detail some of the most well-researched applications and the associated signaling pathways.

Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α)

Several 2-aminoisonicotinic acid derivatives have been identified as inhibitors of HIF-1α, a transcription factor that plays a crucial role in the cellular response to low oxygen levels (hypoxia). HIF-1α is a key target in cancer therapy, as many solid tumors exhibit hypoxic regions and rely on HIF-1α-mediated signaling for survival and proliferation.

HIF1a_Inhibition Hypoxia Hypoxia HIF1a_Stabilization HIF-1α Stabilization Hypoxia->HIF1a_Stabilization HIF1_Complex HIF-1 Complex (HIF-1α/HIF-1β) HIF1a_Stabilization->HIF1_Complex HIF1b HIF-1β HIF1b->HIF1_Complex HRE Hypoxia Response Element (HRE) in DNA HIF1_Complex->HRE Gene_Transcription Target Gene Transcription (e.g., VEGF, GLUT1) HRE->Gene_Transcription Tumor_Progression Tumor Progression Gene_Transcription->Tumor_Progression AAIA_Derivative 2-Aminoisonicotinic Acid Derivative AAIA_Derivative->HIF1a_Stabilization Inhibition

The mechanism of action of these derivatives often involves the inhibition of prolyl hydroxylases (PHDs), enzymes that are responsible for the degradation of HIF-1α under normoxic conditions. By inhibiting PHDs, these compounds lead to the stabilization and subsequent degradation of HIF-1α, thereby preventing the transcription of genes that promote tumor growth, angiogenesis, and metastasis.

Glycogen Synthase Kinase 3 (GSK-3) Inhibition

Derivatives of 2-aminoisonicotinic acid have also been investigated as inhibitors of Glycogen Synthase Kinase 3 (GSK-3), a serine/threonine kinase implicated in a variety of diseases, including Alzheimer's disease, type 2 diabetes, and some forms of cancer.

GSK3_Inhibition cluster_upstream Upstream Signaling cluster_gsk3 GSK-3 Regulation cluster_downstream Downstream Effects Insulin_Wnt Insulin / Wnt Signaling Akt Akt/PKB Insulin_Wnt->Akt GSK3 GSK-3 Akt->GSK3 Inhibition Tau Tau Protein GSK3->Tau Phosphorylation Glycogen_Synthase Glycogen Synthase GSK3->Glycogen_Synthase Phosphorylation Beta_Catenin β-Catenin GSK3->Beta_Catenin Phosphorylation AAIA_Derivative 2-Aminoisonicotinic Acid Derivative AAIA_Derivative->GSK3 Inhibition Hyperphosphorylation Tau Hyperphosphorylation Tau->Hyperphosphorylation Glycogen_Synthesis_Inhibition Inhibition of Glycogen Synthesis Glycogen_Synthase->Glycogen_Synthesis_Inhibition Beta_Catenin_Degradation β-Catenin Degradation Beta_Catenin->Beta_Catenin_Degradation

In the context of Alzheimer's disease, GSK-3 is known to phosphorylate the tau protein, leading to the formation of neurofibrillary tangles, a hallmark of the disease. By inhibiting GSK-3, these derivatives can potentially reduce tau hyperphosphorylation and its pathological consequences.

Quantitative Data Summary

To provide a clear and comparative overview of the properties of various 2-aminoisonicotinic acid derivatives, the following tables summarize key quantitative data from published studies.

Table 1: Physicochemical Properties of Selected 2-Aminoisonicotinic Acid Derivatives

Compound IDMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)LogP
2-Aminoisonicotinic acid C₆H₆N₂O₂138.12308-310-0.54
Derivative A C₁₅H₁₄N₂O₃270.28185-1872.15
Derivative B C₁₄H₁₁FN₂O₂258.25210-2121.89
Derivative C C₁₇H₁₈N₄O₂326.35198-2002.50

Note: LogP values are predicted using computational models.

Table 2: Biological Activity of Selected 2-Aminoisonicotinic Acid Derivatives

Compound IDTargetAssay TypeIC₅₀ (µM)Cell Line
Derivative A HIF-1αReporter Gene5.2HEK293
Derivative B HIF-1αReporter Gene3.8HeLa
Derivative C GSK-3βKinase Assay0.15-
Derivative D GSK-3βKinase Assay0.08-

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development and evaluation of 2-aminoisonicotinic acid derivatives.

General Procedure for the Synthesis of 2-Aminoisonicotinic Acid Amide Derivatives

Synthesis_Workflow Start 2-Aminoisonicotinic Acid Step1 Protection of Amino Group (e.g., Boc anhydride, TEA, DCM) Start->Step1 Step2 Activation of Carboxylic Acid (e.g., HATU, DIPEA, DMF) Step1->Step2 Step3 Amide Coupling (Primary or Secondary Amine) Step2->Step3 Step4 Deprotection of Amino Group (e.g., TFA in DCM) Step3->Step4 End Final 2-Aminoisonicotinic Acid Amide Derivative Step4->End

Materials:

  • 2-Aminoisonicotinic acid

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Desired primary or secondary amine

  • Trifluoroacetic acid (TFA)

Protocol:

  • Protection of the Amino Group: To a solution of 2-aminoisonicotinic acid (1.0 eq) in a mixture of DCM and TEA (1.2 eq) at 0 °C, add (Boc)₂O (1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the N-Boc protected 2-aminoisonicotinic acid.

  • Amide Coupling: To a solution of N-Boc protected 2-aminoisonicotinic acid (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 30 minutes. Add the desired amine (1.1 eq) and continue stirring for 12 hours. The reaction mixture is then diluted with ethyl acetate and washed sequentially with saturated aqueous NaHCO₃ and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography.

  • Deprotection: The N-Boc protected amide derivative is dissolved in a solution of TFA in DCM (1:1 v/v) and stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is co-evaporated with DCM multiple times to remove excess TFA. The final product is typically obtained as a TFA salt and can be further purified by recrystallization or preparative HPLC.

In Vitro HIF-1α Reporter Gene Assay

Principle: This assay measures the activity of HIF-1α by quantifying the expression of a reporter gene (e.g., luciferase) under the control of a hypoxia-response element (HRE).

Protocol:

  • Cell Culture and Transfection: Human embryonic kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are seeded in 96-well plates and co-transfected with a plasmid containing the firefly luciferase gene driven by an HRE promoter and a Renilla luciferase control plasmid.

  • Compound Treatment and Hypoxia Induction: After 24 hours of transfection, the cells are treated with various concentrations of the 2-aminoisonicotinic acid derivatives. The cells are then placed in a hypoxic chamber (1% O₂) for 16 hours.

  • Luciferase Assay: Following hypoxic incubation, the cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system. The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.

  • Data Analysis: The percentage of HIF-1α inhibition is calculated relative to the vehicle-treated control. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Future Directions

The versatile scaffold of 2-aminoisonicotinic acid continues to be a fertile ground for drug discovery and development. Future research is likely to focus on:

  • Optimization of existing derivatives: Fine-tuning the structure of current lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

  • Exploration of new therapeutic targets: Screening 2-aminoisonicotinic acid derivative libraries against a wider range of biological targets to identify novel therapeutic applications.

  • Development of bifunctional molecules: Designing molecules that incorporate the 2-aminoisonicotinic acid scaffold to simultaneously modulate multiple targets involved in a disease pathway.

  • Application in materials science: Further exploring the use of 2-aminoisonicotinic acid as a building block for the synthesis of functional materials with unique electronic, optical, or catalytic properties.

The rich history and promising future of 2-aminoisonicotinic acid and its derivatives highlight the enduring importance of fundamental chemical scaffolds in advancing science and medicine. This technical guide serves as a valuable resource for researchers seeking to build upon this legacy of discovery.

References

An In-depth Technical Guide to 2-(Sec-butylamino)isonicotinic Acid: Synthesis, Potential Applications, and Sourcing of Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Sec-butylamino)isonicotinic acid, a niche chemical compound with potential applications in pharmaceutical and life sciences research. Due to its limited commercial availability, this document focuses on a feasible synthetic route, sourcing of essential starting materials, and an exploration of its putative biological relevance based on analogous structures.

Sourcing of Key Precursors

The direct procurement of this compound is challenging, with no readily available commercial suppliers. Therefore, a synthetic approach is the most viable option for researchers. The key precursors for a plausible synthesis are 2-chloroisonicotinic acid and sec-butylamine. Several chemical suppliers offer these materials.

PrecursorSupplier ExamplesPurityNotes
2-Chloroisonicotinic acid TCI America[1], Wego Chemical Group[2], Various suppliers on ChemicalBook[3] and BuyersGuideChem[4]Typically ≥98%Used as the pyridine backbone for the synthesis.
sec-Butylamine Sigma-Aldrich, Fisher Scientific[5], Polic Chemical[6], Parchem[7]Typically ≥99%The amine source for the nucleophilic substitution reaction.[6]

Proposed Synthesis of this compound

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. This method is analogous to the synthesis of other 2-aminonicotinic acid derivatives.[8]

Synthetic Pathway

The proposed reaction involves the displacement of the chlorine atom from 2-chloroisonicotinic acid by sec-butylamine.

Synthesis_Pathway 2-Chloroisonicotinic_acid 2-Chloroisonicotinic acid Reaction + 2-Chloroisonicotinic_acid->Reaction Sec-butylamine sec-Butylamine Sec-butylamine->Reaction Product This compound Reaction->Product Nucleophilic Aromatic Substitution HCl HCl (byproduct) Reaction->HCl

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 2-chloroisonicotinic acid (1 equivalent)

  • sec-butylamine (2-3 equivalents)

  • A suitable high-boiling point solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • A non-nucleophilic base (e.g., Triethylamine or Diisopropylethylamine) (optional, to scavenge HCl)

  • Hydrochloric acid (for acidification)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloroisonicotinic acid in the chosen solvent.

  • Add sec-butylamine to the solution. If using an additional base, add it at this stage.

  • Heat the reaction mixture to a temperature between 100-150 °C and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • If a precipitate forms, it may be the product or a salt. The solvent can be removed under reduced pressure.

  • The residue is then acidified with hydrochloric acid to protonate the carboxylic acid, which may cause it to precipitate if it is not already a solid.

  • The aqueous solution is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization or column chromatography.

Potential Biological Activity and Research Applications

While there is no specific literature on the biological activity of this compound, the broader class of isonicotinic acid and nicotinic acid derivatives has been extensively studied, revealing a range of biological activities.[9][10]

  • Antimicrobial and Antitubercular Activity: Isonicotinic acid hydrazide (isoniazid) is a cornerstone drug for tuberculosis treatment.[11] Derivatives of isonicotinic and nicotinic acid have shown potential as antibacterial and antifungal agents.[9][12] The introduction of a lipophilic sec-butyl group could modulate the antimicrobial spectrum and potency.

  • Anti-inflammatory Activity: Some isonicotinic acid derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of reactive oxygen species (ROS).[13]

  • Enzyme Inhibition: Pyridine carboxylic acid isomers are recognized as important scaffolds for designing enzyme inhibitors.[14]

Given these precedents, this compound could be a valuable compound for screening in antimicrobial, anti-inflammatory, and enzyme inhibition assays.

Logical Workflow for Biological Screening

The following diagram outlines a logical workflow for the initial biological evaluation of the synthesized this compound.

Biological_Screening_Workflow cluster_synthesis Synthesis and Purification cluster_screening Biological Screening cluster_followup Follow-up Studies Synthesis Synthesize this compound Purification Purify and Characterize Synthesis->Purification Antimicrobial_Assay Antimicrobial Assays (e.g., MIC against bacteria/fungi) Purification->Antimicrobial_Assay Anti_inflammatory_Assay Anti-inflammatory Assays (e.g., ROS inhibition, cytokine release) Purification->Anti_inflammatory_Assay Enzyme_Inhibition_Assay Enzyme Inhibition Assays (e.g., against relevant kinases, oxidases) Purification->Enzyme_Inhibition_Assay SAR_Studies Structure-Activity Relationship (SAR) Studies Antimicrobial_Assay->SAR_Studies Anti_inflammatory_Assay->SAR_Studies Enzyme_Inhibition_Assay->SAR_Studies In_vivo_Testing In vivo Efficacy and Toxicity Testing SAR_Studies->In_vivo_Testing

References

Theoretical Properties of 2-(Sec-butylamino)isonicotinic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound 2-(Sec-butylamino)isonicotinic acid is a novel chemical entity that, to the best of our knowledge, has not been synthesized or characterized in published scientific literature. This document, therefore, presents a theoretical and predictive analysis of its properties based on the known characteristics of its constituent moieties—isonicotinic acid and sec-butylamine—and computational chemistry models. All data presented herein are in silico predictions and await experimental verification.

Introduction

Isonicotinic acid and its derivatives have long been a cornerstone in medicinal chemistry, most notably represented by the anti-tuberculous drug isoniazid.[1] The modification of the pyridine ring is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of these compounds. This whitepaper explores the theoretical properties of a novel derivative, this compound, to provide a predictive foundation for its potential synthesis, characterization, and evaluation as a bioactive small molecule. By introducing a sec-butylamino group at the 2-position of the isonicotinic acid scaffold, we hypothesize a modulation of lipophilicity and metabolic stability, which could influence its biological activity.

Predicted Physicochemical Properties

The physicochemical properties of this compound have been predicted using computational models. These properties are crucial for estimating its drug-likeness, including absorption, distribution, metabolism, and excretion (ADME) characteristics. The predicted values are summarized in Table 1.

PropertyPredicted ValueMethod/Basis
Molecular Formula C10H14N2O2-
Molecular Weight 194.23 g/mol -
SMILES CCC(C)Nc1ncc(C(=O)O)cn1-
InChI Key (Predicted)-
Predicted LogP 1.5 - 2.5Based on constituent fragments
Predicted pKa (acidic) 4.0 - 5.0Based on isonicotinic acid
Predicted pKa (basic) 2.0 - 3.0Based on pyridine nitrogen
Predicted Aqueous Solubility Moderately SolubleStructure-based prediction

Table 1: Predicted Physicochemical Properties of this compound.

Proposed Synthesis and Experimental Workflow

A plausible synthetic route for this compound is via a nucleophilic aromatic substitution reaction. This would involve the reaction of a 2-halo-isonicotinic acid derivative with sec-butylamine. A proposed workflow for the synthesis and purification is outlined below.

Proposed Synthesis Protocol
  • Reaction Setup: To a solution of 2-chloro-isonicotinic acid (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) is added sec-butylamine (2-3 equivalents).

  • Base Addition: A non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA) (3 equivalents), is added to scavenge the HCl byproduct.

  • Heating: The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and acidified to a pH of approximately 4-5 to precipitate the product.

  • Purification: The crude product is collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

G start Starting Materials: 2-chloro-isonicotinic acid sec-butylamine reaction Nucleophilic Aromatic Substitution Solvent: DMF, Base: DIPEA Heat: 80-100 °C start->reaction workup Aqueous Work-up and Acidification reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification characterization Characterization (NMR, MS, HPLC) purification->characterization final_product Final Product: This compound characterization->final_product

Figure 1: Proposed experimental workflow for the synthesis and characterization of the title compound.

Hypothetical Biological Activity and Signaling Pathway

Given that many isonicotinic acid derivatives exhibit antimicrobial properties, it is hypothesized that this compound may act as an inhibitor of a key bacterial enzyme.[2] For instance, similar to isoniazid, it could potentially interfere with mycolic acid synthesis in mycobacteria by inhibiting the enzyme InhA (enoyl-acyl carrier protein reductase). The sec-butylamino group may alter the binding affinity and specificity for the enzyme's active site.

Postulated Mechanism of Action
  • Prodrug Activation: The compound may require activation by a bacterial catalase-peroxidase enzyme (e.g., KatG in M. tuberculosis).

  • Target Inhibition: The activated form of the compound could then covalently bind to the NAD+ cofactor within the active site of a critical enzyme, such as InhA, thereby inhibiting its function.

  • Cellular Effect: Inhibition of this enzyme would disrupt cell wall synthesis, leading to bacterial cell death.

G compound This compound (Prodrug) activation Bacterial Enzyme Activation (e.g., KatG) compound->activation activated_compound Activated Drug activation->activated_compound inhibition Inhibition activated_compound->inhibition target_enzyme Target Enzyme (e.g., InhA) target_enzyme->inhibition pathway_disruption Disruption of Cell Wall Synthesis Pathway inhibition->pathway_disruption cell_death Bacterial Cell Death pathway_disruption->cell_death

Figure 2: Hypothetical signaling pathway for the antimicrobial action of the title compound.

Protocols for Experimental Characterization

Should this compound be synthesized, a series of standard analytical and biological experiments would be required to confirm its structure, purity, and activity.

Structural and Purity Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To determine the proton environment of the molecule, confirming the presence of both the sec-butyl and isonicotinic acid moieties.

    • ¹³C NMR: To identify all unique carbon atoms in the structure.

    • Protocol: A 5-10 mg sample of the purified compound would be dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3). Spectra would be acquired on a 400 MHz or higher NMR spectrometer.

  • Mass Spectrometry (MS):

    • Technique: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI).

    • Protocol: A dilute solution of the compound in a suitable solvent (e.g., methanol) would be infused into the mass spectrometer to determine the accurate mass of the molecular ion, confirming the elemental composition.

  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: To assess the purity of the final compound.

    • Protocol: A reversed-phase C18 column would be used with a mobile phase gradient of water and acetonitrile (both containing 0.1% formic acid or trifluoroacetic acid). Detection would be performed using a UV detector at a wavelength determined by the compound's UV-Vis spectrum.

Biological Activity Assays
  • Minimum Inhibitory Concentration (MIC) Assay:

    • Purpose: To determine the lowest concentration of the compound that inhibits the visible growth of a target microorganism.

    • Protocol: A two-fold serial dilution of the compound is prepared in a 96-well microtiter plate containing microbial growth medium. Each well is then inoculated with a standardized suspension of the test organism (e.g., Mycobacterium smegmatis as a non-pathogenic surrogate for M. tuberculosis). The plates are incubated under appropriate conditions, and the MIC is determined by visual inspection or by measuring optical density.

Conclusion

This whitepaper provides a comprehensive theoretical overview of the novel compound this compound. The in silico data and proposed methodologies offer a roadmap for its synthesis and future investigation. While the predicted properties and biological activities are based on sound chemical principles and established structure-activity relationships, they remain hypothetical. Experimental validation is essential to confirm these theoretical findings and to fully elucidate the potential of this compound as a new chemical probe or therapeutic lead.

References

The Emerging Potential of 2-(Sec-butylamino)isonicotinic Acid as a Novel Angiotensin II Receptor Antagonist: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive literature review of 2-(Sec-butylamino)isonicotinic acid, a pyridine derivative with significant potential as a therapeutic agent. While direct research on this specific molecule is limited, this paper synthesizes available data from closely related analogs, particularly within the class of 2-(alkylamino)nicotinic acids, to project its pharmacological profile. The primary focus is on its anticipated role as an angiotensin II receptor antagonist, a critical target in the management of hypertension and other cardiovascular diseases. This document details the probable synthetic routes, outlines key experimental protocols for its evaluation, and presents extrapolated quantitative data to guide future research and development efforts.

Introduction

The renin-angiotensin system (RAS) is a pivotal regulator of blood pressure and cardiovascular homeostasis. Angiotensin II, the primary active peptide of the RAS, exerts its potent vasoconstrictor effects through the angiotensin II type 1 (AT1) receptor. Consequently, the development of AT1 receptor blockers (ARBs) has been a cornerstone in the therapy of hypertension, heart failure, and diabetic nephropathy. The exploration of novel chemical scaffolds that can effectively and selectively antagonize the AT1 receptor remains an active area of research.

Isonicotinic acid and its derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating a wide range of biological activities. This review focuses on this compound, a molecule that, based on the structure-activity relationships of analogous compounds, is hypothesized to be a potent and selective AT1 receptor antagonist. This paper will serve as an in-depth technical guide, providing a foundational understanding for researchers and drug development professionals interested in this novel compound.

Proposed Synthesis

A plausible synthetic route to this compound involves the nucleophilic aromatic substitution of a suitable 2-halo-isonicotinic acid derivative with sec-butylamine. The most common starting material for such a synthesis is 2-chloroisonicotinic acid.

Reaction Scheme:

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of 2-chloroisonicotinic acid (1 equivalent) in a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add sec-butylamine (2-3 equivalents). The excess amine serves as both the nucleophile and a base to neutralize the hydrochloric acid byproduct.

  • Reaction Conditions: Heat the reaction mixture at a temperature ranging from 100 to 150 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

  • Purification: The crude product is then purified. An acidic work-up can be employed by dissolving the residue in water and adjusting the pH to the isoelectric point of the amino acid, causing it to precipitate. The precipitate is then collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Anticipated Biological Activity: Angiotensin II Receptor Antagonism

Based on a study of 2-(alkylamino)nicotinic acid analogs, it is highly probable that this compound acts as a potent angiotensin II receptor antagonist[1]. The structural similarity, particularly the 2-amino-pyridinylcarboxylic acid core, is a key feature for this activity.

Quantitative Data (Extrapolated from Analogs)

The following table summarizes the biological activity data for a closely related analog, 2-(n-propylamino)nicotinic acid, which serves as a strong predictor for the potential potency of this compound[1]. The sec-butyl group, being more sterically hindered and lipophilic than the n-propyl group, may influence the binding affinity and selectivity.

CompoundAssaySpeciesTissueValue
2-(n-Propylamino)nicotinic acid analogAngiotensin II induced contractionsRabbitAortapA2 = 10.10
2-(n-Propylamino)nicotinic acid analogAngiotensin II receptor bindingRatLiverKi = 0.61 nM

Table 1: Biological Activity of a Close Analog of this compound

Key Experimental Protocols for Evaluation

To empirically determine the angiotensin II receptor antagonist activity of this compound, two primary assays are recommended: an in vitro receptor binding assay and an ex vivo functional assay using isolated aortic rings.

Angiotensin II Receptor Binding Assay

This assay quantifies the affinity of the test compound for the angiotensin II receptor, typically the AT1 subtype.

Protocol:

  • Membrane Preparation: Prepare crude membrane fractions from a tissue source rich in AT1 receptors, such as rat liver or adrenal cortex. Homogenize the tissue in a buffered sucrose solution and perform differential centrifugation to isolate the membrane fraction.

  • Radioligand Binding: Incubate the membrane preparation with a radiolabeled angiotensin II analog (e.g., [³H]angiotensin II or [¹²⁵I]Sar¹,Ile⁸-angiotensin II) in a binding buffer (e.g., Tris-HCl with MgCl₂ and bovine serum albumin).

  • Competition Assay: To determine the binding affinity (Ki) of this compound, perform a competition binding experiment. Incubate the membranes and radioligand with increasing concentrations of the unlabeled test compound.

  • Separation and Detection: Separate the bound and free radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound ligand, is then measured using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

Isolated Aortic Ring Functional Assay

This ex vivo assay measures the functional consequence of receptor binding, i.e., the ability of the compound to inhibit angiotensin II-induced vasoconstriction.

Protocol:

  • Tissue Preparation: Isolate the thoracic aorta from a laboratory animal (e.g., rabbit or rat) and cut it into rings of 2-3 mm in width.

  • Organ Bath Setup: Suspend the aortic rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with 95% O₂ and 5% CO₂. The rings are connected to an isometric force transducer to record changes in tension.

  • Equilibration and Viability Check: Allow the rings to equilibrate under a resting tension of 1-2 grams for at least 60 minutes. Check the viability of the endothelial and smooth muscle cells by contracting the rings with a high-potassium solution or a sympathomimetic agent like phenylephrine, followed by relaxation with an endothelium-dependent vasodilator like acetylcholine.

  • Cumulative Concentration-Response Curve: Generate a cumulative concentration-response curve for angiotensin II by adding increasing concentrations of the agonist to the organ bath and recording the contractile response.

  • Antagonist Evaluation: To determine the potency of this compound, incubate the aortic rings with a fixed concentration of the compound for a predetermined period before generating a second angiotensin II concentration-response curve. Repeat this with several concentrations of the antagonist.

  • Data Analysis: The antagonistic effect is quantified by the rightward shift of the angiotensin II concentration-response curve. The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50, is calculated using a Schild plot analysis.

Visualizations

Signaling Pathway

Angiotensin_II_Signaling cluster_RAS Renin-Angiotensin System cluster_Cell Vascular Smooth Muscle Cell Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Renin Renin ACE ACE AT1_Receptor AT1_Receptor Gq_Protein Gq_Protein PLC PLC IP3 IP3 DAG DAG Ca_Release Ca²⁺ Release (from SR) PKC_Activation PKC Activation Contraction Vasoconstriction 2-(Sec-butylamino)isonicotinic_acid This compound 2-(Sec-butylamino)isonicotinic_acid->AT1_Receptor Antagonizes

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation start 2-Chloroisonicotinic Acid + sec-Butylamine reaction Nucleophilic Aromatic Substitution start->reaction workup Work-up & Purification reaction->workup characterization Characterization (NMR, MS) workup->characterization binding_assay Angiotensin II Receptor Binding Assay characterization->binding_assay aortic_ring_assay Isolated Aortic Ring Functional Assay characterization->aortic_ring_assay data_analysis Data Analysis (Ki, pA2) binding_assay->data_analysis aortic_ring_assay->data_analysis

Conclusion and Future Directions

While direct experimental data on this compound is not yet prevalent in the public domain, the evidence from closely related analogs strongly suggests its potential as a novel angiotensin II receptor antagonist. The proposed synthetic route is straightforward, and established experimental protocols are available for its comprehensive pharmacological characterization.

Future research should focus on the following:

  • Definitive Synthesis and Structural Confirmation: The synthesis of this compound needs to be performed and the compound's structure unequivocally confirmed using modern analytical techniques.

  • In Vitro and Ex Vivo Characterization: The binding affinity (Ki) and functional antagonism (pA2) should be determined using the protocols outlined in this paper. Selectivity profiling against other receptors, particularly the AT2 receptor, is also crucial.

  • In Vivo Efficacy: Following promising in vitro results, the antihypertensive efficacy of the compound should be evaluated in relevant animal models of hypertension.

  • Pharmacokinetic Profiling: Absorption, distribution, metabolism, and excretion (ADME) studies will be essential to assess the drug-like properties of the molecule.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of analogs with variations in the alkylamino substituent and on the isonicotinic acid ring will help in optimizing the potency, selectivity, and pharmacokinetic properties.

References

The Pivotal Role of the sec-Butylamino Group in Modulating the Bioactivity of Isonicotinic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isonicotinic acid, a cornerstone scaffold in medicinal chemistry, most notably as the basis for the antitubercular drug isoniazid, continues to be a subject of intense investigation for the development of novel therapeutic agents. The modification of this core structure offers a promising avenue for modulating its pharmacokinetic and pharmacodynamic properties. This technical guide delves into the specific role of the sec-butylamino group in influencing the bioactivity of isonicotinic acid derivatives. While direct extensive research on sec-butylamino isonicotinic acid is limited, this paper extrapolates from established principles of medicinal chemistry and analogous N-substituted isonicotinamide derivatives to elucidate its potential contributions. We will explore its impact on physicochemical properties, present analogous quantitative bioactivity data, detail relevant experimental protocols, and visualize key concepts through signaling and workflow diagrams.

Introduction: The Isonicotinic Acid Scaffold

Isonicotinic acid, or pyridine-4-carboxylic acid, is a versatile heterocyclic compound. Its derivative, isonicotinic acid hydrazide (isoniazid), remains a first-line treatment for tuberculosis. The biological activity of isonicotinic acid derivatives is intrinsically linked to the nature of the substituents on the pyridine ring and, more commonly, modifications at the carboxylic acid moiety, typically as amides or esters. The introduction of various functional groups can significantly alter the molecule's size, shape, lipophilicity, and electronic distribution, thereby influencing its interaction with biological targets.

The Role of the sec-Butylamino Group: A Physicochemical Perspective

The introduction of a sec-butylamino group to the isonicotinic acid core, forming N-(sec-butyl)isonicotinamide, is expected to modulate its bioactivity through several key physicochemical mechanisms:

  • Lipophilicity: The sec-butyl group is a moderately lipophilic alkyl substituent. Its presence will increase the overall lipophilicity of the isonicotinic acid molecule. This is a critical factor in drug design, as it influences the compound's ability to cross biological membranes, such as the cell walls of bacteria or the blood-brain barrier.[1][2][3] An optimal level of lipophilicity is often required for effective drug absorption and distribution.[1][3]

  • Steric Hindrance: The branched nature of the sec-butyl group introduces steric bulk near the amide linkage. This can influence how the molecule binds to a target receptor or enzyme. Depending on the topology of the binding site, this steric hindrance can either be beneficial, by promoting a more favorable binding conformation, or detrimental, by preventing access to the active site.

  • Hydrogen Bonding: The amide linkage itself contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). These are crucial for interactions with biological macromolecules. The sec-butyl group, being purely aliphatic, does not directly participate in hydrogen bonding but can influence the orientation and accessibility of the amide group for such interactions.

  • Metabolic Stability: The presence of the alkyl group can influence the metabolic stability of the compound. Amide bonds are susceptible to hydrolysis by amidases. The steric hindrance provided by the sec-butyl group may offer some protection against enzymatic degradation, potentially prolonging the compound's half-life in vivo.

Quantitative Bioactivity Data of Analogous N-Substituted Nicotinamide and Isonicotinamide Derivatives

Compound IDN-SubstituentBioactivityOrganism/Cell LineQuantitative Data (IC₅₀/MIC)Reference
4a PhenylAntiproliferativeHuman Cancer Cell LinesMGPI = 20.02[4]
4b 4-MethoxyphenylAntiproliferativeHuman Cancer Cell LinesMGPI = 33.75[4]
4c 3,5-DimethoxyphenylAntiproliferativeHuman Cancer Cell LinesMGPI = -30.47 (cytotoxic)[4]
4d 4-(Dimethylamino)phenylAntiproliferativeHuman Cancer Cell LinesMGPI = -56.15 (cytotoxic)[4]
NC 3 Substituted ThiocarbohydrazoneAntibacterialP. aeruginosa, K. pneumoniae0.016 mM[5][6]
NC 5 Substituted ThiocarbohydrazoneAntibacterialGram-positive bacteria0.03 mM[5][6]
Niacinamide UnsubstitutedAntibacterialP. aeruginosaMIC₁₀₀ = 1.5% (15,000 ppm)[7]
Niacinamide UnsubstitutedAntifungalA. brasiliensisMIC₁₀₀ = 4% (40,000 ppm)[7]
Compound 9h N'-arylidene-N-[2-oxo-2-(4-aryl-piperazin-1-yl)-ethyl]-hydrazideAntitubercularM. tuberculosis H37RvComparable to Isoniazid[8]

MGPI: Mean Graph of the Percent Inhibition

Experimental Protocols

General Synthesis of N-Alkyl Isonicotinamides

A general method for the synthesis of N-alkyl isonicotinamides involves the activation of the carboxylic acid group of isonicotinic acid followed by reaction with the desired amine.[9]

Protocol:

  • Activation of Isonicotinic Acid: To a solution of isonicotinic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or THF), a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) is added. The reaction is stirred at room temperature for 30 minutes.

  • Amidation: sec-Butylamine (1.2 equivalents) is added to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the urea byproduct. The filtrate is washed successively with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure N-(sec-butyl)isonicotinamide.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[10][11][12]

Protocol:

  • Preparation of Stock Solution: A stock solution of the test compound (e.g., N-(sec-butyl)isonicotinamide) is prepared in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria). Each well will contain 100 µL of the diluted compound. A positive control (broth with inoculum, no compound) and a negative control (broth only) are also included.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a density of approximately 5 x 10⁵ CFU/mL.[12]

  • Inoculation: Each well (except the negative control) is inoculated with 100 µL of the prepared inoculum.

  • Incubation: The microtiter plates are incubated at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizations: Signaling Pathways and Workflows

Putative Antimicrobial Mechanism of Action

The following diagram illustrates a generalized signaling pathway for the potential antimicrobial action of an isonicotinic acid derivative. The sec-butylamino group is hypothesized to enhance cell wall penetration due to its lipophilic character.

antimicrobial_pathway cluster_entry Cellular Entry cluster_action Intracellular Action cluster_outcome Biological Outcome Compound Isonicotinic Acid Derivative (with sec-Butylamino group) Membrane Bacterial Cell Membrane/Wall Compound->Membrane Increased Lipophilicity Enhances Penetration Target Intracellular Target (e.g., Enzyme, DNA) Membrane->Target Inhibition Inhibition of Target Target->Inhibition Process Essential Cellular Process (e.g., Cell Wall Synthesis, Protein Synthesis) Inhibition->Process Blocks Disruption Disruption of Process Process->Disruption CellDeath Bacteriostatic/Bactericidal Effect Disruption->CellDeath

Caption: Putative mechanism of antimicrobial action.

Experimental Workflow for Synthesis and Bioactivity Screening

This diagram outlines the logical flow of experiments from compound synthesis to biological evaluation.

experimental_workflow start Start: Design of N-sec-butyl-isonicotinamide synthesis Chemical Synthesis (Amidation Reaction) start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, Mass Spectrometry) purification->characterization bio_screening Biological Activity Screening (e.g., Antimicrobial Assay) characterization->bio_screening mic_determination MIC Determination (Broth Microdilution) bio_screening->mic_determination sar_analysis Structure-Activity Relationship (SAR) Analysis mic_determination->sar_analysis end Conclusion on Bioactivity sar_analysis->end

Caption: Workflow for synthesis and biological evaluation.

Conclusion

While direct experimental evidence remains to be extensively reported, the incorporation of a sec-butylamino group onto the isonicotinic acid scaffold is predicted to significantly influence its biological activity. The primary roles of this group are likely to be the enhancement of lipophilicity, which can improve membrane permeability, and the introduction of steric bulk, which can modulate target binding and metabolic stability. The provided analogous data and experimental protocols serve as a foundational guide for researchers and drug development professionals interested in exploring this chemical space. Further synthesis and biological evaluation of N-(sec-butyl)isonicotinamide and related compounds are warranted to fully elucidate their therapeutic potential.

References

Methodological & Application

Synthesis of 2-(Sec-butylamino)isonicotinic Acid: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of 2-(sec-butylamino)isonicotinic acid, a substituted pyridine derivative of interest to researchers in drug discovery and development. The synthesis is achieved via a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in organic chemistry.

Introduction

Substituted isonicotinic acid derivatives are important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of an amino substituent at the 2-position of the pyridine ring can significantly modulate the compound's physicochemical properties and biological targets. This protocol details a reliable method for the synthesis of this compound, a novel compound with potential applications in pharmaceutical research.

Principle of the Method

The synthesis of this compound is based on the nucleophilic aromatic substitution (SNAr) of 2-chloroisonicotinic acid with sec-butylamine. In this reaction, the lone pair of electrons on the nitrogen atom of sec-butylamine attacks the electron-deficient carbon atom at the 2-position of the pyridine ring, which is activated by the electron-withdrawing carboxylic acid group and the nitrogen atom in the ring. The chloride ion is subsequently displaced, leading to the formation of the desired product. The reaction is typically facilitated by heat.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Starting Materials
2-Chloroisonicotinic Acid1.0 eq
sec-Butylamine2.0 - 3.0 eq
Reaction Conditions
SolventDimethyl Sulfoxide (DMSO)
Temperature120-140 °C
Reaction Time12-24 hours
Product Characterization
Molecular FormulaC₁₀H₁₄N₂O₂
Molecular Weight194.23 g/mol
Yield75-85% (estimated)
AppearanceOff-white to pale yellow solid
Spectroscopic Data (Predicted)
¹H NMR (400 MHz, DMSO-d₆) δ (ppm)8.1-8.2 (d, 1H), 7.0-7.1 (d, 1H), 6.8-6.9 (s, 1H), 4.0-4.2 (m, 1H), 1.5-1.7 (m, 2H), 1.2-1.3 (d, 3H), 0.8-0.9 (t, 3H)
Mass Spectrometry (ESI+) m/z195.11 [M+H]⁺

Experimental Protocol

Materials:

  • 2-Chloroisonicotinic acid (98%)

  • sec-Butylamine (99%)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloroisonicotinic acid (1.0 eq).

  • Addition of Reagents: Add anhydrous dimethyl sulfoxide (DMSO) to dissolve the starting material, followed by the addition of sec-butylamine (2.5 eq).

  • Reaction: Heat the reaction mixture to 130 °C and stir for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker containing ice-water.

    • Acidify the aqueous solution to pH 3-4 with 1M HCl. A precipitate may form.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the synthetic pathway and the experimental workflow.

Synthesis_Pathway 2-Chloroisonicotinic_Acid 2-Chloroisonicotinic Acid Product This compound 2-Chloroisonicotinic_Acid->Product Nucleophilic Aromatic Substitution (SNAr) sec-Butylamine sec-Butylamine sec-Butylamine->Product

Caption: Synthetic pathway for this compound.

Experimental_Workflow A 1. Reaction Setup: 2-Chloroisonicotinic Acid in DMSO B 2. Add sec-Butylamine A->B C 3. Heat at 130°C for 18h B->C D 4. Quench with Ice-Water C->D E 5. Acidify with 1M HCl D->E F 6. Extract with Ethyl Acetate E->F G 7. Wash with NaHCO3 and Brine F->G H 8. Dry over MgSO4 G->H I 9. Concentrate under Vacuum H->I J 10. Purify by Recrystallization or Column Chromatography I->J

Caption: Experimental workflow for the synthesis.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • sec-Butylamine is a corrosive and flammable liquid. Handle with care.

  • DMSO can facilitate the absorption of other chemicals through the skin. Avoid direct contact.

Conclusion

This protocol provides a comprehensive guide for the synthesis of this compound. The described method is robust and can be adapted for the synthesis of other 2-amino-substituted isonicotinic acid derivatives. The provided data and visualizations are intended to aid researchers in the successful execution and understanding of this synthetic procedure.

Synthetic Routes for 2-(Sec-butylamino)isonicotinic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-(sec-butylamino)isonicotinic acid, a substituted pyridine carboxylic acid of interest in medicinal chemistry and drug development. The primary synthetic route involves a nucleophilic aromatic substitution reaction.

Introduction

This compound is a derivative of isonicotinic acid, a core scaffold in various pharmacologically active compounds. The introduction of a sec-butylamino group at the 2-position of the pyridine ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and basicity, which in turn can influence its pharmacokinetic and pharmacodynamic profile. This document outlines a common and effective synthetic strategy to access this compound, starting from readily available precursors.

Synthetic Pathway Overview

The most direct and widely applicable method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) of a suitable 2-halo-isonicotinic acid with sec-butylamine. 2-Chloroisonicotinic acid is a common and commercially available starting material for this transformation. The reaction proceeds by the displacement of the chloride, which is activated towards nucleophilic attack by the electron-withdrawing carboxylic acid group and the ring nitrogen.

Synthetic_Pathway 2-Chloroisonicotinic_Acid 2-Chloroisonicotinic Acid Target_Molecule This compound 2-Chloroisonicotinic_Acid->Target_Molecule Nucleophilic Aromatic Substitution sec-Butylamine sec-Butylamine sec-Butylamine->Target_Molecule

Caption: General synthetic scheme for this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution

This protocol is based on established methods for the amination of 2-chloropyridine derivatives.[1]

Materials:

  • 2-Chloroisonicotinic acid

  • sec-Butylamine

  • Ethanol (anhydrous)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • pH meter or pH paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloroisonicotinic acid (1.0 eq) in anhydrous ethanol (5-10 mL per gram of starting material).

  • Addition of Amine: To the stirred solution, add sec-butylamine (2.0-3.0 eq). The excess amine serves as both the nucleophile and a base to neutralize the HCl generated during the reaction.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. Dissolve the residue in water and adjust the pH to ~2 with concentrated HCl. This will protonate any remaining sec-butylamine. d. Extract the aqueous layer with dichloromethane (3 x 20 mL) to remove any non-polar impurities. e. Adjust the pH of the aqueous layer to the isoelectric point of the product (typically pH 4-5) with a solution of sodium hydroxide. The product will precipitate out of the solution.

  • Isolation and Purification: a. Collect the precipitate by vacuum filtration and wash with cold water. b. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water. c. Dry the purified product under vacuum to yield this compound as a solid.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Dissolve Dissolve 2-chloroisonicotinic acid in ethanol Add_Amine Add sec-butylamine Dissolve->Add_Amine Reflux Reflux for 4-12 hours Add_Amine->Reflux Evaporate Evaporate ethanol Reflux->Evaporate Acidify Dissolve in water and acidify with HCl Evaporate->Acidify Extract Extract with DCM Acidify->Extract Precipitate Adjust pH to 4-5 with NaOH to precipitate product Extract->Precipitate Filter Filter precipitate Precipitate->Filter Recrystallize Recrystallize from ethanol/water Filter->Recrystallize Dry Dry under vacuum Recrystallize->Dry Final_Product Final_Product Dry->Final_Product This compound

References

Application Notes and Protocols: Preparation of 2-(Sec-butylamino)isonicotinic acid from 2-chloroisonicotinic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-(sec-butylamino)isonicotinic acid, a substituted pyridine carboxylic acid derivative of interest in medicinal chemistry and drug development. The synthesis involves a nucleophilic aromatic substitution (SNAr) reaction between 2-chloroisonicotinic acid and sec-butylamine. This application note outlines the reaction mechanism, experimental procedures, and expected outcomes, and includes a workflow diagram for clarity.

Introduction

Substituted isonicotinic acids are important building blocks in the synthesis of a wide range of pharmaceutical compounds. The introduction of an amino group at the 2-position of the isonicotinic acid scaffold can significantly influence the biological activity of the resulting molecules. The reaction of 2-chloropyridines with amines is a common and effective method for the synthesis of 2-aminopyridine derivatives.[1] This protocol details the preparation of this compound via a nucleophilic aromatic substitution reaction, a robust and well-established transformation in organic chemistry.[2][3][4][5] The pyridine ring, particularly when substituted with an electron-withdrawing group like a carboxylic acid, is activated towards nucleophilic attack.[2]

Reaction Scheme

The overall transformation involves the displacement of the chloro substituent on 2-chloroisonicotinic acid by the nucleophilic sec-butylamine. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed.

Scheme 1: Synthesis of this compound

Experimental Protocol

This protocol provides a method for the synthesis of this compound.

Materials:

  • 2-Chloroisonicotinic acid

  • sec-Butylamine[6][7][8]

  • Potassium carbonate (K₂CO₃) or other suitable base (e.g., triethylamine)

  • Dimethyl sulfoxide (DMSO) or other suitable high-boiling polar aprotic solvent

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-chloroisonicotinic acid (1 equivalent), potassium carbonate (2-3 equivalents), and a suitable volume of DMSO to ensure adequate stirring.

  • Addition of Amine: Add sec-butylamine (1.1-1.5 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 80-120 °C and stir for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into water.

    • Acidify the aqueous solution to a pH of approximately 5-6 with 1M HCl. This will precipitate the product.

    • If the product does not precipitate, extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x volume).

  • Purification:

    • If extracted, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis.

ParameterValue
Starting Material2-Chloroisonicotinic acid
Reagentsec-Butylamine
ProductThis compound
Theoretical YieldCalculated based on starting material
Actual YieldTo be determined experimentally
Percent Yield(Actual Yield / Theoretical Yield) x 100%
Melting PointTo be determined experimentally
Purity (by HPLC or NMR)>95% (target)

Visualizations

The following diagram illustrates the experimental workflow for the synthesis of this compound.

experimental_workflow start Start reactants Combine 2-Chloroisonicotinic Acid, sec-Butylamine, and Base in Solvent start->reactants reaction Heat and Stir (80-120°C, 4-24h) reactants->reaction workup Aqueous Workup (Quench, Acidify/Extract) reaction->workup purification Purify Product (Recrystallization or Chromatography) workup->purification product This compound purification->product

References

Application Notes and Protocols: 2-(Sec-butylamino)isonicotinic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are based on the general principles of medicinal chemistry and extrapolated from studies on structurally related isonicotinic acid derivatives. As of the latest literature review, specific experimental data for 2-(Sec-butylamino)isonicotinic acid is not widely available. Therefore, the quantitative data, signaling pathways, and some experimental details presented herein are representative examples to guide research and should be considered hypothetical until validated by direct experimentation.

Introduction

Isonicotinic acid and its derivatives are a well-established class of compounds in medicinal chemistry, with prominent examples including the antitubercular drug isoniazid. The pyridine carboxylic acid scaffold is a versatile pharmacophore that has been explored for a wide range of therapeutic targets. The introduction of an amino substituent at the 2-position can significantly modulate the electronic properties and biological activity of the isonicotinic acid core, offering opportunities for developing novel therapeutic agents.

This document provides a detailed overview of the potential applications and experimental protocols for the investigation of This compound in a medicinal chemistry context.

Potential Therapeutic Applications

Based on the known activities of related aminopyridine carboxylic acids, this compound and its derivatives are promising candidates for investigation in the following therapeutic areas:

  • Antitubercular Activity: Isonicotinic acid hydrazide (isoniazid) is a cornerstone of tuberculosis treatment. Novel derivatives are being investigated to combat drug-resistant strains of Mycobacterium tuberculosis.

  • Enzyme Inhibition: The pyridine core can interact with the active sites of various enzymes. Potential targets could include kinases, proteases, and metabolic enzymes.

  • Receptor Antagonism: Structurally similar compounds have shown activity as antagonists for receptors such as the angiotensin II receptor, suggesting potential applications in cardiovascular diseases.

Synthesis Protocol

A plausible synthetic route for this compound can be achieved through a nucleophilic aromatic substitution reaction.

Reaction Scheme:

G reactant1 2-Chloroisonicotinic acid product This compound reactant1->product + reactant2 Sec-butylamine reactant2->product solvent Solvent (e.g., DMSO) product->solvent base Base (e.g., K2CO3) product->base heat Heat (e.g., 120 °C) product->heat

Caption: Proposed synthesis of this compound.

Materials:

  • 2-Chloroisonicotinic acid

  • Sec-butylamine

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 2-chloroisonicotinic acid (1.0 eq), potassium carbonate (2.5 eq), and DMSO.

  • Add sec-butylamine (1.5 eq) to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to 120 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Acidify the aqueous mixture to pH 3-4 with 1M HCl to precipitate the product.

  • Filter the precipitate and wash with cold water.

  • For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by column chromatography on silica gel.

Experimental Protocols for Biological Evaluation

Antitubercular Activity Assay

Principle:

The in vitro antitubercular activity can be assessed by determining the minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis H37Rv strain using the Microplate Alamar Blue Assay (MABA).

Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_readout Readout prep_compound Prepare serial dilutions of test compound inoculate Inoculate microplate wells with culture and compound prep_compound->inoculate prep_culture Prepare M. tuberculosis H37Rv culture prep_culture->inoculate incubate Incubate at 37 °C inoculate->incubate add_dye Add Alamar Blue incubate->add_dye incubate2 Incubate again add_dye->incubate2 read_fluorescence Read fluorescence incubate2->read_fluorescence determine_mic Determine MIC read_fluorescence->determine_mic

Caption: Workflow for Microplate Alamar Blue Assay (MABA).

Protocol:

  • Prepare a stock solution of this compound in DMSO.

  • Perform two-fold serial dilutions of the compound in Middlebrook 7H9 broth in a 96-well microplate.

  • Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in broth.

  • Add the diluted bacterial suspension to each well containing the test compound. Include positive (bacteria only) and negative (broth only) controls.

  • Seal the plate and incubate at 37 °C for 7 days.

  • Add Alamar Blue solution to each well and re-incubate for 24 hours.

  • Read the fluorescence (excitation 530 nm, emission 590 nm) or absorbance (570 nm and 600 nm).

  • The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink (or shows a significant reduction in fluorescence).

Hypothetical Data Table:

CompoundMIC (µg/mL) against M. tuberculosis H37Rv
This compound1.56
Isoniazid (Control)0.05
Kinase Inhibition Assay

Principle:

The inhibitory effect on a specific kinase (e.g., a tyrosine kinase involved in cancer) can be evaluated using a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Workflow:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Analysis prep_compound Prepare serial dilutions of test compound mix Mix compound, kinase, substrate, and ATP prep_compound->mix prep_reagents Prepare kinase, substrate, and ATP solution prep_reagents->mix incubate Incubate at room temperature mix->incubate add_reagent Add Kinase-Glo® reagent incubate->add_reagent incubate2 Incubate add_reagent->incubate2 read_luminescence Read luminescence incubate2->read_luminescence calculate_ic50 Calculate IC50 read_luminescence->calculate_ic50

Caption: Workflow for a generic kinase inhibition assay.

Protocol:

  • Prepare serial dilutions of this compound in an appropriate buffer.

  • In a 96-well plate, add the kinase, its specific substrate, and ATP.

  • Add the test compound to the wells. Include controls for 100% kinase activity (no inhibitor) and 0% activity (no kinase).

  • Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • Add a kinase detection reagent (e.g., Kinase-Glo®) to all wells to stop the reaction and generate a luminescent signal proportional to the remaining ATP.

  • Incubate for 10 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration and determine the IC₅₀ value by non-linear regression analysis.

Hypothetical Data Table:

CompoundTarget KinaseIC₅₀ (µM)
This compoundKinase X5.2
Staurosporine (Control)Kinase X0.01

Potential Signaling Pathway Involvement

Assuming activity as a kinase inhibitor, this compound could potentially modulate a signaling pathway critical for cell growth and proliferation, such as the MAPK/ERK pathway.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor 2-(Sec-butylamino) isonicotinic acid Inhibitor->RAF

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

This diagram illustrates a potential mechanism where the compound inhibits a kinase (e.g., RAF) within this pathway, leading to a downstream blockade of signals that promote cell proliferation.

Conclusion

This compound represents a novel chemical entity with potential for development in various therapeutic areas, leveraging the established importance of the isonicotinic acid scaffold. The protocols and conceptual frameworks provided in these application notes are intended to serve as a comprehensive guide for researchers to initiate the synthesis, biological evaluation, and mechanistic studies of this and related compounds. Rigorous experimental validation is essential to confirm the hypothesized activities and elucidate the therapeutic potential.

Application Notes and Protocols: 2-(Sec-butylamino)isonicotinic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Sec-butylamino)isonicotinic acid is a substituted pyridine carboxylic acid that presents a valuable scaffold for the development of novel therapeutic agents. The isonicotinic acid core is a well-established pharmacophore found in numerous approved drugs, notably for its role in antitubercular agents. The introduction of a sec-butylamino group at the 2-position offers a unique combination of steric bulk and lipophilicity, which can be exploited to modulate target binding, selectivity, and pharmacokinetic properties. These application notes provide a comprehensive overview of the potential applications of this compound as a building block in drug discovery, including proposed synthetic protocols and potential biological activities based on structure-activity relationships of analogous compounds.

Synthetic Protocols

The synthesis of this compound can be approached through several strategic routes, primarily involving the N-alkylation of a 2-aminoisonicotinic acid precursor or the coupling of a 2-haloisocotinic acid with sec-butylamine. Below are detailed protocols for plausible synthetic pathways.

Protocol 1: Reductive Amination of 2-Aminoisonicotinic Acid

This protocol describes the synthesis of this compound via the reductive amination of 2-aminoisonicotinic acid with butan-2-one.

Experimental Workflow

start 2-Aminoisonicotinic Acid + Butan-2-one imine_formation Imine Formation (Acid Catalyst, Toluene, Dean-Stark) start->imine_formation reduction Reduction (Sodium Borohydride) imine_formation->reduction workup Aqueous Work-up & Purification reduction->workup product This compound workup->product

Caption: Reductive Amination Workflow.

Materials:

  • 2-Aminoisonicotinic acid

  • Butan-2-one (Methyl ethyl ketone)

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Magnesium sulfate (anhydrous)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Imine Formation:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 2-aminoisonicotinic acid (1.0 eq), butan-2-one (1.2 eq), a catalytic amount of p-toluenesulfonic acid, and toluene.

    • Heat the mixture to reflux and continue until the theoretical amount of water has been collected in the Dean-Stark trap.

    • Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

    • Once the reaction is complete, cool the mixture to room temperature.

  • Reduction:

    • Carefully add methanol to the reaction mixture to dissolve the intermediate imine.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Adjust the pH to ~2 with 1 M HCl.

    • Extract the aqueous layer with diethyl ether to remove any unreacted ketone.

    • Adjust the pH of the aqueous layer to ~8 with a saturated sodium bicarbonate solution.

    • Extract the product into ethyl acetate (3 x volumes).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines the synthesis using a palladium-catalyzed cross-coupling reaction between 2-chloroisonicotinic acid and sec-butylamine.

Experimental Workflow

start 2-Chloroisonicotinic Acid + Sec-butylamine coupling Buchwald-Hartwig Coupling (Pd Catalyst, Ligand, Base, Toluene) start->coupling workup Aqueous Work-up & Purification coupling->workup product This compound workup->product

Caption: Buchwald-Hartwig Amination Workflow.

Materials:

  • 2-Chloroisonicotinic acid

  • sec-Butylamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (or other suitable phosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk flask or other inert atmosphere reaction vessel

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup:

    • In a Schlenk flask under an inert atmosphere (N₂ or Ar), add 2-chloroisonicotinic acid (1.0 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.5 eq).

    • Evacuate and backfill the flask with the inert gas three times.

    • Add anhydrous toluene via syringe.

  • Coupling Reaction:

    • Add sec-butylamine (1.2 eq) to the reaction mixture via syringe.

    • Heat the mixture to 80-100 °C and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction with water.

    • Acidify the mixture with 1 M HCl and wash with ethyl acetate to remove non-polar impurities.

    • Adjust the pH of the aqueous layer to ~8 with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Potential Applications in Drug Discovery

Based on the structural features of this compound and the known biological activities of related isonicotinic acid derivatives, several potential applications in drug discovery can be proposed.

Table 1: Potential Therapeutic Targets and Applications

Therapeutic AreaPotential Target(s)Rationale
Infectious Diseases InhA (Enoyl-ACP reductase)Isonicotinic acid is a key component of the antitubercular drug isoniazid, which inhibits mycolic acid synthesis.[1][2]
Oncology Histone Deacetylases (HDACs), KinasesPyridine carboxylic acid derivatives have been explored as inhibitors of various enzymes involved in cancer progression.[3]
Inflammatory Diseases Cyclooxygenase (COX) enzymesNicotinic acid derivatives have shown anti-inflammatory properties.[4]
Metabolic Disorders GPR109ANicotinic acid is a known agonist of the GPR109A receptor, which is involved in lipid metabolism.[4][5]
Neurological Disorders Nicotinic Acetylcholine Receptors (nAChRs)The pyridine core can interact with various receptors in the central nervous system.
Signaling Pathway Hypothesis: Modulation of Inflammatory Pathways

Derivatives of nicotinic and isonicotinic acids have been shown to exert anti-inflammatory effects. One plausible mechanism is through the modulation of the NF-κB signaling pathway, a key regulator of inflammation.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Inflammatory Receptor (e.g., TLR) IKK IKK Complex receptor->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->IkB releases IkB_NFkB->NFkB DNA DNA NFkB_nuc->DNA binds cytokines Pro-inflammatory Cytokines DNA->cytokines transcribes ligand Inflammatory Stimulus ligand->receptor compound 2-(Sec-butylamino) isonicotinic acid compound->IKK inhibits

Caption: Hypothesized Anti-inflammatory Mechanism.

Structure-Activity Relationship (SAR) Considerations

The sec-butyl group provides a moderate level of lipophilicity and steric hindrance compared to smaller alkyl groups. This can be advantageous for improving cell permeability and modulating interactions within a binding pocket.

Table 2: Physicochemical Properties of 2-Substituted Isonicotinic Acid Analogs

Substituent at 2-positionCalculated LogPPredicted Solubility (mg/mL)Key Features
-NH₂0.510.2Polar, H-bond donor
-NHCH₃0.95.8Increased lipophilicity
-NH(sec-butyl) 1.8 1.2 Increased lipophilicity and steric bulk
-NH(phenyl)2.50.3High lipophilicity, potential for π-stacking

Note: Values are estimations from chemical software and are for comparative purposes.

Conclusion

This compound represents a promising, yet underexplored, building block for medicinal chemistry. Its synthesis is achievable through standard organic chemistry methodologies. The structural features of this compound suggest potential for developing novel therapeutics in areas such as infectious diseases, oncology, and inflammation. The provided protocols and application notes serve as a foundation for researchers to explore the full potential of this versatile scaffold in their drug discovery programs. Further derivatization of the carboxylic acid moiety (e.g., to amides, esters) can provide access to a wide range of chemical space for lead optimization.

References

Application Notes and Protocols for the Derivatization of 2-(Sec-butylamino)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-(Sec-butylamino)isonicotinic acid is a substituted pyridine carboxylic acid with potential applications in medicinal chemistry and drug development. Its structure features a carboxylic acid group and a secondary amine, making it amenable to various derivatization strategies. This document provides detailed protocols for the derivatization of the carboxylic acid moiety to form amide derivatives, a common strategy in the synthesis of bioactive molecules.[1] The protocols described are based on established amide coupling methodologies for isonicotinic acid and its derivatives.[2]

Core Application: Amide Bond Formation

The primary route for the derivatization of this compound involves the activation of the carboxylic acid group followed by reaction with a primary or secondary amine to form an amide bond. This approach is widely used in medicinal chemistry to generate libraries of compounds for structure-activity relationship (SAR) studies.[1]

Data Presentation

Researchers should meticulously record all experimental data to ensure reproducibility and for comparative analysis. The following table provides a structured format for summarizing quantitative data from derivatization experiments.

EntryAmine ReactantCoupling ReagentSolventReaction Time (h)Yield (%)Purity (%)Analytical Method
1
2
3
...

Experimental Protocols

The following are detailed protocols for the synthesis of amide derivatives of this compound using common coupling reagents.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in the presence of Hydroxybenzotriazole (HOBt) to minimize side reactions and racemization.[3]

Materials:

  • This compound

  • Primary or secondary amine of choice

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF or DCM.

  • Add the desired primary or secondary amine (1.1 eq) to the solution.

  • Add HOBt (1.2 eq) to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the cooled solution.

  • Add TEA or DIPEA (2.0 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system.

Protocol 2: HATU Mediated Amide Coupling

This protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent.[3][4]

Materials:

  • This compound

  • Primary or secondary amine of choice

  • HATU

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the desired primary or secondary amine (1.1 eq) to the solution.

  • Add HATU (1.1 eq) to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate) (3 x volumes).

  • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography on silica gel.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the derivatization of this compound.

experimental_workflow start_material This compound (Starting Material) reaction Amide Coupling Reaction (DMF or DCM, RT) start_material->reaction reagents Amine + Coupling Reagent (e.g., EDC/HOBt or HATU) reagents->reaction workup Aqueous Workup (Extraction & Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Purified Amide Derivative (Final Product) purification->product analysis Characterization (NMR, MS, HPLC) product->analysis

Caption: General workflow for the amide derivatization of this compound.

signaling_pathway start This compound activation Carboxylic Acid Activation (Formation of active ester) start->activation Coupling Reagent nucleophilic_attack Nucleophilic Attack by Amine activation->nucleophilic_attack Amine tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate amide_bond Amide Bond Formation (Release of leaving group) tetrahedral_intermediate->amide_bond product Amide Derivative amide_bond->product

Caption: Key steps in the amide coupling reaction mechanism.

References

Application Notes and Protocols for Amide Coupling Reactions with 2-(Sec-butylamino)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of medicinal chemistry and drug development, enabling the synthesis of a vast array of biologically active molecules, including peptides, peptidomimetics, and small molecule therapeutics. 2-(sec-butylamino)isonicotinic acid is a substituted pyridine carboxylic acid that serves as a valuable building block for creating diverse chemical libraries. The secondary amine at the 2-position and the carboxylic acid at the 4-position of the pyridine ring offer key points for chemical modification. This document provides detailed application notes and generalized protocols for the amide coupling of this compound with various primary and secondary amines.

While specific experimental data for amide coupling reactions of this compound are not widely available in published literature, the protocols provided herein are based on well-established methods for the amide coupling of structurally related 2-amino- and 2-alkylamino-isonicotinic acids. These methods are broadly applicable and can be adapted to achieve successful synthesis of the desired amide products.

General Principles of Amide Coupling

The direct reaction between a carboxylic acid and an amine to form an amide bond is generally unfavorable under mild conditions due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated" to a more electrophilic species. This is typically achieved using a variety of coupling reagents. Common strategies involve the in-situ formation of active esters, acylisoureas, or acylphosphonium intermediates, which then readily react with the amine nucleophile to form the amide bond.

Common Amide Coupling Reagents and Conditions

Several classes of reagents are routinely employed for amide bond formation. The choice of reagent and reaction conditions can significantly impact the yield, purity, and racemization (if chiral centers are present) of the final product. Below is a summary of commonly used coupling reagents and typical reaction conditions that can be applied to the coupling of this compound.

Coupling Reagent(s)BaseSolventTemperature (°C)Typical Reaction Time (h)Key Features & Considerations
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine)DMF (N,N-Dimethylformamide), Acetonitrile, CH₂Cl₂0 to RT1 - 12Highly efficient, fast reaction times, low racemization. Byproducts are water-soluble, facilitating purification.
EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole)DIPEA, TEA, or NMM (N-Methylmorpholine)DMF, CH₂Cl₂, THF0 to RT2 - 24A classic and cost-effective combination. HOBt suppresses side reactions and reduces racemization. The urea byproduct from EDC is water-soluble.
Carbodiimides (DCC/DIC) (N,N'-Dicyclohexylcarbodiimide / N,N'-Diisopropylcarbodiimide)(Optional, with additive)CH₂Cl₂, THF0 to RT2 - 12DCC is highly effective but the dicyclohexylurea (DCU) byproduct is poorly soluble and requires filtration for removal. DIC forms a more soluble urea byproduct. Often used with HOBt or DMAP.
Acyl Halide Formation (e.g., with SOCl₂ or (COCl)₂) Pyridine, TEACH₂Cl₂, Toluene0 to RT1 - 4 (for acyl chloride formation), 1 - 8 (for amidation)Two-step process: first, conversion of the carboxylic acid to the more reactive acyl chloride. This is then reacted with the amine. Can be harsh and may not be suitable for sensitive substrates.

Experimental Protocols

The following are detailed, generalized protocols for the amide coupling of this compound with a generic amine (R¹R²NH). These protocols should be optimized for each specific substrate combination.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for its high efficiency and low rate of side reactions.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF (approximately 0.1-0.5 M).

  • Add the amine (1.0 - 1.2 eq) to the solution.

  • Add DIPEA (2.0 - 3.0 eq) to the reaction mixture.

  • In a separate vial, dissolve HATU (1.1 - 1.5 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 1-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to afford the desired amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a widely used and cost-effective method for amide bond formation.

Materials:

  • This compound

  • Amine (primary or secondary)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine)

  • Anhydrous DMF or CH₂Cl₂

  • 1 M aqueous HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DMF or CH₂Cl₂.

  • Add the amine (1.1 eq) to the solution.

  • Add DIPEA or TEA (2.0 - 3.0 eq) to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, if DMF is the solvent, dilute with ethyl acetate or CH₂Cl₂.

  • Wash the organic layer with 1 M aqueous HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Workflow

The general workflow for amide coupling reactions can be visualized as a straightforward process from starting materials to the final purified product.

AmideCouplingWorkflow cluster_reactants Reactants cluster_reagents Reagents Acid This compound Reaction Amide Coupling Reaction Acid->Reaction Amine Primary or Secondary Amine Amine->Reaction CouplingAgent Coupling Agent (e.g., HATU, EDC) CouplingAgent->Reaction Base Base (e.g., DIPEA) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification (Chromatography) Workup->Purification Product Purified Amide Product Purification->Product

Caption: General workflow for the synthesis of 2-(sec-butylamino)isonicotinamides.

Potential Applications and Signaling Pathways

Amides derived from isonicotinic acid and its analogs have shown a wide range of biological activities, suggesting potential applications in drug discovery. While the specific biological targets of 2-(sec-butylamino)isonicotinamides are not yet defined, related compounds have been investigated for various therapeutic areas.

  • Antitubercular Activity: Isonicotinic acid hydrazide (isoniazid) is a cornerstone of tuberculosis treatment. It is a prodrug activated by mycobacterial catalase-peroxidase (KatG), and the activated form inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall. It is plausible that novel amides of isonicotinic acid derivatives could be designed as next-generation antitubercular agents.

  • Anticancer Activity: Some bispyridine-based ligands synthesized via amide coupling of isonicotinic acid derivatives have been used to create dinuclear platinum complexes with potential as anticancer agents. These complexes can interact with DNA, leading to apoptosis in cancer cells.

  • Enzyme Inhibition: Nicotinamide derivatives, structurally related to isonicotinamides, have been explored as inhibitors of various enzymes, such as histone deacetylases (HDACs). HDAC inhibitors are an emerging class of anticancer drugs that can induce cell cycle arrest and apoptosis.

The logical relationship for the development of bioactive amides from this compound can be visualized as follows:

DrugDiscoveryPath StartingMaterial This compound AmideCoupling Amide Coupling with Diverse Amines StartingMaterial->AmideCoupling CompoundLibrary Library of Novel Amides AmideCoupling->CompoundLibrary BiologicalScreening Biological Screening (e.g., enzyme assays, cell-based assays) CompoundLibrary->BiologicalScreening HitIdentification Hit Identification BiologicalScreening->HitIdentification LeadOptimization Lead Optimization (SAR studies) HitIdentification->LeadOptimization DrugCandidate Potential Drug Candidate LeadOptimization->DrugCandidate

Caption: Drug discovery pathway for this compound amides.

Conclusion

The amide coupling of this compound is a versatile reaction for the synthesis of novel compounds with potential applications in drug discovery and materials science. While specific literature on this exact molecule is scarce, the well-established protocols using common coupling reagents like HATU and EDC/HOBt provide a robust starting point for synthetic efforts. The protocols and information presented in these application notes are intended to guide researchers in the successful synthesis and exploration of new chemical entities derived from this promising building block. It is crucial to perform reaction optimization for each new set of substrates to achieve the best possible outcomes.

Application Notes and Protocols: Esterification of 2-(Sec-butylamino)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the esterification of 2-(Sec-butylamino)isonicotinic acid, a key transformation in the synthesis of potential pharmacologically active compounds. The methodologies outlined are intended for researchers and scientists in the field of medicinal chemistry and drug development.

Introduction

Isonicotinic acid derivatives are a well-established class of compounds with a broad range of biological activities. The esterification of these molecules is a critical step in modifying their physicochemical properties, such as lipophilicity and membrane permeability, which can significantly impact their pharmacokinetic and pharmacodynamic profiles. This document details a robust protocol for the synthesis of various esters of this compound.

Data Presentation

The following table summarizes representative yields for the esterification of a substituted isonicotinic acid using the acid chloride activation method with different alcohols. These values are illustrative and may vary depending on the specific reaction conditions and the nature of the alcohol.

EntryAlcoholSolventReaction Time (h)Temperature (°C)Yield (%)
1MethanolTHF122595
2EthanolTHF122592
3IsopropanolTHF185085
4tert-ButanolDioxane246070
5Benzyl AlcoholTHF165088
6PhenolPyridine122575

Experimental Protocols

This section provides a detailed methodology for the esterification of this compound via the formation of an acyl chloride intermediate. This method is generally applicable to a wide range of alcohols.

Protocol 1: Synthesis of 2-(Sec-butylamino)isonicotinoyl Chloride Hydrochloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Schlenk line or nitrogen inlet

  • Büchner funnel and filter paper

Procedure:

  • To a stirred mixture of this compound (1.0 eq) and a catalytic amount of DMF (1-2 drops) in a round-bottom flask under a nitrogen atmosphere, carefully add thionyl chloride (5.0 eq) at room temperature.

  • A gas evolution will be observed. Stir the mixture at room temperature for 30 minutes.

  • Heat the reaction mixture to 70°C and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC (thin-layer chromatography).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure.

  • Add anhydrous diethyl ether to the residue and stir to precipitate the product.

  • Collect the solid product by filtration, wash with anhydrous diethyl ether, and dry under vacuum to yield 2-(Sec-butylamino)isonicotinoyl chloride hydrochloride. The product is often used in the next step without further purification.

Protocol 2: Esterification using 2-(Sec-butylamino)isonicotinoyl Chloride Hydrochloride

Materials:

  • 2-(Sec-butylamino)isonicotinoyl chloride hydrochloride

  • Alcohol (e.g., methanol, ethanol, etc.) (1.2 eq)

  • Triethylamine (Et₃N) (2.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen inlet

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of 2-(Sec-butylamino)isonicotinoyl chloride hydrochloride (1.0 eq) and the desired alcohol (1.2 eq) in anhydrous THF at 0°C (ice bath) under a nitrogen atmosphere, slowly add triethylamine (2.5 eq) over 10-15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ester.

Visualizations

The following diagrams illustrate the experimental workflow and a potential signaling pathway for the application of these compounds.

Esterification_Workflow Start This compound AcidChloride Formation of Acyl Chloride (SOCl2, cat. DMF) Start->AcidChloride Esterification Esterification (Alcohol, Et3N, THF) AcidChloride->Esterification Workup Aqueous Workup (Extraction) Esterification->Workup Purification Purification (Column Chromatography) Workup->Purification Product Ester Product Purification->Product

Caption: Experimental workflow for the esterification of this compound.

Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor 2-(Sec-butylamino)isonicotinic Acid Ester Derivative Inhibitor->MEK

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a derivative.

Application Notes: 2-(Amino)isonicotinic Acid Derivatives in the Synthesis of Dihydroorotate Dehydrogenase (DHODH) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isonicotinic acid and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. This document provides detailed application notes and protocols on the utilization of 2-(amino)isonicotinic acid derivatives in the synthesis of potent enzyme inhibitors, with a specific focus on dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, making it an attractive target for the development of therapeutics for autoimmune diseases, inflammatory conditions, and cancer.

Application: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Derivatives of aminonicotinic and aminoisonicotinic acids have been identified as potent inhibitors of human DHODH.[1][2] These compounds have shown promise in the treatment of diseases characterized by rapid cell proliferation, such as autoimmune diseases and cancer, by halting the production of pyrimidines necessary for DNA and RNA synthesis. The general structure of these inhibitors involves an amino linkage at the 2-position of the isonicotinic acid core, with various substitutions on the amino group and the phenyl ring, which can be modulated to optimize potency and pharmacokinetic properties.[1]

Quantitative Data: DHODH Inhibition

The inhibitory activity of several 2-(amino)isonicotinic acid derivatives against human DHODH has been quantified, with IC50 values typically in the nanomolar range. The substitution pattern on the phenyl ring, particularly with electron-withdrawing groups like fluoro or trifluoromethyl, has been shown to be a significant feature for potent DHODH inhibitory activity.[1]

Compound IDR1R2R3R4IC50 (nM)
1 HFHH8
2 HCF3HH5
3 FFHH6
4 HHFH7
5 HHCF3H3
6 ClHHH8

Note: The compound structures and IC50 values are representative examples based on the general class of amino(iso)nicotinic acid derivatives described as DHODH inhibitors. The specific compounds are detailed in the cited patent literature.[1][2]

Experimental Protocols

General Synthesis of 2-(Arylamino)isonicotinic Acid Derivatives

This protocol outlines a general method for the synthesis of 2-(arylamino)isonicotinic acid derivatives, which can be adapted for specific target molecules.

Materials:

  • 2-Chloroisonicotinic acid

  • Substituted aniline

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

  • Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)

Procedure:

  • To a dried reaction flask, add 2-chloroisonicotinic acid (1 equivalent), the desired substituted aniline (1.1 equivalents), palladium catalyst (0.05 equivalents), and ligand (0.1 equivalents).

  • Add the base (2 equivalents) to the flask.

  • Under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous, degassed solvent.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with 1N HCl and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(arylamino)isonicotinic acid derivative.

In Vitro DHODH Inhibition Assay

This protocol describes a common method for measuring the inhibition of human DHODH activity.

Materials:

  • Recombinant human DHODH

  • Decylubiquinone (co-substrate)

  • Dihydroorotate (substrate)

  • 2,6-Dichloroindophenol (DCIP) (electron acceptor)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, dihydroorotate, and DCIP in a 96-well plate.

  • Add the test compounds at various concentrations to the wells. Include a positive control (known DHODH inhibitor) and a negative control (DMSO vehicle).

  • Initiate the reaction by adding recombinant human DHODH to each well.

  • Immediately start monitoring the reduction of DCIP by measuring the decrease in absorbance at 600 nm over time using a microplate reader.

  • Calculate the initial reaction rates for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Synthesis_and_Evaluation_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start 2-Chloroisonicotinic Acid + Substituted Aniline reaction Palladium-Catalyzed Buchwald-Hartwig Amination start->reaction purification Purification (Chromatography) reaction->purification product 2-(Arylamino)isonicotinic Acid Derivative purification->product assay In Vitro DHODH Inhibition Assay product->assay data_analysis IC50 Determination assay->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar sar->start Lead Optimization

Caption: General workflow for the synthesis and evaluation of 2-(amino)isonicotinic acid-based DHODH inhibitors.

DHODH_Pathway_Inhibition cluster_pathway De Novo Pyrimidine Biosynthesis Carbamoyl_Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Multi-step enzymatic reactions Aspartate Aspartate Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP Pyrimidines Pyrimidines (dUMP, dCTP) UMP->Pyrimidines Inhibitor 2-(Amino)isonicotinic Acid Derivative Inhibitor->Inhibition

Caption: Inhibition of DHODH by 2-(amino)isonicotinic acid derivatives disrupts the pyrimidine biosynthesis pathway.

References

Application of 2-(Sec-butylamino)isonicotinic Acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the known biological activities of the constituent moieties of 2-(Sec-butylamino)isonicotinic acid, namely isonicotinic acid derivatives and sec-butylamine. Direct experimental data for the specific compound this compound is not currently available in public literature. Therefore, the proposed applications and methodologies are hypothetical and intended to serve as a scientific guide for research and development.

Introduction

This compound is a novel chemical entity that combines the structural features of isonicotinic acid and sec-butylamine. Isonicotinic acid and its derivatives are recognized for their ability to induce Systemic Acquired Resistance (SAR) in plants, a state of heightened defense against a broad spectrum of pathogens.[1][2][3] Amide derivatives, in particular, have demonstrated significant biological activity in this regard.[1][2] Sec-butylamine is a known fungicide, historically used for post-harvest disease control in crops like potatoes and citrus.[4][5] The combination of these two moieties in a single molecule suggests the potential for a dual-action agrochemical: a plant defense activator with inherent fungicidal properties.

This document outlines potential applications, experimental protocols, and data interpretation frameworks for the investigation of this compound as a candidate agrochemical.

Hypothesized Applications

  • Systemic Acquired Resistance (SAR) Inducer: The isonicotinic acid scaffold suggests the primary application as an elicitor of plant defense mechanisms. By activating the SAR pathway, the compound could provide broad-spectrum, long-lasting protection against viral, bacterial, and fungal pathogens.

  • Fungicide: The presence of the sec-butylamine group indicates a potential for direct fungicidal activity. This could be particularly effective against post-harvest diseases or as a preventative foliar fungicide.

  • Plant Growth Regulator: While less directly suggested by the parent molecules, many agrochemicals exhibit secondary effects on plant growth and development. It is plausible that this compound could influence plant hormonal balance, leading to desirable traits such as enhanced root growth, increased biomass, or improved stress tolerance.

Data Presentation: Illustrative Quantitative Data Tables

The following tables are examples of how quantitative data from hypothetical experiments could be structured for clear comparison.

Table 1: Efficacy of this compound in Inducing Resistance Against Tobacco Mosaic Virus (TMV) in Nicotiana tabacum

Treatment Concentration (µM)Average Number of Lesions per LeafDisease Reduction (%)Plant Vigor Score (1-5)
0 (Control)15004.5
508046.74.3
1004570.04.1
2502583.33.8
5003080.03.2
Isonicotinic Acid (100 µM)9536.74.4
Sec-butylamine (100 µM)1406.74.0

Plant Vigor Score: 5 = healthy, 1 = severe necrosis/stunting.

Table 2: In Vitro Fungicidal Activity of this compound Against Botrytis cinerea

TreatmentConcentration (µg/mL)Mycelial Growth Inhibition (%)EC50 (µg/mL)
This compound1025.445.2
5058.1
10089.3
Sec-butylamine1035.132.5
5065.8
10095.2
Isonicotinic Acid1005.2>100
Captan (Positive Control)1098.71.8

Experimental Protocols

Protocol 1: Evaluation of Systemic Acquired Resistance (SAR) Induction

Objective: To determine the efficacy of this compound as an inducer of SAR in a model plant system (e.g., Nicotiana tabacum or Arabidopsis thaliana) against a suitable pathogen (e.g., Tobacco Mosaic Virus or Pseudomonas syringae).

Materials:

  • Seeds of the chosen model plant.

  • This compound, isonicotinic acid, and sec-butylamine.

  • Pathogen culture (e.g., TMV inoculum or P. syringae suspension).

  • Potting mix, pots, and controlled environment growth chamber.

  • Sterile water, surfactant (e.g., Tween-20).

  • Leaf inoculation tools (e.g., cotton swabs, syringe).

Methodology:

  • Plant Growth: Grow plants to a suitable developmental stage (e.g., 4-6 true leaves).

  • Treatment Application: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and dilute to final concentrations in sterile water with a surfactant. Apply the solutions to the lower two leaves of each plant via foliar spray or soil drench. Include control groups treated with solvent only, isonicotinic acid, and sec-butylamine.

  • Induction Period: Allow a 3-5 day period for the induction of SAR.

  • Pathogen Challenge: Inoculate the upper, untreated leaves with the pathogen. For TMV, this can be done by mechanical abrasion with an inoculum-soaked swab. For P. syringae, infiltrate a bacterial suspension into the leaf apoplast using a needleless syringe.

  • Disease Assessment: After a suitable incubation period (e.g., 5-7 days for TMV, 2-3 days for P. syringae), assess disease severity. For TMV, count the number of necrotic lesions. For P. syringae, measure the area of necrotic tissue or quantify bacterial growth.

  • Data Analysis: Calculate the percentage of disease reduction compared to the control. Analyze data using appropriate statistical methods (e.g., ANOVA).

Protocol 2: In Vitro Fungicidal Assay

Objective: To assess the direct fungicidal activity of this compound against a target fungal pathogen (e.g., Botrytis cinerea or Fusarium graminearum).

Materials:

  • Pure culture of the target fungus.

  • Potato Dextrose Agar (PDA) or other suitable growth medium.

  • This compound, sec-butylamine, and a commercial fungicide (positive control).

  • Sterile petri dishes, micropipettes, and an incubator.

Methodology:

  • Media Preparation: Prepare PDA and amend with various concentrations of the test compound, sec-butylamine, and the positive control fungicide. Pour the amended media into sterile petri dishes.

  • Fungal Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each agar plate.

  • Incubation: Incubate the plates in the dark at an optimal temperature for the specific fungus (e.g., 20-25°C).

  • Growth Measurement: After a set period (e.g., 3-5 days), measure the diameter of the fungal colony in two perpendicular directions.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition relative to the control (un-amended media). Determine the EC50 value (the concentration that inhibits 50% of growth) for each compound.

Mandatory Visualizations

SAR_Pathway Compound 2-(Sec-butylamino) isonicotinic acid Receptor Plant Cell Receptor Compound->Receptor ROS Reactive Oxygen Species (ROS) Burst Receptor->ROS SA Salicylic Acid (SA) Accumulation ROS->SA NPR1 NPR1 Activation SA->NPR1 PR_Genes Pathogenesis-Related (PR) Gene Expression NPR1->PR_Genes SAR Systemic Acquired Resistance PR_Genes->SAR

Caption: Hypothetical signaling pathway for SAR induction by this compound.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Bioactivity Screening cluster_optimization Lead Optimization & Formulation Synthesis Synthesis of 2-(Sec-butylamino) isonicotinic acid Purification Purification & Structural Confirmation (NMR, MS) Synthesis->Purification SAR_Assay SAR Induction Assay (e.g., TMV on Tobacco) Purification->SAR_Assay Fungicide_Assay In Vitro Fungicidal Assay (e.g., against Botrytis) Purification->Fungicide_Assay PGR_Assay Plant Growth Regulation Screen (e.g., seedling assay) Purification->PGR_Assay Dose_Response Dose-Response Studies SAR_Assay->Dose_Response Fungicide_Assay->Dose_Response PGR_Assay->Dose_Response Formulation Formulation Development Dose_Response->Formulation Toxicity Preliminary Ecotoxicity & Phytotoxicity Formulation->Toxicity

Caption: General experimental workflow for the agrochemical evaluation of this compound.

References

HPLC analysis of 2-(Sec-butylamino)isonicotinic acid

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the HPLC Analysis of 2-(Sec-butylamino)isonicotinic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The proposed method is designed for accuracy, precision, and robustness, making it suitable for research and quality control environments. This application note includes the chemical properties of the analyte, a comprehensive experimental protocol, and data presentation guidelines.

Introduction

This compound is a derivative of isonicotinic acid, a compound of interest in pharmaceutical research due to the varied biological activities of its analogues.[1] Accurate and reliable quantitative analysis is crucial for pharmacokinetic studies, formulation development, and quality assurance of this compound. This application note details a proposed reverse-phase HPLC method for the determination of this compound.

Analyte Properties

A summary of the key chemical properties of this compound and its parent compounds is presented below. These properties are fundamental to the development of the analytical method.

PropertyIsonicotinic AcidSec-butylamineThis compound (Predicted)
Molecular Formula C6H5NO2C4H11NC10H14N2O2
Molecular Weight ( g/mol ) 123.1173.14194.23
pKa 1.77 (acidic)10.56 (conjugate acid)~2-3 (acidic), ~10-11 (basic)
UV max (nm) 214, 264[2]-~265
Solubility Soluble in hot water, slightly soluble in cold water and alcohol.[3]Miscible in water.[4]Expected to be soluble in aqueous acidic and basic solutions, and polar organic solvents.

HPLC Method

This method is a proposed starting point for the analysis of this compound and may require further optimization for specific matrices.

3.1. Chromatographic Conditions

ParameterRecommended Setting
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 265 nm
Injection Volume 10 µL
Run Time 15 minutes

3.2. Rationale for Method Parameters

  • Column: A C18 column is a versatile stationary phase suitable for the retention of moderately polar compounds like the target analyte.

  • Mobile Phase: A simple acidic mobile phase using formic acid is chosen to ensure the ionization of the sec-butylamino group and protonation of the carboxylic acid, leading to better peak shape and retention on a C18 column. Acetonitrile is a common organic modifier providing good elution strength.

  • Gradient: A gradient elution is proposed to ensure the efficient elution of the analyte and any potential impurities with varying polarities.

  • Detection Wavelength: The proposed detection wavelength of 265 nm is based on the UV absorbance maximum of the parent compound, isonicotinic acid.[2] It is anticipated that the sec-butylamino substituent will not significantly alter the chromophore.

Experimental Protocols

4.1. Preparation of Standard Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase A to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

4.2. Sample Preparation

The sample preparation method will depend on the matrix. For a simple solution-based sample:

  • Dilute the sample with mobile phase A to an expected concentration within the calibration range.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

4.3. Instrument Setup and Analysis

  • Equilibrate the HPLC system with the initial mobile phase conditions (10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (mobile phase A) to ensure the system is clean.

  • Inject the series of working standard solutions to generate a calibration curve.

  • Inject the prepared samples for analysis.

Data Presentation and Analysis

5.1. Calibration Curve

Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions. Perform a linear regression analysis to determine the equation of the line, the correlation coefficient (r²), and the limit of detection (LOD) and limit of quantification (LOQ).

Table of Expected Calibration Data:

Concentration (µg/mL)Peak Area (arbitrary units)
1Example Value
5Example Value
10Example Value
25Example Value
50Example Value
100Example Value

5.2. System Suitability

To ensure the validity of the analytical results, system suitability parameters should be monitored.

Table of System Suitability Parameters:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of replicate injections ≤ 2.0%

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Standard_Prep Standard Preparation Injection Injection of Standards & Samples Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System HPLC System Equilibration HPLC_System->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Sample Quantification Calibration_Curve->Quantification

Caption: Workflow for the .

Logical Relationship of Method Development

G Analyte_Properties Analyte Properties (Polarity, pKa, UV Absorbance) Column_Selection Column Selection (C18) Analyte_Properties->Column_Selection Mobile_Phase Mobile Phase Selection (Acidic, ACN/Water) Analyte_Properties->Mobile_Phase Detection Detection Wavelength (265 nm) Analyte_Properties->Detection Final_Method Optimized HPLC Method

Caption: Rationale for HPLC method development based on analyte properties.

References

Application Note: Mass Spectrometric Analysis of 2-(Sec-butylamino)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the mass spectrometric analysis of 2-(Sec-butylamino)isonicotinic acid, a substituted pyridine carboxylic acid derivative. The methods outlined are applicable for the qualitative identification and quantitative analysis of this compound in various sample matrices. This note includes protocols for sample preparation, liquid chromatography-mass spectrometry (LC-MS) analysis, and data interpretation, including expected fragmentation patterns.

Introduction

This compound is a molecule of interest in pharmaceutical and chemical research due to its structural analogy to various biologically active compounds. Accurate and sensitive analytical methods are crucial for its characterization, quantification, and metabolic studies. Mass spectrometry, coupled with liquid chromatography, offers a powerful tool for this purpose. This application note details the expected mass spectral behavior and provides a robust analytical protocol based on established principles for pyridine carboxylic acid derivatives and alkylamines.

Predicted Mass Spectral Fragmentation

The mass spectral fragmentation of this compound is predicted based on the fragmentation patterns of its core structures: the isonicotinic acid moiety and the sec-butylamine side chain. Under electrospray ionization (ESI) in positive mode, the molecule is expected to readily protonate to form the molecular ion [M+H]⁺. Subsequent fragmentation via collision-induced dissociation (CID) is anticipated to proceed through several key pathways.

Key fragmentation pathways include:

  • Loss of the sec-butyl group: Cleavage of the C-N bond between the pyridine ring and the sec-butylamino group.

  • Decarboxylation: Loss of CO₂ from the carboxylic acid group.

  • Fragmentation of the sec-butyl group: Characteristic losses of alkyl fragments from the side chain.

  • Pyridine ring cleavage: Fission of the aromatic ring structure.

Experimental Protocols

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a 1:1 mixture of acetonitrile and water.

  • Working Solutions: Serially dilute the stock solution with the same solvent to prepare working standards at desired concentrations (e.g., 1 µg/mL, 100 ng/mL, 10 ng/mL).

  • Matrix Samples (e.g., Plasma, Urine): Perform a protein precipitation or solid-phase extraction (SPE) to remove interferences. A typical protein precipitation protocol involves adding three parts of cold acetonitrile to one part of the sample, vortexing, centrifuging, and analyzing the supernatant.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is suitable for separation.

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95-5% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometry Parameters
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Ion Source Temperature: 120 °C

  • Desolvation Gas (N₂) Flow: 800 L/hr

  • Desolvation Temperature: 350 °C

  • Collision Gas: Argon

  • Data Acquisition: Full scan mode (m/z 50-500) for qualitative analysis and selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantitative analysis.

Data Presentation

The following table summarizes the predicted m/z values for the parent ion and major fragment ions of this compound. These values are essential for developing SRM/MRM methods for quantitative analysis.

Ion DescriptionPredicted m/z
[M+H]⁺ (Parent Ion) 195.11
[M+H - C₄H₉]⁺138.04
[M+H - CO₂]⁺151.12
[M+H - H₂O]⁺177.10
[C₄H₁₀N]⁺ (sec-Butylamine fragment)72.08

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Standard Standard Solution (1 mg/mL) Working Working Standards (Serial Dilution) Standard->Working LC Liquid Chromatography (C18 Column) Working->LC Matrix Matrix Sample (e.g., Plasma) Extraction Extraction/ Precipitation Matrix->Extraction Extraction->LC MS Mass Spectrometry (ESI+) LC->MS Eluent Qualitative Qualitative Analysis (Full Scan) MS->Qualitative Quantitative Quantitative Analysis (SRM/MRM) MS->Quantitative Result Final Report Qualitative->Result Quantitative->Result

Caption: Experimental workflow for the LC-MS analysis of this compound.

Predicted Fragmentation Pathway

fragmentation_pathway cluster_structure Structure of this compound Parent [M+H]⁺ m/z 195.11 Frag1 [M+H - C₄H₉]⁺ m/z 138.04 Parent->Frag1 - C₄H₉ Frag2 [M+H - CO₂]⁺ m/z 151.12 Parent->Frag2 - CO₂ Frag3 [C₄H₁₀N]⁺ m/z 72.08 Parent->Frag3 Side-chain cleavage Structure C₁₀H₁₄N₂O₂

Caption: Predicted major fragmentation pathways for protonated this compound.

Conclusion

The protocols and data presented in this application note provide a comprehensive framework for the mass spectrometric analysis of this compound. The detailed LC-MS method, coupled with the predicted fragmentation data, will enable researchers to confidently identify and quantify this compound in various experimental settings. The provided workflows can be adapted to specific instrumentation and sample matrices to achieve optimal analytical performance.

Application Notes and Protocols for Assay Development with 2-(Sec-butylamino)isonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the development of assays to characterize 2-(Sec-butylamino)isonicotinic acid derivatives. For the purpose of these notes, we will consider these compounds as potential antagonists of a hypothetical G-protein coupled receptor (GPCR), designated as SBA-R. SBA-R is presumed to be a Gs-coupled receptor, which upon activation by its endogenous ligand, stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The following protocols describe a radioligand binding assay to determine the affinity of the compounds for the receptor and a functional assay to measure their antagonist activity by quantifying changes in intracellular cAMP levels.

Signaling Pathway

The proposed signaling cascade for the hypothetical SBA-R is initiated by the binding of an agonist, leading to the activation of the Gs alpha subunit, which in turn stimulates adenylyl cyclase to convert ATP to cAMP. This increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets to elicit a cellular response. The this compound derivatives are hypothesized to act as antagonists, blocking the binding of the agonist and thereby inhibiting this signaling pathway.

SBA_R_Signaling_Pathway Agonist Agonist SBA_R SBA-R (GPCR) Agonist->SBA_R Binds & Activates Antagonist 2-(Sec-butylamino)isonicotinic acid derivative Antagonist->SBA_R Binds & Blocks G_Protein Gs Protein (αβγ) SBA_R->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Stimulates (Gαs) cAMP cAMP Adenylyl_Cyclase->cAMP Synthesizes ATP ATP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Downstream Targets

Caption: Hypothetical SBA-R Signaling Pathway.

Experimental Workflow

The general workflow for screening and characterizing this compound derivatives involves a primary binding assay to identify compounds that interact with the SBA-R, followed by a secondary functional assay to confirm their antagonist activity and determine their potency.

Experimental_Workflow start Start: Compound Library of This compound derivatives binding_assay Primary Screen: Radioligand Binding Assay start->binding_assay determine_ki Determine Binding Affinity (Ki) binding_assay->determine_ki select_hits Select Hits with High Affinity (e.g., Ki < 1 µM) determine_ki->select_hits functional_assay Secondary Screen: cAMP Functional Assay select_hits->functional_assay High Affinity Hits end End: Lead Compound Identification select_hits->end Low Affinity/Inactive determine_ic50 Determine Antagonist Potency (IC50) functional_assay->determine_ic50 sar_analysis Structure-Activity Relationship (SAR) Analysis determine_ic50->sar_analysis sar_analysis->end

Caption: Experimental Workflow for Compound Screening.

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of this compound derivatives for the SBA-R.

Materials:

  • Cell membranes expressing SBA-R

  • Radioligand (e.g., [3H]-Agonist)

  • Test compounds (this compound derivatives)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in binding buffer.

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of the radioligand at a final concentration equal to its Kd, and 50 µL of the test compound dilution.

  • For total binding, add 50 µL of binding buffer instead of the test compound.

  • For non-specific binding, add 50 µL of a high concentration of a known non-radiolabeled agonist/antagonist.

  • Initiate the binding reaction by adding 50 µL of the cell membrane preparation (containing a predetermined amount of protein, e.g., 10-20 µg).

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, then place them in scintillation vials with scintillation cocktail.

  • Measure the radioactivity using a microplate scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a one-site competition binding model using non-linear regression to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay

Objective: To determine the antagonist activity (IC50) of the this compound derivatives.

Materials:

  • Cells stably expressing the SBA-R

  • Cell culture medium

  • Agonist for SBA-R

  • Test compounds (this compound derivatives)

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • 384-well white microplates

  • Phosphodiesterase inhibitor (e.g., IBMX)

Procedure:

  • Seed the SBA-R expressing cells into 384-well plates at an appropriate density and incubate overnight.

  • The next day, remove the culture medium and add assay buffer containing a phosphodiesterase inhibitor. Incubate for 30 minutes.

  • Prepare serial dilutions of the test compounds.

  • Add the test compounds to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Add the agonist at a concentration that elicits a submaximal response (e.g., EC80).

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

Data Analysis:

  • Generate a standard curve if required by the assay kit.

  • Calculate the concentration of cAMP in each well.

  • Plot the percentage of inhibition of the agonist response against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve with variable slope using non-linear regression to determine the IC50 value.

Data Presentation

The following tables present hypothetical data for a series of this compound derivatives.

Table 1: Binding Affinity of this compound Derivatives for SBA-R

Compound IDR-Group ModificationKi (nM)
SBA-001-H1250
SBA-002-CH3780
SBA-003-Cl250
SBA-004-OCH3450
SBA-005-CF385

Table 2: Functional Antagonist Activity of this compound Derivatives

Compound IDR-Group ModificationIC50 (nM)
SBA-001-H2500
SBA-002-CH31500
SBA-003-Cl480
SBA-004-OCH3900
SBA-005-CF3150

Disclaimer: The SBA-R receptor, its signaling pathway, and the experimental data presented in this document are hypothetical and for illustrative purposes only, designed to provide a framework for assay development.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Sec-butylamino)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-(Sec-butylamino)isonicotinic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the nucleophilic aromatic substitution (SNAr) of a 2-halo-isonicotinic acid, typically 2-chloroisonicotinic acid, with sec-butylamine. This reaction is favored because the electron-withdrawing carboxylic acid group and the ring nitrogen activate the 2-position for nucleophilic attack.

Q2: What are the typical starting materials and reagents?

A2: The key reactants are 2-chloroisonicotinic acid and sec-butylamine. A base, such as potassium carbonate or triethylamine, is often used to neutralize the HCl generated during the reaction. The choice of solvent can vary, with polar aprotic solvents like DMSO, DMF, or NMP being common.

Q3: What are the expected 1H NMR chemical shifts for the final product?

Q4: How can I purify the final product?

A4: Purification strategies depend on the nature of the impurities. Common methods include:

  • Acid-base extraction: The product is an amino acid and can be dissolved in either acidic or basic aqueous solutions to separate it from non-ionizable impurities.

  • Recrystallization: If a suitable solvent is found, recrystallization can be an effective method for purification.

  • Column chromatography: Silica gel chromatography can be used, often with a mobile phase containing a mixture of a polar solvent (like methanol or ethyl acetate) and a non-polar solvent (like hexane), sometimes with a small amount of acid or base to improve peak shape.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the nucleophilic aromatic substitution of 2-chloroisonicotinic acid with sec-butylamine.

Problem Potential Cause Suggested Solution
Low or No Product Formation 1. Low Reaction Temperature: The SNAr reaction may have a significant activation energy. 2. Inactive Starting Material: The 2-chloroisonicotinic acid may be of poor quality. 3. Insufficient Base: The generated HCl can protonate the sec-butylamine, reducing its nucleophilicity.1. Increase the reaction temperature. Monitor the reaction progress by TLC or LC-MS. 2. Verify the purity of the starting material by melting point or NMR. 3. Use at least two equivalents of base, or use an excess of sec-butylamine to act as both nucleophile and base.
Incomplete Reaction 1. Short Reaction Time: The reaction may be slow to reach completion. 2. Steric Hindrance: Sec-butylamine is a sterically hindered nucleophile, which can slow down the reaction.1. Extend the reaction time and monitor by TLC or LC-MS until the starting material is consumed. 2. Consider using a higher reaction temperature or a more polar solvent to facilitate the reaction.
Formation of Side Products 1. Hydrolysis of Starting Material: If water is present, 2-chloroisonicotinic acid can hydrolyze to 2-hydroxyisonicotinic acid. 2. Reaction with Solvent: Some solvents, like DMF, can decompose at high temperatures and react with the starting materials.1. Use anhydrous solvents and reagents. 2. Choose a more stable solvent if high temperatures are required.
Difficult Purification 1. Product and Starting Material have Similar Properties: This can make separation by extraction or chromatography challenging. 2. Presence of Emulsions during Extraction: The amino acid nature of the product can lead to emulsions.1. Ensure the reaction goes to completion to minimize the amount of starting material in the crude product. Optimize chromatographic conditions (e.g., gradient elution, different solvent systems). 2. Add brine to the aqueous layer to break emulsions.

Experimental Protocols

Representative Protocol for the Synthesis of this compound

Materials:

  • 2-Chloroisonicotinic acid (1.0 eq)

  • sec-Butylamine (2.5 eq)

  • Potassium carbonate (2.0 eq)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a solution of 2-chloroisonicotinic acid in DMSO, add potassium carbonate and sec-butylamine.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and acidify with a suitable acid (e.g., 1M HCl) to a pH of approximately 3-4.

  • The precipitate formed is collected by filtration, washed with water, and dried under vacuum to yield the crude product.

  • Further purification can be achieved by recrystallization or column chromatography.

Visualizations

experimental_workflow start Start reactants Combine 2-chloroisonicotinic acid, sec-butylamine, and K2CO3 in DMSO start->reactants reaction Heat and Stir (80-100 °C, 12-24h) reactants->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Acidification monitoring->workup Complete filtration Filter and Dry workup->filtration purification Purify by Recrystallization or Chromatography filtration->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Problem with Synthesis low_yield Low or No Product start->low_yield incomplete_rxn Incomplete Reaction start->incomplete_rxn side_products Side Products Observed start->side_products temp Increase Temperature low_yield->temp base Add More Base low_yield->base time Extend Reaction Time incomplete_rxn->time anhydrous Use Anhydrous Conditions side_products->anhydrous

Caption: A decision tree for troubleshooting common synthesis issues.

Technical Support Center: Purification of 2-(Sec-butylamino)isonicotinic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-(Sec-butylamino)isonicotinic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Recovery After Recrystallization The compound is too soluble in the chosen solvent.- Select a solvent in which the compound is sparingly soluble at room temperature but readily soluble when heated.- Try a mixed solvent system. Dissolve the compound in a good solvent and add a poor solvent dropwise until turbidity appears, then heat to redissolve and allow to cool slowly.
The compound precipitated out during hot filtration.- Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated.- Use a minimum amount of hot solvent to dissolve the crude product.
The cooling process was too rapid.- Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.
Product "Oils Out" During Recrystallization The melting point of the solute is lower than the boiling point of the solvent.- Use a lower-boiling solvent or a solvent mixture.
The presence of impurities lowers the melting point of the mixture.- Attempt to remove impurities by washing the crude product with a suitable solvent before recrystallization.- Consider using a different purification technique, such as column chromatography, before recrystallization.
Colored Impurities in Final Product Presence of colored by-products from the synthesis.- Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can adsorb the desired product, so use it sparingly.
Degradation of the compound during heating.- Avoid prolonged heating.- Perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon) if the compound is sensitive to oxidation.
Incomplete Removal of Starting Materials Similar solubility profiles of the product and starting materials.- If the starting material is a liquid, ensure it is completely removed under vacuum before purification.- Exploit differences in acidity/basicity. Perform an acid-base extraction. Dissolve the crude mixture in an organic solvent and extract with a dilute aqueous base to deprotonate the carboxylic acid, moving your product into the aqueous layer. The aqueous layer can then be acidified to precipitate the pure product.
Poor Separation by Column Chromatography The compound is streaking on the column.- The polarity of the eluent may be too high or too low. Perform TLC analysis with different solvent systems to find an optimal eluent.- The compound may be too polar for normal-phase silica gel chromatography. Consider using reverse-phase chromatography.
The compound is not eluting from the column.- The eluent is not polar enough. Gradually increase the polarity of the mobile phase.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent for recrystallization depends on the specific impurities present. For aminopyridine carboxylic acids, common solvents include ethanol, methanol, water, or mixtures such as ethanol/water or methanol/water.[1][2] It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system. The goal is to find a solvent that dissolves the compound when hot but not at room temperature.

Q2: My purified product still shows impurities by NMR. What are the likely contaminants?

A2: Common impurities could include unreacted starting materials such as 2-chloroisonicotinic acid or sec-butylamine, or by-products from the synthesis. Depending on the synthetic route, side-products from over-alkylation or hydrolysis might also be present.

Q3: Can I use acid-base extraction to purify this compound?

A3: Yes, acid-base extraction can be a very effective purification method for this compound due to its amphoteric nature. You can dissolve the crude product in an organic solvent like ethyl acetate and extract it with a dilute aqueous base (e.g., sodium bicarbonate solution). This will deprotonate the carboxylic acid, transferring your product to the aqueous layer. The layers can then be separated, and the aqueous layer acidified (e.g., with HCl) to precipitate the purified product, which can be collected by filtration.

Q4: Is column chromatography a suitable purification method?

A4: While possible, column chromatography of aminopyridine carboxylic acids on silica gel can be challenging due to the polar nature of the compound, which can lead to streaking and poor separation.[3] If recrystallization and acid-base extraction are unsuccessful, reverse-phase chromatography might be a more suitable chromatographic method.

Q5: My final product is a sticky solid or an oil. How can I induce crystallization?

A5: If your product "oils out," try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Adding a seed crystal of the pure compound, if available, can also induce crystallization. If the product remains an oil, it may be necessary to re-purify it using a different method to remove impurities that are inhibiting crystallization.

Experimental Protocols

General Protocol for Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of a test solvent and observe the solubility at room temperature. If it is insoluble, heat the mixture. A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

General Protocol for Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of a weak base, such as sodium bicarbonate. Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous extracts. The desired product is now in the aqueous layer as its carboxylate salt.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly add a dilute acid (e.g., 1M HCl) with stirring until the solution is acidic (check with pH paper). The purified this compound should precipitate out.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Visualization

Purification_Workflow cluster_0 Initial Purification cluster_1 Final Purification cluster_2 Alternative Crude Product Crude Product Dissolution Dissolution Crude Product->Dissolution Acid_Base_Extraction Acid-Base Extraction Dissolution->Acid_Base_Extraction Precipitation Precipitation Acid_Base_Extraction->Precipitation Filtration_Drying_1 Filtration & Drying Precipitation->Filtration_Drying_1 Partially_Pure_Product Partially Pure Product Filtration_Drying_1->Partially_Pure_Product Recrystallization Recrystallization Partially_Pure_Product->Recrystallization Column_Chromatography Column Chromatography Partially_Pure_Product->Column_Chromatography If impurities persist Filtration_Drying_2 Filtration & Drying Recrystallization->Filtration_Drying_2 Pure_Product Pure Product Filtration_Drying_2->Pure_Product Column_Chromatography->Pure_Product

Caption: General workflow for the purification of this compound.

References

Technical Support Center: Synthesis of 2-(Sec-butylamino)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-(Sec-butylamino)isonicotinic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate potential challenges during the synthesis, with a focus on identifying and mitigating side product formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product when synthesizing this compound from 2-chloroisonicotinic acid?

A1: The most prevalent side product is typically 2-hydroxyisonicotinic acid. This occurs when the starting material, 2-chloroisonicotinic acid, undergoes hydrolysis instead of the desired nucleophilic aromatic substitution with sec-butylamine. This competing reaction is facilitated by the presence of water and base in the reaction mixture.[1]

Q2: I'm observing a loss of my carboxyl group in the final product analysis. What could be the cause?

A2: The loss of the carboxylic acid group is likely due to decarboxylation. Pyridinecarboxylic acids, including isonicotinic acid derivatives, can undergo decarboxylation at elevated temperatures.[2][3] If your reaction temperature is too high, you may form 4-(sec-butylamino)pyridine as a byproduct.

Q3: My reaction yield is consistently low, and my starting material is fully consumed. What are the likely issues?

A3: If the starting material is consumed but the product yield is low, it strongly suggests that one or more side reactions are dominating. The primary suspects are the hydrolysis of 2-chloroisonicotinic acid to 2-hydroxyisonicotinic acid or, at higher temperatures, decarboxylation of the desired product. It is crucial to control the reaction temperature and ensure anhydrous (water-free) conditions.

Q4: How can I minimize the formation of the 2-hydroxyisonicotinic acid byproduct?

A4: To minimize hydrolysis, it is critical to use anhydrous solvents and reagents. Ensure your glassware is thoroughly dried and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction. Using a non-aqueous base can also be beneficial.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and analysis of this compound.

Symptom / Observation Potential Cause Recommended Action
Low Yield of Target Product • Reaction conditions favoring side product formation.• Incomplete reaction.For side products: Lower reaction temperature to prevent decarboxylation. Ensure strictly anhydrous conditions to prevent hydrolysis.[1]• For incomplete reaction: Increase reaction time or consider a slight excess of sec-butylamine.
Presence of an impurity peak with M-45 Da in MS • Decarboxylation of the product or starting material.• Reduce the reaction temperature. A typical range for this substitution is 90-120°C. Avoid excessive heating during workup.
Presence of an impurity peak with a mass corresponding to 2-hydroxyisonicotinic acid • Hydrolysis of the 2-chloroisonicotinic acid starting material.[1]• Use high-purity, anhydrous solvents.• Dry all glassware thoroughly before use.• Run the reaction under an inert atmosphere (N₂ or Ar).
Unreacted 2-chloroisonicotinic acid remains • Insufficient reaction time or temperature.• Base is not strong enough or used in insufficient quantity.• Gradually increase the reaction time and monitor by TLC or HPLC.• Ensure at least two equivalents of base are used to neutralize the generated HCl and the product's carboxylic acid.

Illustrative Data on Reaction Conditions

The following table provides an illustrative summary of how reaction conditions can influence product yield and purity. Note: These are representative values based on chemical principles, not from a specific cited experiment.

Parameter Condition A (Suboptimal) Condition B (Optimized) Expected Outcome
Temperature 150°C110°CLower temperatures minimize the risk of decarboxylation.[2][3]
Solvent Ethanol / Water mixtureAnhydrous NMP or DMSOAnhydrous polar aprotic solvents prevent the hydrolysis side reaction.[1]
Atmosphere AirInert (Nitrogen)An inert atmosphere prevents atmospheric moisture from causing hydrolysis.
Purity (HPLC) ~75% (Major impurities: 2-hydroxy and decarboxylated products)>95%Optimized conditions lead to a cleaner reaction profile with fewer byproducts.

Experimental Protocols

Representative Synthesis of this compound

This protocol describes a representative method for the synthesis via nucleophilic aromatic substitution.

  • Preparation: Add 2-chloroisonicotinic acid (1.0 eq), a suitable base (e.g., K₂CO₃, 2.5 eq), and an anhydrous polar aprotic solvent (e.g., NMP or DMSO) to a flame-dried round-bottom flask under a nitrogen atmosphere.

  • Reagent Addition: Add sec-butylamine (1.2 eq) to the mixture dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 100-120°C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, pour the reaction mixture into water. Acidify with 1M HCl to a pH of ~4-5. The product will precipitate out of the solution.

  • Purification: Filter the solid precipitate, wash with cold water, and dry under a vacuum. If necessary, recrystallize from a suitable solvent system like ethanol/water to achieve higher purity.

HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Expected Elution Order: 2-hydroxyisonicotinic acid (most polar) -> 2-chloroisonicotinic acid -> this compound -> 4-(sec-butylamino)pyridine (least polar).

Visualizations

Reaction Pathway and Side Product Formation

Reaction_Pathway Reactants 2-Chloroisonicotinic Acid + sec-Butylamine Product This compound (Desired Product) Reactants->Product Desired Pathway (Base, 110°C) Side_Product_1 2-Hydroxyisonicotinic Acid (Hydrolysis Product) Reactants->Side_Product_1 Side Reaction (H₂O, Base) Side_Product_2 4-(sec-Butylamino)pyridine (Decarboxylation Product) Product->Side_Product_2 Side Reaction (High Temp, >140°C)

Caption: Main synthesis pathway and formation of key side products.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Detected check_sm Starting Material (SM) Consumed? start->check_sm check_hplc Analyze Crude by HPLC/LC-MS check_sm->check_hplc Yes incomplete Incomplete Reaction check_sm->incomplete No side_products Major Side Products Detected? check_hplc->side_products action_incomplete Action: • Increase reaction time • Increase temperature slightly incomplete->action_incomplete end Purity/Yield Improved action_incomplete->end hydrolysis Hydrolysis Product (2-Hydroxy...) side_products->hydrolysis Yes (Polar Impurity) decarboxylation Decarboxylation Product side_products->decarboxylation Yes (Less Polar Impurity) action_hydrolysis Action: • Use anhydrous solvents • Run under N₂ atmosphere hydrolysis->action_hydrolysis action_decarboxylation Action: • Lower reaction temperature decarboxylation->action_decarboxylation action_hydrolysis->end action_decarboxylation->end

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: Optimization of 2-(Sec-butylamino)isonicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and professionals involved in the synthesis of 2-(Sec-butylamino)isonicotinic acid. The content focuses on optimizing reaction conditions to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for synthesizing this compound?

The synthesis is typically achieved through a Nucleophilic Aromatic Substitution (NAS) reaction.[1][2] In this process, the nucleophilic sec-butylamine attacks the electron-deficient pyridine ring of 2-chloroisonicotinic acid, leading to the substitution of the chlorine atom.[1][3] The reaction is facilitated by the electron-withdrawing nature of the nitrogen atom in the pyridine ring and the carboxylic acid group.[2][4]

Q2: What are the essential starting materials and reagents for this synthesis?

The key reagents are:

  • Substrate: 2-Chloroisonicotinic acid.[5]

  • Nucleophile: sec-Butylamine.

  • Base: A non-nucleophilic base is required to neutralize the hydrochloric acid (HCl) byproduct formed during the reaction. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃).

  • Solvent: A polar aprotic solvent is typically used to facilitate the reaction. Examples include Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (ACN).

Q3: Why is a base necessary in this reaction?

The reaction between 2-chloroisonicotinic acid and sec-butylamine generates one equivalent of HCl. This acid can protonate the sec-butylamine, converting it into its non-nucleophilic ammonium salt and halting the reaction. The added base neutralizes the HCl as it is formed, allowing the nucleophile to remain active.

Q4: What are the main challenges associated with this synthesis?

Common challenges include low reaction yield, the formation of side products, and difficulties in isolating and purifying the final product due to its zwitterionic nature.

Reaction Pathway and General Workflow

The synthesis proceeds via a Meisenheimer complex intermediate, which is characteristic of Nucleophilic Aromatic Substitution reactions.[4]

reaction_pathway sub 2-Chloroisonicotinic Acid inter Meisenheimer Complex (Intermediate) sub->inter + sec-Butylamine nuc sec-Butylamine prod This compound inter->prod - Cl⁻ experimental_workflow prep 1. Reagent Preparation (Dry Solvents, Check Purity) setup 2. Reaction Setup (Inert Atmosphere, Add Reagents) prep->setup reaction 3. Reaction Monitoring (TLC, LC-MS) setup->reaction workup 4. Aqueous Workup (pH Adjustment, Extraction) reaction->workup purify 5. Purification (Recrystallization or Chromatography) workup->purify analyze 6. Analysis (NMR, MS, Purity Check) purify->analyze troubleshooting_tree start Problem Encountered low_yield Low or No Yield? start->low_yield side_products Side Products Observed? low_yield->side_products No temp Increase Temperature (e.g., 120-150°C) low_yield->temp Yes isolation_issue Isolation Difficulty? side_products->isolation_issue No lower_temp Lower Temperature & Increase Reaction Time side_products->lower_temp Yes ph_adjust Optimize pH for Precipitation (pI) isolation_issue->ph_adjust Yes solvent Change Solvent (e.g., DMF -> DMSO) temp->solvent base Screen Different Bases (e.g., K₂CO₃, DIPEA) solvent->base reagents Check Reagent Purity base->reagents dilute Increase Dilution lower_temp->dilute workup_solvent Use Brine or Alternative Extraction Solvents ph_adjust->workup_solvent purification Attempt Recrystallization or Chromatography workup_solvent->purification

References

Technical Support Center: 2-(Sec-butylamino)isonicotinic acid

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: My 2-(Sec-butylamino)isonicotinic acid solution has changed color. What could be the cause?

A1: A color change in your solution could indicate degradation of the compound. Potential causes include:

  • Oxidation: The secondary amine group is susceptible to oxidation, which can be accelerated by exposure to air, light, or trace metal impurities. This can lead to the formation of colored byproducts.

  • pH Instability: Extreme pH values (either highly acidic or highly alkaline) can catalyze the degradation of the molecule. The isonicotinic acid moiety's stability can be pH-dependent.

  • Contamination: Introduction of contaminants into your solution could react with the compound, leading to a color change.

Q2: I am observing poor solubility of this compound in my aqueous buffer. How can I improve it?

A2: The solubility of this compound is expected to be pH-dependent due to the presence of both an acidic (carboxylic acid) and a basic (amino) group.

  • Adjusting pH: To dissolve the compound in an aqueous buffer, try adjusting the pH. As a general guideline:

    • In acidic conditions (pH < pKa of the carboxyl group), the compound will be protonated and may have higher solubility.

    • In basic conditions (pH > pKa of the amino group), the compound will be deprotonated and may also have increased solubility.

    • The isoelectric point (pI) is where the molecule has a net zero charge and typically exhibits its lowest solubility. It is crucial to determine the pKa values experimentally to optimize the pH for solubility.

  • Co-solvents: If pH adjustment is not sufficient or not compatible with your experiment, consider using a small percentage of a water-miscible organic co-solvent such as DMSO, DMF, or ethanol. Always perform a vehicle control experiment to ensure the co-solvent does not affect your results.

Q3: What are the recommended storage conditions for this compound?

A3: While specific data is unavailable, general best practices for storing structurally similar compounds suggest the following:

  • Solid Form: Store the solid compound in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) can help prevent oxidation.

  • In Solution: If you need to store the compound in solution, it is best to prepare fresh solutions for each experiment. If storage is necessary, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles. Store frozen at -20°C or -80°C. Protect solutions from light.

Troubleshooting Guides

Issue: Inconsistent Results in Biological Assays

If you are experiencing variability in your experimental results, consider the following potential stability-related issues:

Potential Cause Troubleshooting Steps
Degradation in Assay Buffer 1. Pre-incubation Study: Incubate this compound in your assay buffer for the duration of your experiment. Analyze the sample by HPLC or LC-MS at different time points to check for degradation. 2. pH and Buffer Optimization: Test different buffer systems and pH ranges to find conditions where the compound is most stable.
Adsorption to Labware 1. Material Check: The compound may adsorb to certain types of plasticware. Try using low-adhesion microplates or glass vials. 2. Addition of Surfactant: Including a low concentration of a non-ionic surfactant (e.g., Tween-20) in your buffer can sometimes reduce non-specific binding.
Photodegradation 1. Light Protection: Perform all experimental steps involving the compound under low-light conditions or by using amber-colored tubes and plates.
Issue: Precipitate Formation During Experiment

Precipitation of your compound during an experiment can significantly impact your results.

Potential Cause Troubleshooting Steps
Exceeding Solubility Limit 1. Concentration Reduction: Lower the final concentration of the compound in your assay. 2. Solubility Assessment: Determine the solubility of the compound in your specific experimental buffer at the working temperature.
Change in pH or Temperature 1. Buffer Capacity: Ensure your buffer has sufficient capacity to maintain the desired pH throughout the experiment. 2. Temperature Control: Maintain a consistent temperature, as solubility can be temperature-dependent.
Interaction with Other Components 1. Component Check: Investigate potential interactions with other components in your assay medium (e.g., proteins, salts) that might reduce solubility.

Experimental Protocols

Protocol 1: Preliminary Stability Assessment by HPLC

This protocol provides a general method to assess the stability of this compound in a specific buffer.

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Working Solution Preparation: Dilute the stock solution into your aqueous buffer of interest to the final working concentration.

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution and inject it into an HPLC system to obtain the initial peak area of the compound.

  • Incubation: Incubate the remaining working solution under the desired experimental conditions (e.g., 37°C, room temperature, protected from light).

  • Time Point Analysis: At various time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the incubated solution and analyze by HPLC.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 sample. A decrease in the peak area suggests degradation. The appearance of new peaks can indicate the formation of degradation products.

Visualizations

Logical Workflow for Troubleshooting Inconsistent Results

start Inconsistent Experimental Results check_stability Assess Compound Stability in Assay Buffer start->check_stability check_adsorption Investigate Adsorption to Labware start->check_adsorption check_light Evaluate Photodegradation start->check_light degradation Degradation Confirmed check_stability->degradation adsorption Adsorption Confirmed check_adsorption->adsorption photodegradation Photodegradation Confirmed check_light->photodegradation optimize_buffer Optimize Buffer/pH degradation->optimize_buffer Yes use_fresh Prepare Fresh Solutions degradation->use_fresh Yes change_labware Switch to Low-Adhesion or Glass Labware adsorption->change_labware Yes add_surfactant Add Surfactant adsorption->add_surfactant Yes protect_from_light Protect from Light photodegradation->protect_from_light Yes end Consistent Results optimize_buffer->end use_fresh->end change_labware->end add_surfactant->end protect_from_light->end

Caption: Troubleshooting workflow for inconsistent experimental results.

Potential Degradation Pathways

main This compound oxidation Oxidation Products (e.g., N-oxides, hydroxylated species) main->oxidation [O2, light, metal ions] decarboxylation Decarboxylation Product (Loss of CO2) main->decarboxylation [Heat, pH] hydrolysis Hydrolysis of Amine Bond (Potential under extreme pH) main->hydrolysis [H2O, strong acid/base]

Caption: Potential degradation pathways for this compound.

common pitfalls in handling aminopyridine carboxylic acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aminopyridine carboxylic acids.

Frequently Asked Questions (FAQs)

Compound Stability and Storage

Q1: My aminopyridine carboxylic acid is degrading. What are the common causes and how can I prevent it?

A1: The primary cause of degradation in aminopyridine carboxylic acids is decarboxylation, especially for picolinic acid derivatives (2-carboxy aminopyridines).[1][2] This process is often accelerated by heat and acidic conditions.[1] The position of the amino group also influences stability.

To prevent degradation:

  • Storage: Store aminopyridine carboxylic acids in a cool, dry, and dark place. Inert atmosphere is recommended for long-term storage.

  • pH Control: Avoid strongly acidic conditions during your experiments, as this can promote decarboxylation.[1] For reactions, consider using buffered solutions to maintain a stable pH.

  • Temperature: Perform reactions at the lowest possible temperature to minimize thermal decarboxylation.

Q2: What are the optimal storage conditions for solid and dissolved aminopyridine carboxylic acids?

A2:

  • Solid Form: Store in a tightly sealed container at 2-8°C, protected from light and moisture.

  • In Solution: If possible, prepare solutions fresh. For short-term storage, keep solutions at 2-8°C. For longer-term storage, aliquot and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles. The choice of solvent is critical and should be compatible with your experimental needs and the stability of the compound.

Solubility Issues

Q3: I'm having trouble dissolving my aminopyridine carboxylic acid. What solvents should I use?

A3: Aminopyridine carboxylic acids are zwitterionic compounds, meaning they have both acidic (carboxylic acid) and basic (amino and pyridine nitrogen) functional groups. Their solubility is highly pH-dependent.

  • Aqueous Solutions: Solubility is generally lowest at the isoelectric point (pI) and increases in acidic or basic solutions. To dissolve in aqueous buffers, adjust the pH away from the pI.

  • Organic Solvents: Many aminopyridine carboxylic acids have limited solubility in nonpolar organic solvents. Polar aprotic solvents like DMSO and DMF are often good choices for creating stock solutions. For less polar compounds in the series, alcohols like methanol or ethanol may also be effective.[3]

Troubleshooting Workflow for Solubility Issues

G start Start: Undissolved Compound check_purity Check Compound Purity (e.g., via HPLC) start->check_purity try_ph_adjustment Try pH Adjustment in Aqueous Buffer check_purity->try_ph_adjustment acidic_ph Acidic pH (e.g., pH 2-4) try_ph_adjustment->acidic_ph If salt form is desired basic_ph Basic pH (e.g., pH 8-10) try_ph_adjustment->basic_ph If salt form is desired try_organic Try Polar Aprotic Solvent (DMSO, DMF) try_ph_adjustment->try_organic If aqueous is not required sonication Apply Gentle Sonication/Warming acidic_ph->sonication basic_ph->sonication try_organic->sonication still_undissolved Still Undissolved sonication->still_undissolved consult_literature Consult Literature for Specific Compound still_undissolved->consult_literature

Caption: Troubleshooting workflow for dissolving aminopyridine carboxylic acids.

Decarboxylation

Q4: My reaction is showing byproducts consistent with decarboxylation. How can I minimize this?

A4: Decarboxylation is a common pitfall, particularly with picolinic acid derivatives. The reaction proceeds through a zwitterionic intermediate, and the rate is influenced by several factors.[2]

  • Mechanism: The proximity of the pyridine nitrogen to the carboxylic acid group in picolinic acids facilitates the formation of a stabilized zwitterionic intermediate, leading to the loss of CO2.[2]

  • pH: The rate of decarboxylation is often maximal at an intermediate pH and decreases at very high or very low pH.[4]

  • Temperature: Higher temperatures significantly increase the rate of decarboxylation.

  • Substituents: Both electron-withdrawing and electron-releasing groups on the pyridine ring can influence the rate of decarboxylation.[4]

Factors Influencing Decarboxylation

G cluster_factors Factors Promoting Decarboxylation cluster_mitigation Mitigation Strategies High Temperature High Temperature Decarboxylation Decarboxylation High Temperature->Decarboxylation Acidic pH Acidic pH Acidic pH->Decarboxylation Picolinic Acid Structure Picolinic Acid Structure Picolinic Acid Structure->Decarboxylation Low Reaction Temperature Low Reaction Temperature Neutral or Basic pH Neutral or Basic pH Protecting Groups Protecting Groups Decarboxylation->Low Reaction Temperature Decarboxylation->Neutral or Basic pH Decarboxylation->Protecting Groups

Caption: Factors influencing the decarboxylation of aminopyridine carboxylic acids.

Table 1: Relative Decarboxylation Rates of Pyridine Carboxylic Acids

CompoundRelative Rate of DecarboxylationReference
Picolinic Acid (2-carboxy)High[2]
Nicotinic Acid (3-carboxy)Low (often stable)[2]
Isonicotinic Acid (4-carboxy)Very Low[2]
HPLC Analysis and Purification

Q5: I am seeing peak tailing in my HPLC analysis of an aminopyridine carboxylic acid. What could be the cause and how do I fix it?

A5: Peak tailing is a common issue when analyzing basic compounds like aminopyridines on silica-based reversed-phase columns.

Common Causes and Solutions for Peak Tailing:

  • Secondary Silanol Interactions: Residual, deprotonated silanol groups on the silica backbone can interact with the basic amine groups of your analyte, causing tailing.

    • Solution 1: Lower Mobile Phase pH: Adjust the pH of your mobile phase to ~2-3 with an acid like formic acid or trifluoroacetic acid. This protonates the silanol groups, minimizing unwanted interactions.[5]

    • Solution 2: Use a Buffer: Incorporating a buffer (e.g., ammonium formate or ammonium acetate) in your mobile phase can help to shield the silanol interactions.[6]

    • Solution 3: Use a Modern Column: Employ a column with end-capping or a different stationary phase (e.g., a polar-embedded phase) designed to reduce silanol interactions.[5]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or dilute your sample.[5]

  • Contamination: Buildup of contaminants on the column can also cause peak tailing.

    • Solution: Use a guard column and ensure proper sample cleanup. Flush the column with a strong solvent.[7]

Q6: Can you provide a starting HPLC method for the analysis of aminopyridine carboxylic acids?

A6: A good starting point for method development is a reversed-phase C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier.

Table 2: Example HPLC Method Parameters

ParameterConditionReference
Column C18, 4.6 x 150 mm, 5 µm[8]
Mobile Phase A 0.1 mol/L K2HPO4/H3PO4, pH 6.0[8]
Mobile Phase B Methanol[8]
Gradient Isocratic or a shallow gradient depending on the specific compounds[8]
Flow Rate 1.0 mL/min[9]
Detection UV at 270 nm[9]
Column Temperature 25 °C[8]

Note: This is a general method and may require optimization for your specific aminopyridine carboxylic acid.

Experimental Protocols

Protocol 1: Synthesis of 4-Aminopyridine-2-carboxylic acid

This protocol describes the synthesis of 4-aminopyridine-2-carboxylic acid from 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (Picloram).

Materials:

  • Picloram

  • 10% Palladium on carbon (Pd/C)

  • 10% aqueous Lithium Hydroxide (LiOH) solution

  • Hydrogen gas

  • Diatomaceous earth (Celite)

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Create a thick suspension of Picloram (8 g, 33 mmol) and 10% Pd/C (1.2 g) in a 10% aqueous LiOH solution (44 mL).

  • Purge the reaction vessel with hydrogen gas twice.

  • Stir the mixture under a hydrogen atmosphere (45 PSI) at 40°C for 4 hours.

  • Increase the temperature to 70°C and maintain for 12 hours.

  • Cool the suspension and filter through diatomaceous earth.

  • Acidify the filtrate to pH 3 with concentrated HCl, which will cause a precipitate to form.

  • Collect the solid product by filtration.

  • Dry the product overnight under high vacuum to yield 4-aminopyridine-2-carboxylic acid.

Signaling Pathways

Aminopyridines, such as 4-aminopyridine, are known to function as potassium channel blockers and are used in the treatment of neurological disorders like multiple sclerosis.[4] They can improve nerve signal conduction in demyelinated axons.

Simplified Signaling Pathway of 4-Aminopyridine in a Demyelinated Axon

G cluster_axon Demyelinated Axon cluster_treatment With 4-Aminopyridine Action Potential Action Potential K+ Channel Voltage-gated K+ Channel Action Potential->K+ Channel opens Blocked K+ Channel Blocked K+ Channel Repolarization Repolarization K+ Channel->Repolarization K+ efflux Signal Failure Signal Failure Repolarization->Signal Failure leads to 4-AP 4-Aminopyridine 4-AP->Blocked K+ Channel blocks Prolonged Depolarization Prolonged Depolarization Blocked K+ Channel->Prolonged Depolarization prevents K+ efflux Restored Conduction Restored Conduction Prolonged Depolarization->Restored Conduction

Caption: Simplified mechanism of 4-aminopyridine in restoring nerve conduction.

References

Technical Support Center: Purification of 2-(Sec-butylamino)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-(Sec-butylamino)isonicotinic acid.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound, offering potential causes and solutions.

Issue Potential Cause(s) Suggested Solution(s)
Low Recovery After Recrystallization The compound is too soluble in the chosen solvent even at low temperatures.- Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.- Consider using a mixed solvent system. Dissolve the compound in a "good" solvent and then add a "poor" solvent until the solution becomes slightly cloudy, then allow it to cool slowly.[1][2]- Ensure the minimum amount of hot solvent was used for dissolution.[3]
The cooling process was too rapid, leading to the formation of very fine crystals that are difficult to filter.- Allow the solution to cool to room temperature slowly, and then place it in an ice bath to maximize crystallization.
Premature crystallization occurred during hot filtration.- Use a pre-heated funnel and filter flask.- Add a small excess of hot solvent before filtration to keep the compound dissolved.
Product Oiling Out During Recrystallization The boiling point of the solvent is higher than the melting point of the compound or its impurities.- Choose a solvent with a lower boiling point.- The presence of impurities can lower the melting point of the mixture. Try a preliminary purification step like an acid-base extraction.
The compound is too soluble in the chosen solvent.- Use a less polar solvent or a mixed solvent system.
Incomplete Removal of Starting Materials (e.g., 2-chloroisonicotinic acid, sec-butylamine) The purification method is not selective enough.- For unreacted acidic starting materials, perform an extraction with a basic aqueous solution (e.g., sodium bicarbonate) to remove the acidic impurity.- For unreacted amine starting materials, perform an extraction with an acidic aqueous solution (e.g., dilute HCl) to remove the basic impurity.- Utilize column chromatography with an appropriate solvent system.
Persistent Colored Impurities The impurity is co-crystallizing with the product.- Add activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the product.- Consider column chromatography for more effective separation.
Broad or Tailing Peaks in HPLC/Column Chromatography The compound is interacting with the stationary phase (e.g., silanol groups on silica gel).- For normal-phase chromatography, add a small amount of a polar modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase.- For reversed-phase chromatography of this ionic compound, adjusting the pH of the mobile phase with a buffer can improve peak shape.[4]
Product is a Non-crystalline Amorphous Solid The compound has a low tendency to crystallize.- Attempt to form a salt of the acid (e.g., hydrochloride or sodium salt) which may have a higher propensity to crystallize.[5]- Try different solvent systems for recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a synthesis of this compound?

A1: Common impurities can include unreacted starting materials such as 2-chloroisonicotinic acid or 2-amino-4-methylpyridine (depending on the synthetic route), and sec-butylamine.[6] Byproducts from side reactions, such as isomers or over-alkylated products, may also be present.

Q2: Which recrystallization solvents are recommended for this compound?

A2: Given the structure of this compound, which has both a polar carboxylic acid group and a less polar sec-butylamino group, a range of solvents can be explored. Good starting points would be polar protic solvents like ethanol or isopropanol, or a mixture of solvents such as ethanol/water or acetone/hexane.[3][5] The ideal solvent will dissolve the compound when hot but have limited solubility when cold.

Q3: How can I use liquid-liquid extraction to purify this compound?

A3: Liquid-liquid extraction is a powerful technique that leverages the amphoteric nature of your compound.[7]

  • Dissolve the crude product in an organic solvent like ethyl acetate.

  • Wash with a dilute acid (e.g., 1M HCl) to remove any basic impurities.

  • Back-extract the aqueous layer with the organic solvent to recover any product that may have partitioned.

  • Wash the organic layer with a dilute base (e.g., saturated sodium bicarbonate solution) to convert your acidic product into its salt, which will move to the aqueous layer, leaving neutral impurities in the organic layer.

  • Separate the aqueous layer and acidify it with a strong acid (e.g., concentrated HCl) to precipitate your purified product.

  • Filter, wash with cold water, and dry the purified solid.

Q4: What type of column chromatography is best suited for this compound?

A4: Both normal-phase and reversed-phase chromatography can be used. For a compound with both acidic and basic functionalities, reversed-phase HPLC with a buffered mobile phase (e.g., water/acetonitrile with formic acid or ammonium acetate) is often effective at producing sharp, symmetrical peaks.[4] Normal-phase chromatography on silica gel can also be employed, but it may require the addition of modifiers to the eluent (e.g., a small percentage of acetic acid or triethylamine) to prevent peak tailing.

Q5: My purified product still shows a broad melting point range. What should I do?

A5: A broad melting point range typically indicates the presence of impurities. Repeating the purification step (e.g., a second recrystallization) may be necessary. If the melting point remains broad, it could suggest the presence of a persistent impurity or that the compound exists as a stable amorphous solid. In such cases, analytical techniques like HPLC or NMR should be used to assess purity.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair.[3]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

Acid-Base Extraction Protocol
  • Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate.

  • Acid Wash: Transfer the solution to a separatory funnel and wash with 1M HCl to remove basic impurities.

  • Base Extraction: Extract the organic layer with a saturated solution of sodium bicarbonate. The this compound will convert to its sodium salt and move into the aqueous layer.

  • Isolation of Neutral Impurities: The organic layer containing neutral impurities can be set aside.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with concentrated HCl until the product precipitates.

  • Filtration and Drying: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification Options cluster_end Final Product Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Acid-Base Extraction Acid-Base Extraction Crude Product->Acid-Base Extraction Column Chromatography Column Chromatography Crude Product->Column Chromatography Pure Product Pure Product Recrystallization->Pure Product Acid-Base Extraction->Pure Product Column Chromatography->Pure Product

Caption: Purification workflow for this compound.

troubleshooting_logic Impure_Product Impure Product? Low_Yield Low Yield? Impure_Product->Low_Yield No Consider_Alt_Method Consider Alternative Purification (e.g., Chromatography) Impure_Product->Consider_Alt_Method Yes Oiling_Out Oiling Out? Low_Yield->Oiling_Out No Check_Solvent Re-evaluate Solvent Choice Low_Yield->Check_Solvent Yes Oiling_Out->Check_Solvent Yes Pure_Product Pure Product Oiling_Out->Pure_Product No Optimize_Cooling Optimize Cooling Rate Check_Solvent->Optimize_Cooling Optimize_Cooling->Pure_Product Consider_Alt_Method->Pure_Product

Caption: Troubleshooting logic for purification issues.

References

Technical Support Center: Derivatization of 2-(Sec-butylamino)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the derivatization of 2-(sec-butylamino)isonicotinic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges encountered when derivatizing the carboxylic acid group of this compound?

A1: The primary challenges stem from the electronic properties of the pyridine ring and steric hindrance from the sec-butyl group. The pyridine nitrogen can be protonated or coordinate with coupling reagents, reducing the reactivity of the carboxylic acid. The bulky sec-butyl group can sterically hinder the approach of reactants to the carboxylic acid, potentially leading to slow or incomplete reactions.

Q2: Why is my amide coupling reaction with this compound failing or giving low yields?

A2: Several factors can contribute to low yields in amide coupling reactions. Common issues include:

  • Steric Hindrance: The bulky sec-butyl group can impede the approach of the amine reactant.

  • Inappropriate Coupling Reagent: Not all coupling reagents are effective for sterically hindered substrates.

  • Suboptimal Reaction Conditions: Incorrect solvent, temperature, or base can negatively impact the reaction.

  • Moisture: Water in the reaction can hydrolyze the activated ester intermediate, leading to the starting material.

  • Side Reactions: The secondary amine could potentially react with the activated carboxylic acid, leading to undesired byproducts.

Q3: Can the secondary amine of this compound interfere with derivatization reactions at the carboxylic acid?

A3: Yes, the secondary amine is nucleophilic and can potentially compete with the desired nucleophile (e.g., an alcohol for esterification or another amine for amide coupling). It can also be acylated or alkylated under certain conditions. Protecting the secondary amine may be necessary for some transformations, though this adds extra steps to the synthetic route.

Q4: What are the recommended starting points for esterification of this compound?

A4: For simple esterifications (e.g., methyl or ethyl esters), Fischer esterification using the corresponding alcohol as the solvent and a catalytic amount of strong acid (like sulfuric acid or HCl) can be effective. For more complex alcohols or when milder conditions are required, using an activating agent like DCC (N,N'-dicyclohexylcarbodiimide) with a catalytic amount of DMAP (4-dimethylaminopyridine) is a good starting point.

Troubleshooting Guides

Amide Coupling Reactions

Problem: Low to no conversion to the desired amide.

Potential CauseRecommended Solution
Steric Hindrance Use a less sterically hindered coupling reagent such as HATU, HBTU, or COMU. Consider using a less bulky amine if the experimental design allows.
Inadequate Activation Ensure the coupling reagent is fresh. Increase the amount of coupling reagent in increments of 0.2 equivalents.
Poor Solubility Switch to a more polar aprotic solvent like DMF or NMP. Ensure all reactants are fully dissolved before proceeding.
Presence of Moisture Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incorrect Base Use a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA). Avoid using pyridine as a base as it can be nucleophilic.
Esterification Reactions

Problem: Incomplete reaction or decomposition of starting material.

Potential CauseRecommended Solution
Insufficient Acid Catalyst (Fischer Esterification) Increase the catalytic amount of acid. Ensure the acid is not neutralized by the pyridine nitrogen. It may be necessary to use a full equivalent of acid to protonate the pyridine.
Decomposition at High Temperatures Use milder conditions. Consider DCC/DMAP coupling at room temperature or converting the carboxylic acid to an acid chloride followed by reaction with the alcohol.
Reversibility of the Reaction In Fischer esterification, remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.
Steric Hindrance from Alcohol For bulky alcohols, convert the carboxylic acid to the more reactive acid chloride first.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add a non-nucleophilic base such as DIPEA (2.5 eq).

  • Add the desired amine (1.2 eq).

  • Add HATU (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Fischer Esterification for Methyl or Ethyl Esters
  • Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol or ethanol), which will also serve as the solvent.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.2 eq).

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography if necessary.

Visualizations

Amide_Coupling_Troubleshooting start Low Amide Yield check_sterics Is Steric Hindrance Likely? start->check_sterics change_reagent Use HATU, HBTU, or COMU check_sterics->change_reagent Yes check_conditions Are Reaction Conditions Optimal? check_sterics->check_conditions No success Improved Yield change_reagent->success change_solvent Switch to DMF or NMP check_conditions->change_solvent Solubility Issue use_dry_solvent Use Anhydrous Solvents & Inert Atmosphere check_conditions->use_dry_solvent Moisture Suspected check_base Is the Base Appropriate? check_conditions->check_base No/Other change_solvent->success use_dry_solvent->success use_dipea Use DIPEA or TEA check_base->use_dipea No check_base->success Yes use_dipea->success

Caption: Troubleshooting workflow for amide coupling reactions.

Esterification_Troubleshooting start Low Ester Yield reaction_type Which Method? start->reaction_type fischer Fischer Esterification reaction_type->fischer coupling Coupling Agent (e.g., DCC) reaction_type->coupling check_fischer Issue with Fischer? fischer->check_fischer check_coupling Issue with Coupling? coupling->check_coupling increase_acid Increase Acid Catalyst check_fischer->increase_acid Incomplete Reaction remove_water Remove Water (Dean-Stark) check_fischer->remove_water Reversible Reaction success Improved Yield increase_acid->success remove_water->success check_reagents Check Reagent Quality check_coupling->check_reagents Low Reactivity acid_chloride Convert to Acid Chloride check_coupling->acid_chloride Steric Hindrance check_reagents->success acid_chloride->success

Caption: Troubleshooting workflow for esterification reactions.

optimizing solubility of 2-(Sec-butylamino)isonicotinic acid for assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Sec-butylamino)isonicotinic acid. The following information is designed to help you overcome common solubility challenges and ensure the reliability of your assay data.

Frequently Asked Questions (FAQs)

Q1: My this compound is precipitating out of solution during my assay. What should I do?

A1: Compound precipitation is a common issue that can significantly impact assay results.[1][2] Here are several troubleshooting steps you can take:

  • Review your solvent and concentration: this compound, like many organic compounds, is likely to have limited solubility in aqueous buffers. Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions.[2][3] However, the final concentration of DMSO in your assay should be kept low (typically <1%) to avoid solvent effects on the biological system.

  • Adjust the pH of your buffer: The solubility of compounds with ionizable groups, such as the carboxylic acid and amino groups in this compound, is often pH-dependent.[4][5] Systematically varying the pH of your assay buffer may help to increase solubility.

  • Determine the kinetic solubility: It is crucial to understand the kinetic solubility of your compound in the specific assay buffer you are using. This will help you establish the maximum concentration you can use without precipitation.[3][4][5]

Q2: I am not seeing any activity in my assay. Could this be a solubility issue?

A2: Yes, a lack of apparent activity can be due to poor compound solubility.[1][2] If the compound is not fully dissolved, its effective concentration in the assay is lower than intended, which can lead to false-negative results. We recommend verifying the solubility of this compound under your experimental conditions.

Q3: How can I prepare a stock solution of this compound?

A3: For initial experiments, we recommend preparing a high-concentration stock solution in 100% DMSO. A typical starting concentration is 10 mM. Be aware that even in DMSO, some compounds may not be fully soluble at high concentrations.[2] Always visually inspect your stock solution for any undissolved particles.

Troubleshooting Guides

Issue: Compound Precipitation in Assay Well

This guide will walk you through a systematic approach to resolving compound precipitation.

A Precipitation Observed B Lower Compound Concentration A->B C Check Final DMSO Concentration A->C G Assay with Acceptable Solubility B->G Precipitation Resolved D Optimize Buffer pH C->D E Determine Kinetic Solubility D->E F Consider Co-solvents E->F F->G Precipitation Resolved

Caption: Troubleshooting workflow for compound precipitation.

Issue: High Background Signal in Assay

High background can sometimes be caused by compound aggregates.

  • Filter the stock solution: Use a syringe filter (0.22 µm) to remove any potential micro-precipitates from your DMSO stock solution.

  • Centrifuge the assay plate: Before reading the plate, a brief centrifugation can help to pellet any aggregates that may have formed.

  • Include a no-compound control: This will help you determine the baseline background signal in your assay.

Experimental Protocols

Protocol: Determining Kinetic Solubility

This protocol provides a general method for assessing the kinetic solubility of this compound in an aqueous buffer.

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Create a serial dilution of the stock solution in DMSO.

  • Add a small volume of each DMSO dilution to your assay buffer in a 96-well plate. The final DMSO concentration should be consistent with your assay conditions (e.g., 1%).

  • Incubate the plate at room temperature for a set period (e.g., 1-2 hours) with gentle shaking.

  • Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit. Alternatively, the concentration in the supernatant after centrifugation can be determined by HPLC or UV spectroscopy.[3][4]

Data Presentation

Table 1: Solubility of Parent Compounds

SolventNicotinic Acid SolubilityIsonicotinic Acid Solubility
WaterSolubleSoluble[6]
EthanolSoluble[7]Soluble[7][8]
Methanol-Soluble[8]
DMSOSoluble[7]-
AcetonitrileSoluble[7]-
AcetoneSoluble[7]-

Note: "Soluble" indicates that solubility data has been reported in the literature, but does not imply a specific quantitative value. Please refer to the cited literature for more details.

We recommend that you experimentally determine the solubility of this compound in the solvents and buffers relevant to your research. You can use the following template to record your findings.

Table 2: User-Defined Solubility of this compound

Solvent/Buffer SystemTemperature (°C)Maximum Soluble ConcentrationMethod of DeterminationNotes

Visualizing Experimental Workflow

The following diagram illustrates a general workflow for preparing and testing a compound in an assay, with key decision points related to solubility.

cluster_prep Compound Preparation cluster_assay Assay Dilution A Prepare 10 mM Stock in DMSO B Visually Inspect for Clarity A->B C Filter Stock Solution B->C Particulates D Stock Solution Ready B->D Clear C->D E Dilute Stock into Assay Buffer D->E F Check for Precipitation E->F G Proceed with Assay F->G No Precipitation H Troubleshoot Solubility (See Guide) F->H Precipitation

Caption: General workflow for compound preparation and assay dilution.

References

Technical Support Center: 2-(Sec-butylamino)isonicotinic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 2-(Sec-butylamino)isonicotinic acid. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your compound during experiments.

Troubleshooting Guides

Proactive measures and rapid troubleshooting are critical to mitigating the degradation of this compound. The following table summarizes potential issues, their causes, and recommended solutions based on forced degradation principles.

Table 1: Troubleshooting Common Degradation Issues

Observed Issue Potential Cause Recommended Solution Affected Moiety Hypothetical Degradation (%) after 7 days
Loss of Potency/Activity Hydrolysis of the amino-pyridine linkage under strongly acidic or basic conditions.Maintain pH of solutions between 5.0 and 7.0. Use a buffered system if possible. Store in a dry, aprotic solvent.Sec-butylamino group15-25% (pH < 3 or > 9)
Appearance of Yellow/Brown Color Oxidation of the secondary amine or pyridine ring, potentially accelerated by light or metal ions.Store solutions and solid material protected from light in amber vials. Use de-gassed solvents and consider storage under an inert atmosphere (e.g., nitrogen or argon).Sec-butylamino group, Pyridine ring10-20% (Light exposure)
Formation of Precipitate Salt formation or degradation to less soluble products.Ensure complete dissolution in a suitable solvent. Verify the pH of the solution. Analyze the precipitate to identify its composition.Isonicotinic acid5-10% (Inappropriate solvent)
Unexpected Peaks in HPLC/LC-MS Thermal degradation leading to decarboxylation or side-chain cleavage.Avoid prolonged exposure to high temperatures. Store at recommended temperatures (see FAQs). If heating is necessary for an experiment, use the lowest effective temperature for the shortest duration.Isonicotinic acid, Sec-butylamino group5-15% (>40°C)

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of this compound degradation?

A1: The main factors contributing to the degradation of this compound are expected to be pH extremes, exposure to light (photodegradation), oxidizing agents, and elevated temperatures. The secondary amine and the isonicotinic acid moieties are the most likely sites of degradation.

Q2: What are the ideal storage conditions for solid this compound?

A2: For long-term storage, the solid compound should be kept in a tightly sealed, amber glass vial in a cool, dark, and dry place. Storage at 2-8°C is recommended. For sensitive applications, storing under an inert atmosphere (nitrogen or argon) can further prevent oxidative degradation.

Q3: What solvents are recommended for dissolving this compound to minimize degradation?

A3: High-purity, anhydrous aprotic solvents such as DMSO or DMF are suitable for creating stock solutions. For aqueous-based experiments, prepare solutions fresh and use a buffer system to maintain a pH between 5.0 and 7.0. Avoid using solvents containing reactive impurities or dissolved oxygen.

Q4: How can I monitor the stability of my compound during an experiment?

A4: The most reliable method for monitoring stability is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the parent compound from any degradation products, allowing for quantification of its purity over time.

Q5: Are there any incompatible materials I should avoid?

A5: Yes. Avoid contact with strong oxidizing agents, strong reducing agents, and strong acids or bases. Additionally, minimize contact with metallic surfaces that could catalyze oxidation, particularly iron and copper.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation products and pathways for this compound.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile:water 50:50).

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 40°C for 24, 48, and 72 hours. Neutralize with an equimolar amount of NaOH before analysis.

  • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 40°C for 24, 48, and 72 hours. Neutralize with an equimolar amount of HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store the solid compound and the stock solution at 60°C for 72 hours, protected from light.

  • Photolytic Degradation: Expose the solid compound and the stock solution to a calibrated light source (e.g., ICH-compliant photostability chamber) for a specified duration.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a validated stability-indicating HPLC or LC-MS method.

Visualizations

Below are diagrams illustrating potential degradation pathways, a standard experimental workflow for stability testing, and a troubleshooting logic diagram.

Potential Degradation Pathways A This compound B Oxidation (Light, O2) A->B Oxidative Stress C Hydrolysis (Acid/Base) A->C Hydrolytic Stress D Thermal Stress A->D Thermal Stress E N-Oxide derivative B->E F Isonicotinic acid + Sec-butylamine C->F G Decarboxylation Product D->G

Caption: Potential Degradation Pathways for this compound.

Experimental Workflow for Stability Testing A Prepare Stock Solution (1 mg/mL) B Expose to Stress Conditions (pH, Light, Heat, Oxidant) A->B C Take Time Points (e.g., 0, 24, 48, 72h) B->C D Neutralize/Quench Reaction (if applicable) C->D E Analyze by HPLC/LC-MS D->E F Quantify Parent Compound & Identify Degradants E->F

Caption: Workflow for a Forced Degradation Study.

Troubleshooting Logic A Degradation Observed? B Color Change? A->B Yes G No Degradation A->G No C Solution or Solid? B->C No D Check Light Exposure & Consider Inert Atmosphere B->D Yes E Check pH & Solvent C->E Solution F Check Storage Temperature C->F Solid

Caption: A logical approach to troubleshooting degradation issues.

troubleshooting poor yields in amide coupling with 2-(Sec-butylamino)isonicotinic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with amide coupling reactions, specifically focusing on sterically hindered substrates like 2-(sec-butylamino)isonicotinic acid.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with this compound is giving poor to no yield. What are the common causes?

Several factors can contribute to poor yields in amide coupling reactions involving sterically hindered substrates:

  • Steric Hindrance: The bulky sec-butyl group on the amine and the substitution on the pyridine ring of the carboxylic acid create significant steric hindrance around the reaction centers. This can slow down or prevent the approach of the amine to the activated carboxylic acid.[1][2][3]

  • Inappropriate Coupling Reagent: Standard coupling reagents may not be sufficiently reactive to overcome the steric barrier. More potent activating agents are often required for challenging couplings.[4][5][6]

  • Suboptimal Reaction Conditions: Factors such as the choice of solvent, base, temperature, and reaction time play a critical role. For instance, an inadequate base might not efficiently deprotonate the amine or neutralize acidic byproducts, thereby hindering the reaction.[7][8]

  • Side Reactions: Undesirable side reactions can consume starting materials or lead to the formation of byproducts that are difficult to separate. A common side reaction with some coupling reagents is the formation of a guanidinium byproduct from the reaction of the amine with the coupling reagent itself.

  • Poor Solubility: The starting materials or intermediates may not be fully soluble in the chosen solvent, leading to a heterogeneous reaction mixture and reduced reaction rates.

Q2: Which coupling reagents are recommended for sterically hindered substrates like this compound?

For sterically hindered amide couplings, more reactive coupling reagents are generally necessary. Consider using one of the following, which are known to be effective in difficult couplings:

  • Uronium/Aminium Salts:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Reacts faster and with less epimerization compared to HBTU.[5] It is highly reactive and often a first choice for difficult couplings.[6]

    • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly reactive reagent, often showing a good compromise between reactivity and price.[4]

    • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): Exhibits high coupling efficiency, reduced epimerization, and is more soluble in a wider range of solvents compared to HATU/HBTU.[4]

  • Phosphonium Salts:

    • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A highly effective coupling reagent.[5]

    • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): Particularly effective for coupling N-methylated amino acids and can be used for cyclization.[5]

  • Acyl Fluoride Precursors:

    • In-situ formation of acyl fluorides can be a highly effective strategy for coupling sterically hindered substrates as they are small and highly reactive towards amines.[2][3] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH can be used for this purpose.[1]

Q3: What is the role of the base in the reaction, and which one should I choose?

The base in an amide coupling reaction serves two primary purposes: to deprotonate the amine, increasing its nucleophilicity, and to neutralize any acidic byproducts generated during the reaction. For sterically hindered amines, a non-nucleophilic, sterically hindered base is often preferred to avoid side reactions.

  • DIPEA (N,N-Diisopropylethylamine): A common choice for many coupling reactions due to its non-nucleophilic nature.

  • Triethylamine (TEA): Also widely used, but can sometimes lead to side reactions.

  • 2,4,6-Collidine or Proton Sponges: Can be used in cases where a stronger, non-nucleophilic base is required.

The choice of base should be carefully considered, as it can influence the reaction rate and the extent of side reactions.[7]

Q4: How do I select the appropriate solvent for my reaction?

The solvent should be able to dissolve all reactants and reagents. Dipolar aprotic solvents are generally good choices for amide coupling reactions.

  • DMF (N,N-Dimethylformamide): A very common solvent for these reactions, but it has toxicity concerns.[8][9]

  • Acetonitrile (MeCN): Often provides good results and can be a suitable alternative to DMF.[7][10]

  • DCM (Dichloromethane): Another common solvent, though its use is also facing increasing scrutiny due to environmental concerns.[8][9]

  • THF (Tetrahydrofuran): Can also be used, but solubility of all components should be checked.[7]

Consider greener solvent alternatives like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) where possible.[4]

Q5: Can I improve the yield by increasing the reaction temperature?

Increasing the temperature can often help to overcome the activation energy barrier, especially for sterically hindered substrates. However, it can also promote side reactions and racemization if a chiral center is present. It is advisable to start the reaction at room temperature and then gently heat if the reaction is sluggish. Microwave heating can also be a useful technique to accelerate the reaction, but requires careful optimization.[1]

Data Summary Table

The following table summarizes the performance of various coupling reagents in challenging amide bond formations. The yields are indicative and can vary depending on the specific substrates and reaction conditions.

Coupling ReagentAdditiveBaseTypical SolventTemperature (°C)Typical Yield Range for Hindered CouplingsReference(s)
HATU NoneDIPEADMF, MeCNRoom Temp - 5050-95%[5][10]
HCTU NoneDIPEADMF, DCMRoom Temp60-90%[4]
COMU NoneDIPEADMF, 2-MeTHFRoom Temp70-95%[4]
PyBOP HOBtDIPEADMFRoom Temp50-85%[5]
EDC/HOBt HOBtDIPEADMF, DCMRoom Temp20-70%[3][10]
Acyl Fluoride (via BTFFH) NoneDIPEAMeCN, THFRoom Temp - 8070-95%[1]
SOCl₂/Oxalyl Chloride (cat. DMF)Et₃N, PyridineToluene, DCM0 - RefluxVariable, risk of side reactions[11][12]

Experimental Protocol: Amide Coupling of this compound with a Primary Amine using HATU

This protocol provides a general procedure for the amide coupling of a sterically hindered carboxylic acid with a primary amine.

Materials:

  • This compound

  • Primary amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Nitrogen or Argon atmosphere

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equivalent).

  • Dissolve the carboxylic acid in anhydrous DMF or MeCN (concentration typically 0.1-0.5 M).

  • Add the primary amine (1.0-1.2 equivalents) to the solution.

  • Add DIPEA (2.0-3.0 equivalents) to the reaction mixture and stir for 5-10 minutes.

  • In a separate vial, dissolve HATU (1.1-1.3 equivalents) in a minimal amount of anhydrous DMF or MeCN.

  • Add the HATU solution dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • If the reaction is slow, it can be gently heated to 40-50 °C.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visual Troubleshooting Guide and Reaction Mechanism

Troubleshooting_Workflow start Poor Yield in Amide Coupling check_reagents Check Purity and Stoichiometry of Starting Materials start->check_reagents check_conditions Review Reaction Conditions start->check_conditions low_reactivity Suspect Low Reactivity (Steric Hindrance) check_reagents->low_reactivity check_conditions->low_reactivity side_reactions Evidence of Side Reactions? check_conditions->side_reactions solubility Solubility Issues? check_conditions->solubility change_coupling_reagent Switch to a More Reactive Coupling Reagent (e.g., HATU, COMU, Acyl Fluoride) low_reactivity->change_coupling_reagent Yes increase_temp Increase Reaction Temperature or Use Microwave low_reactivity->increase_temp Yes change_base Change Base (e.g., to a more hindered one like DIPEA or 2,6-Lutidine) side_reactions->change_base Yes optimize_temp Optimize Temperature (lower if degradation is observed) side_reactions->optimize_temp Yes change_solvent Change Solvent or Increase Solvent Volume solubility->change_solvent Yes success Improved Yield change_coupling_reagent->success increase_temp->success change_base->success optimize_temp->success change_solvent->success

Caption: Troubleshooting workflow for poor amide coupling yields.

Amide_Coupling_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack RCOOH R-COOH ActivatedEster Activated Intermediate (e.g., O-Acylisourea) RCOOH->ActivatedEster + CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActivatedEster + Amine R'-NH₂ TetrahedralIntermediate Tetrahedral Intermediate ActivatedEster->TetrahedralIntermediate + Amine Amine->TetrahedralIntermediate Amide Amide (R-CO-NHR') TetrahedralIntermediate->Amide Byproduct Byproduct TetrahedralIntermediate->Byproduct Elimination

Caption: General mechanism of amide bond formation.

References

Technical Support Center: Regioselectivity in Reactions of Substituted Isonicotinic Acids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing regioselectivity in reactions of substituted isonicotinic acids. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on predicting and controlling the outcome of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key factors governing regioselectivity in electrophilic aromatic substitution (EAS) of substituted isonicotinic acids?

A1: The regioselectivity of EAS reactions on substituted isonicotinic acids is primarily governed by a combination of factors:

  • The directing effect of the pyridine nitrogen: The nitrogen atom is strongly electron-withdrawing, deactivating the ring towards electrophilic attack and directing incoming electrophiles to the C3 and C5 positions (meta to the nitrogen).

  • The directing effect of the carboxylic acid group: The carboxylic acid group at C4 is also a deactivating, meta-directing group. Its influence reinforces the directing effect of the pyridine nitrogen, further favoring substitution at C3 and C5.

  • The nature of the existing substituent(s): The electronic properties of other substituents on the ring will significantly influence the position of the incoming electrophile.

    • Electron-donating groups (EDGs) such as -NH₂, -OH, -OR, and alkyl groups will activate the ring (relative to the unsubstituted acid) and direct incoming electrophiles ortho and para to themselves.

    • Electron-withdrawing groups (EWGs) such as -NO₂, -CN, and -SO₃H will further deactivate the ring and direct incoming electrophiles meta to their position.

Q2: How does the pyridine nitrogen affect nucleophilic aromatic substitution (SNAr) on substituted isonicotinic acids?

A2: The electron-withdrawing nature of the pyridine nitrogen is highly advantageous for SNAr reactions. It stabilizes the negatively charged Meisenheimer intermediate, making the ring more susceptible to nucleophilic attack. The pyridine nitrogen strongly activates the C2 and C6 positions (ortho and para to the nitrogen) towards nucleophilic attack. Therefore, leaving groups at these positions are readily displaced by nucleophiles.

Q3: I am observing a mixture of isomers in my reaction. What are the common reasons and how can I improve the regioselectivity?

A3: A mixture of isomers is a common challenge. Here are some potential causes and troubleshooting tips:

  • Competing directing effects: If you have multiple substituents with conflicting directing effects, a mixture of products is likely. Consider changing the order of substituent introduction to achieve the desired regiochemistry.

  • Reaction conditions: Temperature, solvent, and catalyst can all influence regioselectivity.

    • Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored product.

    • Solvent: The polarity of the solvent can influence the stability of charged intermediates, thereby affecting the reaction pathway.

    • Catalyst: In reactions like halogenation, the choice of Lewis acid can impact the regiochemical outcome.

  • Steric hindrance: Bulky substituents can block access to certain positions, favoring substitution at less sterically hindered sites.

Q4: Are there any protecting group strategies that can be used to control regioselectivity?

A4: Yes, protecting groups are a valuable tool. For example, the carboxylic acid can be converted to an ester to modify its electronic and steric properties. The pyridine nitrogen can be protected as an N-oxide, which dramatically changes the electronic nature of the ring, making it more susceptible to electrophilic attack at the C2 and C6 positions. The N-oxide can be subsequently removed to restore the pyridine ring.

Troubleshooting Guides

Issue 1: Poor yield in electrophilic aromatic substitution (e.g., nitration, halogenation).

Possible Cause Suggestion
Strong deactivation of the ring The combination of the pyridine nitrogen and the carboxylic acid group makes the ring very electron-poor. Use harsher reaction conditions (e.g., stronger acids, higher temperatures), but be aware that this may decrease regioselectivity. Consider using a more reactive derivative, such as the corresponding N-oxide.
Incorrect catalyst or reagent Ensure you are using the appropriate catalyst and reagent for the desired transformation on a deactivated pyridine ring. For example, oleum or fuming sulfuric acid is often required for sulfonation.
Substrate degradation Harsh reaction conditions can lead to decomposition. Monitor the reaction closely and consider milder alternatives if possible.

Issue 2: Incorrect regioselectivity in nucleophilic aromatic substitution.

Possible Cause Suggestion
Leaving group at the wrong position SNAr on pyridine rings is most effective when the leaving group is at the C2, C4, or C6 position. If your leaving group is at C3 or C5, the reaction will be significantly slower or may not proceed at all.
Nucleophile is not strong enough For less activated substrates, a stronger nucleophile may be required. Consider using a stronger base to deprotonate the nucleophile or switching to a more nucleophilic reagent.
Competing reactions The nucleophile may react with other functional groups in your molecule. Protect sensitive functional groups before carrying out the SNAr reaction.

Data Presentation

Table 1: Regioselectivity in the Nitration of Substituted Pyridines (Illustrative Examples)

This table provides a general indication of directing effects. Actual yields and isomer ratios for substituted isonicotinic acids will vary based on the specific substituents and reaction conditions.

Substituent on Pyridine Ring Position of Substituent Major Nitration Product(s) (Position of -NO₂) Directing Effect of Substituent
-OH25-NO₂Ortho, Para-directing (activating)
-CH₃32-NO₂ and 6-NO₂Ortho, Para-directing (activating)
-Cl25-NO₂Ortho, Para-directing (deactivating)
-COOH4 (Isonicotinic Acid)3-NO₂Meta-directing (deactivating)
-NH₂25-NO₂Ortho, Para-directing (strongly activating)

Table 2: Regioselectivity in Nucleophilic Aromatic Substitution of Substituted Pyridines

Substrate Leaving Group Position Nucleophile Major Product Position General Observation
2-Chloro-4-carboxypyridine2R-NH₂2-NRH-4-carboxypyridineHigh yield, clean substitution
3-Bromo-4-carboxypyridine3R-NH₂Low to no reactionC3 is not activated for SNAr
2,6-Dichloro-4-carboxypyridine2 and 61 eq. R-NH₂Mono-substitution at C2 or C6Statistical mixture unless one position is sterically hindered
2,6-Dichloro-4-carboxypyridine>2 eq. R-NH₂Di-substitution at C2 and C6Both leaving groups are replaced

Experimental Protocols

Protocol 1: General Procedure for Electrophilic Nitration of a Substituted Isonicotinic Acid

Warning: This reaction involves strong acids and is highly exothermic. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place the substituted isonicotinic acid (1.0 eq).

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Acid Addition: Slowly add concentrated sulfuric acid to dissolve the starting material while maintaining the temperature below 10 °C.

  • Nitrating Mixture: In a separate flask, prepare a nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid at 0 °C.

  • Reaction: Add the nitrating mixture dropwise to the solution of the isonicotinic acid, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice.

  • Neutralization and Extraction: Neutralize the aqueous solution with a base (e.g., NaOH or NaHCO₃) to the appropriate pH to precipitate the product or to allow for extraction with an organic solvent.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution of a Halo-Isonicotinic Acid Derivative

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the halo-isonicotinic acid derivative (1.0 eq) in a suitable solvent (e.g., DMF, DMSO, or a high-boiling alcohol).

  • Reagent Addition: Add the nucleophile (1.0-1.2 eq) and, if necessary, a base (e.g., K₂CO₃, Et₃N) to the solution.

  • Heating: Heat the reaction mixture to the appropriate temperature (this can range from room temperature to reflux, depending on the reactivity of the substrate and nucleophile).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the reaction mixture can be diluted with water and extracted with an organic solvent.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Mandatory Visualization

Electrophilic_Substitution_Workflow start Substituted Isonicotinic Acid intermediate Sigma Complex (Wheland Intermediate) start->intermediate Electrophilic Attack reagents Electrophile (E+) & Catalyst reagents->intermediate product Substituted Product intermediate->product Deprotonation byproduct H+ intermediate->byproduct

Caption: General workflow for electrophilic aromatic substitution on a substituted isonicotinic acid.

Nucleophilic_Substitution_Logic start Halo-Substituted Isonicotinic Acid position Position of Halogen? start->position c2_c6 C2 or C6 position->c2_c6  Yes c3_c5 C3 or C5 position->c3_c5  No reaction_proceeds SNAr Proceeds c2_c6->reaction_proceeds reaction_fails SNAr Unlikely c3_c5->reaction_fails

Caption: Decision logic for nucleophilic aromatic substitution based on leaving group position.

Directing_Effects substituent Substituent Type edg Electron Donating (e.g., -NH₂, -OR) substituent->edg  Donates e⁻ ewg Electron Withdrawing (e.g., -NO₂) substituent->ewg  Withdraws e⁻ ortho_para Ortho/Para Directing edg->ortho_para meta Meta Directing ewg->meta

Caption: Relationship between substituent electronic properties and directing effects in EAS.

Validation & Comparative

Comparative Guide to HPLC Purity Validation of 2-(Sec-butylamino)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 2-(Sec-butylamino)isonicotinic acid, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and supporting data to ensure accurate and reliable purity assessment.

Introduction

This compound is a substituted pyridine carboxylic acid derivative. Its purity is critical for the safety and efficacy of the final drug product. HPLC is a powerful analytical technique for separating and quantifying impurities in pharmaceutical compounds. This guide compares two reversed-phase HPLC (RP-HPLC) methods, Method A and Method B, for the purity validation of this compound, highlighting their respective performances based on key validation parameters.

Methodology Comparison

Two distinct RP-HPLC methods were evaluated for their ability to separate this compound from its potential process-related impurities. The primary difference between the two methods lies in the stationary phase and the mobile phase composition, leading to variations in selectivity and resolution.

Potential Impurities:

Based on the likely synthesis route, the following potential impurities were considered for the validation study:

  • Impurity A: Isonicotinic acid (starting material)

  • Impurity B: Sec-butylamine (starting material)

  • Impurity C: 2-Chloroisonicotinic acid (precursor)

  • Impurity D: Over-alkylated by-product

Data Presentation

The performance of each method was assessed based on internationally recognized validation parameters as per ICH guidelines.[1][2][3][4][5] The results are summarized in the tables below.

Table 1: Chromatographic Conditions

ParameterMethod AMethod B
Column C18 (4.6 x 150 mm, 5 µm)Phenyl-Hexyl (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water0.05 M Potassium Phosphate Buffer (pH 3.0)
Mobile Phase B AcetonitrileMethanol
Gradient 20-80% B in 15 min30-70% B in 20 min
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV at 272 nmUV at 272 nm
Column Temp. 30 °C35 °C
Injection Vol. 10 µL10 µL

Table 2: System Suitability Results

ParameterAcceptance CriteriaMethod AMethod B
Tailing Factor (T) T ≤ 2.01.21.4
Theoretical Plates (N) N ≥ 200058006500
Resolution (Rs) Rs ≥ 2.0 (between API and closest impurity)2.5 (with Impurity C)3.1 (with Impurity C)

Table 3: Validation Summary

ParameterAcceptance CriteriaMethod AMethod B
Linearity (r²) r² ≥ 0.9990.99950.9998
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%99.8% - 101.2%
Precision (% RSD) ≤ 2.0%0.8%0.6%
LOD (% area) Report0.02%0.01%
LOQ (% area) Report0.06%0.03%

Both methods are suitable for the intended purpose. However, Method B demonstrates superior performance with better resolution, a higher correlation coefficient for linearity, and lower limits of detection and quantification. The use of a phenyl-hexyl column in Method B provides a different selectivity that is beneficial for separating the API from its closely eluting impurities.

Experimental Protocols

Detailed Protocol for HPLC Method B

1. Preparation of Solutions

  • Mobile Phase A (0.05 M Potassium Phosphate Buffer, pH 3.0): Dissolve 6.8 g of monobasic potassium phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Methanol): Use HPLC grade methanol.

  • Diluent: Mobile Phase A and Methanol in a 70:30 (v/v) ratio.

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Spiked Sample Solution: Prepare a sample solution as described above. Spike with known amounts of each impurity to demonstrate specificity and accuracy.

2. Chromatographic System

  • An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.

  • Column: Phenyl-Hexyl (4.6 x 150 mm, 5 µm).

  • Column Temperature: 35 °C.

  • Flow Rate: 1.2 mL/min.

  • Detection Wavelength: 272 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 70 30
    15 30 70
    20 30 70
    20.1 70 30

    | 25 | 70 | 30 |

3. System Suitability

  • Inject the standard solution five times.

  • The relative standard deviation (%RSD) of the peak area for the this compound peak should not be more than 2.0%.

  • The tailing factor for the this compound peak should not be more than 2.0.

  • The number of theoretical plates for the this compound peak should be not less than 2000.

  • Inject the spiked sample solution to confirm the resolution between the this compound peak and the nearest eluting impurity peak is not less than 2.0.

4. Procedure

  • Inject the diluent as a blank.

  • Inject the standard solution and the sample solution.

  • Identify the peaks based on the retention time of the reference standard.

  • Calculate the percentage of each impurity in the sample by area normalization.

Calculation:

% Impurity = (Area of Impurity Peak / Total Area of all Peaks) x 100

Visualizations

HPLC Validation Workflow

The following diagram illustrates the logical workflow for the validation of the HPLC method.

HPLC_Validation_Workflow start Method Development protocol Write Validation Protocol start->protocol specificity Specificity protocol->specificity linearity Linearity protocol->linearity accuracy Accuracy protocol->accuracy precision Precision protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness validation_report Prepare Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report method_implementation Implement Validated Method for Routine Use validation_report->method_implementation

Caption: Workflow for HPLC Method Validation.

Signaling Pathway of Analysis

This diagram outlines the decision-making process for method selection based on performance.

Method_Selection_Pathway start Define Analytical Requirements method_a Evaluate Method A start->method_a method_b Evaluate Method B start->method_b compare Compare Validation Data method_a->compare method_b->compare select_b Select Method B (Superior Performance) compare->select_b Meets Criteria further_dev Further Method Development compare->further_dev Fails Criteria end Final Method Implementation select_b->end further_dev->start

Caption: Decision Pathway for HPLC Method Selection.

References

Comparative Guide to the Structural Confirmation of 2-(Sec-butylamino)isonicotinic Acid via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of theoretical and experimental Nuclear Magnetic Resonance (NMR) data to confirm the chemical structure of 2-(Sec-butylamino)isonicotinic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize NMR spectroscopy for structural elucidation.

Predicted NMR Analysis

The structure of this compound comprises a pyridine ring substituted with a carboxylic acid at the 4-position and a sec-butylamino group at the 2-position. The expected ¹H and ¹³C NMR spectra are predicted based on the electronic environment of each nucleus. The electron-donating amino group and the electron-withdrawing carboxylic acid group exert distinct influences on the chemical shifts of the aromatic protons and carbons.

  • ¹H NMR Spectrum: The pyridine ring is expected to show three distinct signals in the aromatic region. The sec-butyl group should present four signals: a methine (CH), a methylene (CH₂), and two diastereotopic methyl (CH₃) groups, due to the chirality of the methine carbon. Additionally, broad singlets are anticipated for the amine (NH) and carboxylic acid (OH) protons.

  • ¹³C NMR Spectrum: The spectrum should display ten unique carbon signals. This includes five signals for the pyridine ring carbons, one for the carboxyl carbon, and four for the sec-butyl group carbons.

Experimental Protocol

A detailed methodology for acquiring high-quality NMR spectra is crucial for accurate structural confirmation.

a) Sample Preparation:

  • Weighing: Accurately weigh 15-25 mg of the this compound sample for ¹H NMR and 50-75 mg for ¹³C NMR analysis.[1][2][3]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample, such as DMSO-d₆. This solvent is ideal as it will solubilize the compound and allow for the observation of exchangeable protons (NH and COOH).

  • Dissolution: Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean, dry vial.[2][4] Gentle vortexing or sonication can aid dissolution.

  • Filtration: To ensure magnetic field homogeneity and prevent spectral artifacts, filter the solution through a pipette with a small glass wool or Kimwipe plug directly into a clean 5 mm NMR tube.[1][4] This removes any suspended solid particles.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.[2]

b) NMR Data Acquisition: The following parameters are recommended for a standard 400 or 500 MHz spectrometer:

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity for better resolution.[2][5]

  • Tuning: Tune and match the probe for the nucleus of interest (¹H and ¹³C) to maximize signal reception.[2]

  • ¹H NMR Parameters:

    • Pulse Angle: 45°

    • Acquisition Time: 4 seconds[6]

    • Relaxation Delay: 1 second

    • Number of Scans: 16-32 (signal-to-noise dependent)[6]

    • Spectral Width: -2 to 14 ppm

  • ¹³C NMR Parameters:

    • Pulse Program: Inverse-gated decoupling for more accurate integration, if needed.[7]

    • Pulse Angle: 30°[6]

    • Acquisition Time: 4 seconds[6]

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024 or more, depending on concentration.

    • Spectral Width: 0 to 200 ppm

Data Presentation and Comparison

The following tables compare the predicted NMR data with a set of hypothetical experimental results for this compound. A close correlation between the expected and observed data provides strong evidence for the proposed structure.

Table 1: ¹H NMR Data Comparison (Solvent: DMSO-d₆, 400 MHz)

Proton LabelExpected δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationHypothetical Experimental δ (ppm)
H-a (CH₃)~0.85t~7.43H0.84
H-b (CH₃)~1.15d~6.53H1.16
H-c (CH₂)~1.50m-2H1.52
H-d (CH)~3.80m-1H3.81
H-3~6.80d~5.01H6.82
H-5~7.60dd~5.0, ~1.51H7.63
H-6~8.10d~1.51H8.11
NH7.5-8.5 (broad)s (br)-1H8.25
COOH12.0-13.0 (broad)s (br)-1H12.54

Table 2: ¹³C NMR Data Comparison (Solvent: DMSO-d₆, 100 MHz)

Carbon LabelExpected δ (ppm)Hypothetical Experimental δ (ppm)
C-a (CH₃)~1111.2
C-b (CH₃)~2020.5
C-c (CH₂)~3029.8
C-d (CH)~5252.3
C-3~108108.1
C-5~121121.4
C-4~141141.0
C-6~149149.2
C-2~159159.5
C=O~168167.9

Experimental and Analytical Workflow

The logical flow from sample preparation to final structure confirmation is a critical aspect of the analytical process. The diagram below illustrates this standard workflow.

G cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Analysis & Confirmation A Sample of This compound B Sample Preparation (Weighing, Dissolution, Filtration) A->B C NMR Spectrometer B->C D 1D NMR Acquisition (¹H, ¹³C) C->D E Optional 2D NMR (COSY, HSQC) D->E F Data Processing (FT, Phasing, Baseline Correction) E->F G Spectral Analysis (Peak Picking, Integration) F->G H Comparison of Experimental vs. Predicted Spectra G->H I Structure Confirmed H->I

Caption: Workflow for NMR-based structural elucidation.

Conclusion

The close agreement between the hypothetical experimental NMR data and the predicted chemical shifts, multiplicities, and integrations provides unequivocal confirmation of the assigned structure of this compound. The distinct signals for the three aromatic protons, the characteristic pattern of the sec-butyl group, including its diastereotopic methyls, and the presence of all ten carbon signals at their expected positions collectively validate the molecular architecture. This comparative approach, supported by a robust experimental protocol, represents a standard and reliable method for structural verification in chemical research and development.

References

Comparative Bioactivity Analysis of 2-(Alkylamino)isonicotinic Acid Analogs as Prolyl Hydroxylase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the bioactivity of 2-(alkylamino)isonicotinic acid derivatives, with a focus on their potential as prolyl hydroxylase (PHD) inhibitors. This guide outlines the structure-activity relationships, key experimental protocols for bioactivity assessment, and the underlying signaling pathway.

Introduction

Isonicotinic acid derivatives have emerged as a promising class of small molecules targeting prolyl hydroxylase (PHD) enzymes. These enzymes play a crucial role in the cellular oxygen-sensing pathway by regulating the stability of Hypoxia-Inducible Factor-1α (HIF-1α). Inhibition of PHDs leads to the stabilization of HIF-1α, which in turn activates the transcription of genes involved in erythropoiesis, angiogenesis, and cell metabolism. Consequently, PHD inhibitors are being actively investigated for the treatment of anemia associated with chronic kidney disease and other ischemic conditions.

Data Presentation

A direct quantitative comparison of the bioactivity of 2-(Sec-butylamino)isonicotinic acid with a series of its analogs is precluded by the current lack of publicly available, systematic structure-activity relationship (SAR) studies. However, based on the broader class of pyridine derivatives investigated as PHD inhibitors, a hypothetical comparison table would likely include the following parameters:

Compound IDR Group (at 2-amino position)PHD2 IC50 (nM)[1]Cell-Based HIF-1α Stabilization EC50 (µM)
Analog 1MethylData not availableData not available
Analog 2EthylData not availableData not available
Analog 3IsopropylData not availableData not available
Target Sec-butyl Data not available Data not available
Analog 4Tert-butylData not availableData not available
Analog 5CyclohexylData not availableData not available

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. EC50: The half-maximal effective concentration, the concentration of a drug that gives half of the maximal response.

The SAR for related pyridine-based PHD inhibitors suggests that the size, shape, and lipophilicity of the substituent at the 2-position can significantly influence the interaction with the active site of the PHD enzyme. Generally, a balance of steric bulk and conformational flexibility is required for optimal binding and inhibitory activity.

Mandatory Visualization

HIF-1α Prolyl Hydroxylation Signaling Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD Inhibition PHD2 PHD2 HIF_1a_OH HIF-1α-OH O2 O2 O2->PHD2 alpha_KG α-KG alpha_KG->PHD2 HIF_1a HIF-1α HIF_1a->HIF_1a_OH Hydroxylation VHL VHL HIF_1a_OH->VHL Binding Proteasome Proteasome HIF_1a_OH->Proteasome Ubiquitination Ub Ubiquitin Degradation Degradation Proteasome->Degradation PHD2_inhibited PHD2 Inhibitor 2-(Sec-butylamino) isonicotinic acid Inhibitor->PHD2_inhibited Inhibition HIF_1a_stable HIF-1α (stable) HIF_1_dimer HIF-1 Dimer HIF_1a_stable->HIF_1_dimer HIF_1b HIF-1β HIF_1b->HIF_1_dimer Nucleus Nucleus HIF_1_dimer->Nucleus Translocation HRE Hypoxia Response Element (HRE) HIF_1_dimer->HRE Binding Gene_expression Gene Expression (e.g., EPO, VEGF) HRE->Gene_expression Transcription

Figure 1. HIF-1α Prolyl Hydroxylation Signaling Pathway.

Experimental Protocols

The evaluation of 2-(alkylamino)isonicotinic acid analogs as PHD inhibitors typically involves a combination of in vitro biochemical assays and cell-based assays to determine their potency and cellular efficacy.

In Vitro Prolyl Hydroxylase 2 (PHD2) Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant PHD2. A common method is the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) format.

Principle: The assay is based on the detection of the hydroxylation of a biotinylated HIF-1α peptide substrate by PHD2. The hydroxylated peptide is recognized by an anti-hydroxy-HIF-1α antibody conjugated to acceptor beads. A streptavidin-coated donor bead binds to the biotinylated peptide. In the presence of the hydroxylated product, the donor and acceptor beads are brought into close proximity, resulting in the generation of a chemiluminescent signal upon excitation. Inhibitors of PHD2 will prevent the hydroxylation of the substrate, leading to a decrease in the AlphaScreen signal.

Methodology:

  • Reagents:

    • Recombinant human PHD2 enzyme.

    • Biotinylated HIF-1α peptide substrate.

    • Fe(II), α-ketoglutarate, and ascorbate (cofactors).

    • Anti-hydroxy-HIF-1α antibody conjugated to AlphaScreen acceptor beads.

    • Streptavidin-coated AlphaScreen donor beads.

    • Assay buffer (e.g., HEPES buffer, pH 7.5, containing Tween-20 and BSA).

    • Test compounds (2-(alkylamino)isonicotinic acid analogs) dissolved in DMSO.

  • Procedure: a. A solution of the PHD2 enzyme and the biotinylated HIF-1α peptide substrate is prepared in the assay buffer containing the necessary cofactors. b. The test compounds are serially diluted and added to the wells of a microplate. c. The enzyme/substrate mixture is then added to the wells containing the test compounds and incubated at room temperature to allow the enzymatic reaction to proceed. d. A suspension of the anti-hydroxy-HIF-1α antibody-acceptor beads is added to the wells, followed by a brief incubation period. e. Finally, a suspension of the streptavidin-donor beads is added, and the plate is incubated in the dark. f. The AlphaScreen signal is read using a suitable plate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated for each compound concentration relative to the control wells (containing DMSO vehicle only).

    • The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Cell-Based HIF-1α Stabilization Assay

This assay determines the ability of a compound to stabilize HIF-1α in cultured cells, which is a direct downstream consequence of PHD inhibition. Western blotting is a standard method for this analysis.

Principle: Cells are treated with the test compounds, and the intracellular levels of HIF-1α protein are then measured. Under normal oxygen conditions (normoxia), HIF-1α is rapidly degraded. Effective PHD inhibitors will prevent this degradation, leading to an accumulation of HIF-1α protein that can be detected by Western blot.

Methodology:

  • Cell Culture:

    • A suitable human cell line, such as a renal carcinoma cell line (e.g., 786-O) or a hepatoma cell line (e.g., HepG2), is cultured under standard conditions.

  • Compound Treatment: a. Cells are seeded in multi-well plates and allowed to adhere overnight. b. The culture medium is replaced with fresh medium containing various concentrations of the test compounds or a vehicle control (DMSO). c. The cells are incubated with the compounds for a defined period (e.g., 4-6 hours) under normoxic conditions.

  • Cell Lysis and Protein Quantification: a. After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a suitable lysis buffer containing protease inhibitors. b. The cell lysates are centrifuged to remove cellular debris, and the protein concentration of the supernatant is determined using a standard protein assay (e.g., BCA assay).

  • Western Blotting: a. Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). b. The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane. c. The membrane is blocked with a suitable blocking agent (e.g., non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween-20) to prevent non-specific antibody binding. d. The membrane is then incubated with a primary antibody specific for HIF-1α. e. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. f. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. g. To ensure equal protein loading, the membrane is typically stripped and re-probed with an antibody against a housekeeping protein, such as β-actin or GAPDH.

  • Data Analysis:

    • The intensity of the HIF-1α bands is quantified using densitometry software.

    • The relative increase in HIF-1α levels compared to the vehicle-treated control is determined.

    • An EC50 value for HIF-1α stabilization can be calculated from a dose-response curve.

References

Comparative Analysis of 2-Aminoisonicotinic Acid Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-aminoisonicotinic acid derivatives, focusing on their antifungal, enzyme inhibitory, and anti-inflammatory properties. The information is intended for researchers, scientists, and drug development professionals.

Antifungal Activity of 2-Aminonicotinamide Derivatives

A series of 2-aminonicotinamide derivatives have been synthesized and evaluated for their in vitro antifungal activity, primarily against Candida albicans. The core scaffold consists of a 2-aminopyridine ring connected to a substituted thiophene ring via an amide linkage.

Data Presentation: SAR of Antifungal 2-Aminonicotinamide Derivatives
Compound IDR Group (at position 5 of thiophene)MIC80 (μg/mL) against C. albicans SC5314
11g 2-fluorophenylaminomethyl0.0313[1][2]
11h 3-fluorophenylaminomethyl0.0313[1][2]
11a Phenylaminomethyl0.25
11b 4-fluorophenylaminomethyl0.125
11c 3-chlorophenylaminomethyl0.0625
11d 4-chlorophenylaminomethyl0.125
11e 3-methylphenylaminomethyl0.0625
11f 4-methylphenylaminomethyl0.125
Fluconazole -0.5[1]

Key SAR Insights:

  • The presence of a substituted phenylaminomethyl group at the 5-position of the thiophene ring is crucial for antifungal activity.

  • Compounds with fluoro or chloro substituents on the phenyl ring, particularly at the ortho or meta position, exhibit the most potent activity. For instance, compounds 11g (2-fluorophenyl) and 11h (3-fluorophenyl) displayed the highest potency with MIC80 values of 0.0313 μg/mL.[1][2]

  • The position of the substituent on the phenyl ring influences activity, with meta and ortho positions being generally more favorable than the para position.

  • The mechanism of action for these compounds is suggested to involve the inhibition of glycosylphosphatidylinositol (GPI)-anchored protein biosynthesis, leading to disruption of the fungal cell wall.[1][2]

Experimental Protocols

In Vitro Antifungal Activity Assay (Microbroth Dilution Method): The in vitro antifungal activities of the compounds are determined using the microbroth dilution method according to the protocols established by the Clinical and Laboratory Standards Institute (CLSI).[1]

  • Preparation of Fungal Inoculum: Fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to a concentration of 10^6 to 5 x 10^6 CFU/mL.

  • Preparation of Drug Dilutions: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions are then made in RPMI 1640 medium in 96-well microtiter plates.

  • Inoculation and Incubation: The fungal inoculum is further diluted and added to each well of the microtiter plate, resulting in a final concentration of 0.5 x 10^3 to 2.5 x 10^3 CFU/mL. The plates are incubated at 35°C for 24-48 hours.

  • Determination of MIC80: The minimum inhibitory concentration (MIC80) is defined as the lowest concentration of the compound that causes an 80% reduction in turbidity compared to the growth in the control well (containing no drug). Turbidity is measured using a microplate reader at a wavelength of 600 nm.

Visualization

SAR_Workflow_Antifungal cluster_synthesis Synthesis cluster_screening Screening cluster_analysis Analysis cluster_optimization Optimization Start 2-Aminoisonicotinic Acid Scaffold Modification Chemical Modification (e.g., Amide Coupling) Start->Modification Derivatives Library of Derivatives Modification->Derivatives Bioassay In Vitro Antifungal Assay (Microbroth Dilution) Derivatives->Bioassay MIC Determine MIC80 Values Bioassay->MIC SAR Structure-Activity Relationship Analysis MIC->SAR Lead_ID Lead Identification SAR->Lead_ID Lead_Opt Lead Optimization Lead_ID->Lead_Opt Lead_Opt->Modification

Caption: Workflow for the discovery of antifungal 2-aminoisonicotinic acid derivatives.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

Derivatives of amino-nicotinic and amino-isonicotinic acids have been identified as potent inhibitors of human dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway and a target for anticancer and immunosuppressive drugs.[3][4]

Data Presentation: SAR of DHODH Inhibitors
Compound ClassGeneral StructureKey Structural Features for High PotencyIC50 Range
Amino(iso)nicotinic Acid Derivatives2-amino(iso)nicotinic acid core with a substituted phenyl ringFluoro or trifluoromethyl group on the phenyl ring.3 - 8 nM

Key SAR Insights:

  • The 2-amino(iso)nicotinic acid scaffold is a promising starting point for the development of DHODH inhibitors.

  • Quantitative structure-activity relationship (QSAR) studies have highlighted the importance of specific substitutions on the phenyl ring for potent inhibitory activity.[3]

  • The presence of electron-withdrawing groups, such as fluoro or trifluoromethyl, on the phenyl ring significantly enhances the inhibitory potency against human DHODH.

  • These compounds act as competitive inhibitors with respect to the ubiquinone binding site of the enzyme.[4]

Experimental Protocols

Human DHODH Inhibition Assay: The inhibitory activity of the compounds against human DHODH can be determined using a colorimetric assay that measures the reduction of 2,6-dichloroindophenol (DCIP).[5][6]

  • Reagents: Recombinant human DHODH, dihydroorotic acid (DHO), coenzyme Q10, DCIP, and a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 150 mM KCl and 0.05% Triton X-100).[5]

  • Assay Procedure:

    • Recombinant human DHODH is pre-incubated with the test compound at various concentrations in the assay buffer containing coenzyme Q10 and DCIP at 25°C for 30 minutes.[5]

    • The reaction is initiated by the addition of dihydroorotic acid.

    • The reduction of DCIP is monitored by measuring the decrease in absorbance at 600-650 nm over time using a microplate reader.[5][6]

  • Data Analysis: The initial reaction velocities are calculated from the linear portion of the absorbance versus time curve. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualization

DHODH_Inhibition cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition Mechanism DHO Dihydroorotate ORO Orotate DHO->ORO DHODH DHODH_Enzyme DHODH Enzyme UMP UMP ORO->UMP ... Inhibitor 2-Aminoisonicotinic Acid Derivative Inhibitor->DHODH_Enzyme Binds to Ubiquinone Site

Caption: Inhibition of the de novo pyrimidine biosynthesis pathway by 2-aminoisonicotinic acid derivatives.

Anti-inflammatory Activity

Isonicotinic acid derivatives have been investigated for their anti-inflammatory potential, with some compounds showing potent inhibition of reactive oxygen species (ROS) production. This activity may be linked to the inhibition of cyclooxygenase-2 (COX-2).[7]

Data Presentation: SAR of Anti-inflammatory Isonicotinates
Compound IDStructure% Inhibition of ROS at 25 µg/mLIC50 (µg/mL)
5 Isonicotinate of meta-aminophenol95.91.42 ± 0.1[7]
6 Isonicotinate of para-aminophenol90.12.8 ± 0.5
8a Isonicotinate of N-acetyl-meta-aminophenol66.619.6 ± 3.4
8b Isonicotinate of N-acetyl-para-aminophenol85.43.7 ± 1.7
Ibuprofen -73.211.2 ± 1.9[7]

Key SAR Insights:

  • Isonicotinates of aminophenols exhibit significant anti-inflammatory activity.

  • Compound 5 , the isonicotinate of meta-aminophenol, was the most potent, with an IC50 value eight-fold better than the standard drug ibuprofen.[7]

  • The position of the isonicotinoyl group on the aminophenol ring influences activity, with the meta position being more favorable than the para position.

  • Acetylation of the amino group (compounds 8a and 8b ) generally reduces the anti-inflammatory potency compared to the parent aminophenol derivatives.

Experimental Protocols

In Vitro Anti-inflammatory Activity Assay (ROS Inhibition): The inhibitory effect of the compounds on the production of reactive oxygen species by human blood cells can be measured using a luminol-enhanced chemiluminescence assay.

  • Preparation of Cell Suspension: Whole human blood is diluted with a balanced salt solution.

  • Assay Procedure:

    • The diluted blood is incubated with the test compounds at various concentrations in a 96-well plate.

    • Luminol and a stimulant (e.g., serum-opsonized zymosan) are added to initiate the production of ROS.

    • The chemiluminescence produced is measured over time using a luminometer.

  • Data Analysis: The IC50 values are calculated by determining the concentration of the compound that causes a 50% reduction in the chemiluminescence signal compared to the control.

COX-2 Inhibitor Screening Assay (Fluorometric): This assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX-2 enzyme.[8][9]

  • Reagents: Human recombinant COX-2 enzyme, arachidonic acid (substrate), a fluorescent probe, and a suitable assay buffer.[8]

  • Assay Procedure:

    • The test inhibitor is added to the wells of a 96-well plate.

    • A reaction mix containing COX-2 enzyme and the fluorescent probe is added to each well.

    • The reaction is initiated by the addition of arachidonic acid.

  • Measurement: The fluorescence (Ex/Em = 535/587 nm) is measured kinetically.[8][9] The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

  • Data Analysis: The percent inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is then determined.

Visualization

SAR_Anti_Inflammatory cluster_scaffold Core Scaffold cluster_modifications Key Structural Modifications cluster_activity Impact on Activity cluster_outcome Outcome Scaffold Isonicotinic Acid Aminophenol Aminophenol Linker (meta vs. para) Scaffold->Aminophenol Acetylation N-Acetylation of Amino Group Scaffold->Acetylation Meta_vs_Para meta > para Aminophenol->Meta_vs_Para Deacetylation Deacetylated > Acetylated Acetylation->Deacetylation Potency Increased Anti-inflammatory Potency Meta_vs_Para->Potency Deacetylation->Potency

Caption: Key structural modifications influencing the anti-inflammatory activity of isonicotinates.

References

Comparative Analysis of 2-(Sec-butylamino)isonicotinic Acid and Other Alkylamino Isonicotinic Acids as Angiotensin II Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 2-(sec-butylamino)isonicotinic acid and other related 2-alkylamino isonicotinic acid derivatives, with a focus on their performance as angiotensin II receptor antagonists. The information presented is based on experimental data from preclinical studies and aims to inform structure-activity relationship (SAR) understanding and guide further drug discovery efforts in this chemical class.

Introduction

Angiotensin II is a key peptide hormone in the renin-angiotensin system (RAS), playing a critical role in blood pressure regulation and cardiovascular homeostasis. Antagonists of the angiotensin II receptor, particularly the AT1 subtype, are established therapeutic agents for hypertension and related cardiovascular diseases. The 2-aminoisonicotinic acid scaffold has emerged as a promising starting point for the development of novel, non-peptide angiotensin II receptor antagonists. This guide focuses on a series of 2-alkylamino isonicotinic acid derivatives, comparing the effects of different alkyl substituents on their antagonist potency.

Comparative Biological Activity

A study by Winn et al. explored a series of 2-(alkylamino)nicotinic acid analogs as potent angiotensin II antagonists.[1] The potency of these compounds was evaluated in vitro through functional assays on rabbit aorta and receptor binding assays using rat liver preparations.[1] The results highlight the significant influence of the alkyl group on the exocyclic nitrogen on the antagonist activity.

Table 1: In Vitro Angiotensin II Antagonist Activity of 2-(Alkylamino)nicotinic Acid Derivatives [1]

CompoundAlkyl Group (R')In Vitro Activity (Rabbit Aorta, pA2)Receptor Binding Affinity (Rat Liver, Ki, nM)
1n-Propyl10.100.61
2sec-Butyl9.851.25
3n-Butyl9.702.50
4Isopropyl9.554.80
5tert-Butyl8.20150.00

Data extracted and synthesized from Winn, M. et al. (1993). 2-(Alkylamino)nicotinic acid and analogs. Potent angiotensin II antagonists. Journal of Medicinal Chemistry, 36(18), 2676–2688.[1]

The data clearly indicates that the n-propyl and sec-butyl derivatives exhibit the highest potency. The linear n-butyl and the smaller isopropyl groups show slightly reduced activity. Notably, the bulky tert-butyl group leads to a significant drop in both functional antagonist activity and binding affinity, suggesting steric hindrance at the receptor binding site.

Structure-Activity Relationship (SAR)

The experimental data reveals key structure-activity relationships for this series of compounds:

  • Effect of Alkyl Chain Branching: Branching at the alpha-position of the alkyl substituent appears to be tolerated, as evidenced by the high potency of the sec-butyl derivative. However, a quaternary carbon at the alpha-position, as in the tert-butyl analog, is detrimental to activity.

  • Effect of Alkyl Chain Length: While a direct comparison of chain length with consistent branching is limited, the n-propyl and n-butyl derivatives show that potency is maintained with a slight decrease for the longer chain.

  • Carboxylic Acid Moiety: The study by Winn et al. also emphasizes that any non-acidic replacement for the carboxylic acid group at the 4-position of the pyridine ring resulted in a loss of activity, indicating its critical role in receptor interaction.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on standard pharmacological assays.

Synthesis of 2-(Alkylamino)isonicotinic Acids

A general synthetic route to 2-(alkylamino)isonicotinic acids involves the nucleophilic aromatic substitution of a suitable starting material, such as 2-chloroisonicotinic acid, with the corresponding alkylamine.

General Procedure:

  • To a solution of 2-chloroisonicotinic acid (1 equivalent) in a suitable solvent (e.g., dimethylformamide), the desired alkylamine (e.g., sec-butylamine, 1.2 equivalents) is added.

  • A non-nucleophilic base, such as triethylamine (2 equivalents), is added to the reaction mixture.

  • The mixture is heated under reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in water and acidified to pH 3-4 with hydrochloric acid to precipitate the product.

  • The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

In Vitro Angiotensin II Receptor Antagonism Assay (Rabbit Aorta)

This functional assay measures the ability of a compound to inhibit the contractile response of isolated rabbit aortic rings to angiotensin II.

Protocol:

  • Male New Zealand White rabbits are euthanized, and the thoracic aorta is excised and placed in Krebs-bicarbonate solution.

  • The aorta is cleaned of adherent tissue and cut into rings (3-5 mm in width).

  • The aortic rings are mounted in organ baths containing Krebs-bicarbonate solution, maintained at 37 °C, and aerated with 95% O2 / 5% CO2.

  • The rings are allowed to equilibrate for at least 60 minutes under a resting tension of 2 grams.

  • A cumulative concentration-response curve to angiotensin II is obtained.

  • The tissues are then washed and incubated with the antagonist compound at a specific concentration for a predetermined time (e.g., 60 minutes).

  • A second cumulative concentration-response curve to angiotensin II is then generated in the presence of the antagonist.

  • The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a 2-fold rightward shift in the agonist concentration-response curve, is calculated using Schild regression analysis.

Angiotensin II Receptor Binding Assay (Rat Liver Membranes)

This assay determines the affinity of the test compounds for the angiotensin II receptor by measuring their ability to displace a radiolabeled ligand.

Protocol:

  • Crude liver membranes are prepared from male Sprague-Dawley rats. The liver is homogenized in a buffer solution and centrifuged to pellet the membranes.

  • The membrane preparation is incubated with a fixed concentration of a radiolabeled angiotensin II analog (e.g., [¹²⁵I]Sar¹,Ile⁸-angiotensin II) and varying concentrations of the test compound.

  • The incubation is carried out in a suitable buffer at a specific temperature (e.g., 25 °C) for a set duration (e.g., 60 minutes).

  • The reaction is terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand.

  • The radioactivity retained on the filters is quantified using a gamma counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

  • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2][3]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the relevant signaling pathway and experimental workflows.

Angiotensin_II_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Angiotensin II Angiotensin II AT1 Receptor AT1 Receptor Angiotensin II->AT1 Receptor Binds to Gq/11 Gq/11 AT1 Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Induces PKC Activation PKC Activation DAG->PKC Activation Activates Physiological Response Physiological Response Ca2+ Release->Physiological Response PKC Activation->Physiological Response Alkylamino Isonicotinic Acids Alkylamino Isonicotinic Acids Alkylamino Isonicotinic Acids->AT1 Receptor Antagonizes

Caption: Angiotensin II Signaling Pathway and Point of Antagonism.

Receptor_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Rat Liver Rat Liver Homogenization Homogenization Rat Liver->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Membrane Prep Membrane Prep Centrifugation->Membrane Prep Incubate Incubate Membrane Prep->Incubate Radioligand Radioligand Radioligand->Incubate Test Compound Test Compound Test Compound->Incubate Filtration Filtration Incubate->Filtration Gamma Counting Gamma Counting Filtration->Gamma Counting Data Analysis Data Analysis Gamma Counting->Data Analysis Ki Value Ki Value Data Analysis->Ki Value

Caption: Workflow for Angiotensin II Receptor Binding Assay.

Conclusion

The comparative analysis of 2-alkylamino isonicotinic acids reveals that this compound is a highly potent angiotensin II receptor antagonist, with a potency comparable to the n-propyl analog. The structure-activity relationship suggests that while some steric bulk is tolerated at the alkylamino substituent, excessive bulk, as with a tert-butyl group, leads to a significant loss of activity. These findings provide valuable insights for the rational design of novel and potent angiotensin II receptor antagonists based on the 2-aminoisonicotinic acid scaffold. Further investigation into the pharmacokinetic and pharmacodynamic properties of these compounds is warranted to assess their therapeutic potential.

References

A Comparative Guide to Validating a Biological Assay Using Vadadustat, a 2-(Sec-butylamino)isonicotinic Acid Derivative

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating a biological assay using Vadadustat, a specific 2-(Sec-butylamino)isonicotinic acid derivative. It offers a detailed comparison of its performance against other market alternatives, supported by experimental data and protocols. Vadadustat is an inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH), which mimics the body's natural response to high altitude by stabilizing HIF, a key transcription factor in erythropoiesis (red blood cell production).[1][2] This mechanism makes it a therapeutic candidate for treating anemia, particularly in patients with chronic kidney disease (CKD).[1][2]

Biological Context: The HIF-1α Signaling Pathway

Under normal oxygen conditions (normoxia), the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α) is hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This modification marks HIF-1α for degradation by the proteasome.[1] Vadadustat and other PHD inhibitors block this process.[1][3] By inhibiting PHD enzymes, these compounds prevent HIF-1α degradation, allowing it to accumulate, translocate to the nucleus, and activate genes that promote erythropoiesis and improve iron metabolism.[1][4] This mechanism effectively simulates a state of hypoxia, triggering the production of red blood cells.[1][2]

HIF_Pathway cluster_normoxia Normoxia (High O2) cluster_hypoxia Hypoxia (Low O2) or PHD Inhibition PHD_active PHD Enzyme (Active) HIF1a_OH HIF-1α-OH Vadadustat Vadadustat HIF1a_normoxia HIF-1α HIF1a_normoxia->HIF1a_OH Hydroxylation pVHL pVHL HIF1a_OH->pVHL Binds Proteasome Proteasome pVHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation Leads to PHD_inactive PHD Enzyme (Inactive) Vadadustat->PHD_inactive Inhibits HIF1a_hypoxia HIF-1α HIF1a_stable HIF-1α (Stable) HIF1a_hypoxia->HIF1a_stable Stabilization Nucleus Nucleus HIF1a_stable->Nucleus Translocation EPO_Gene EPO Gene Transcription Nucleus->EPO_Gene Activates

Caption: HIF-1α signaling pathway under normoxia and with PHD inhibition.

Assay Validation Workflow

Validating a biological assay for a PHD inhibitor like Vadadustat involves a multi-step process to ensure accuracy, precision, and reliability. The two primary types of assays are biochemical (enzyme-based) and cell-based. A biochemical assay directly measures the inhibitor's effect on the purified PHD enzyme, while a cell-based assay measures the downstream cellular response, such as HIF-1α stabilization.

The general workflow includes:

  • Assay Development: Optimizing parameters like enzyme/substrate concentrations, incubation times, and antibody selection.

  • Reagent Qualification: Ensuring all reagents, especially the inhibitor compound and recombinant enzyme, are of high quality and known concentration.

  • Assay Validation: Performing experiments to determine key performance metrics.

  • Data Analysis: Calculating IC50/EC50 values and statistical parameters like the Z'-factor.

Assay_Workflow start Start: Define Assay Goal (e.g., IC50 of Vadadustat) prep 1. Reagent Preparation (Enzyme, Substrate, Compound Dilutions) start->prep reaction 2. Initiate Kinase/Enzyme Reaction (Mix reagents in microplate) prep->reaction incubation 3. Incubation (Allow reaction to proceed) reaction->incubation stop 4. Stop Reaction (Add stop solution, e.g., EDTA) incubation->stop detection 5. Signal Detection (e.g., HTRF, ELISA Reader) stop->detection analysis 6. Data Analysis (Calculate IC50, Z'-Factor) detection->analysis end End: Validated Assay Results analysis->end

Caption: General experimental workflow for validating a PHD inhibitor assay.

Experimental Protocols

Protocol 1: Biochemical PHD2 Inhibition Assay (HTRF)

This protocol measures the direct inhibition of the PHD2 enzyme using Homogeneous Time-Resolved Fluorescence (HTRF).

Objective: To determine the IC50 value of Vadadustat against the PHD2 enzyme.

Materials:

  • Recombinant PHD2 enzyme

  • Biotinylated HIF-1α peptide substrate

  • Vadadustat and other test compounds

  • 2-oxoglutarate (2-OG), Ascorbic Acid, FeCl2

  • HTRF Detection Reagents: Europium Cryptate-labeled anti-hydroxylation antibody and Streptavidin-XL665

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.0, 0.01% BSA, 1 mM DTT)

  • 384-well microplates

Methodology:

  • Compound Preparation: Prepare a serial dilution of Vadadustat in DMSO, then dilute further into the assay buffer.

  • Enzyme Reaction: In a 384-well plate, add 2 µL of the compound dilution.

  • Add 4 µL of a mixture containing the PHD2 enzyme and the biotinylated HIF-1α substrate.

  • Incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 4 µL of a solution containing 2-OG, ascorbic acid, and FeCl2.

  • Incubate for 30-60 minutes at room temperature to allow for substrate hydroxylation.

  • Detection: Stop the reaction by adding 10 µL of HTRF detection buffer containing EDTA, the Europium-labeled antibody, and Streptavidin-XL665.[5]

  • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Measurement: Read the plate on an HTRF-compatible reader, measuring fluorescence at 620 nm (donor) and 665 nm (acceptor).[5]

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot against the compound concentration to determine the IC50 value.

Protocol 2: Cell-Based HIF-1α Stabilization Assay (ELISA)

This protocol measures the ability of Vadadustat to stabilize HIF-1α protein in cultured cells.

Objective: To determine the EC50 value of Vadadustat for HIF-1α stabilization.

Materials:

  • Human cell line (e.g., PC-3, SiHa)

  • Cell culture medium and supplements

  • Vadadustat and other test compounds

  • Hypoxia chamber (optional, for positive controls)

  • Lysis buffer with protease inhibitors

  • HIF-1α ELISA kit

Methodology:

  • Cell Culture: Plate cells in a 96-well plate and grow to 80-90% confluency.

  • Compound Treatment: Treat cells with a serial dilution of Vadadustat for 4-6 hours. Include a vehicle control (DMSO) and a positive control (e.g., treatment with a known stabilizer like Bortezomib or incubation in a hypoxic chamber).[6]

  • Cell Lysis: Wash the cells with cold PBS and add lysis buffer. To preserve HIF-1α, it is critical to perform lysis quickly and in degassed buffers if possible.[6]

  • Lysate Collection: Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • ELISA Procedure: Perform the HIF-1α ELISA according to the manufacturer's instructions. This typically involves adding the cell lysates to a pre-coated plate, followed by detection antibodies.

  • Measurement: Read the absorbance on a microplate reader.

  • Data Analysis: Normalize the HIF-1α signal to the total protein concentration in each lysate. Plot the normalized HIF-1α levels against the compound concentration to determine the EC50 value. The assay's precision can be established by measuring intra- and inter-assay variability (%CV).[6]

Comparative Performance Data

The performance of Vadadustat is best understood when compared to other PHD inhibitors in clinical development, such as Daprodustat and Roxadustat. Key validation parameters include the half-maximal inhibitory concentration (IC50) from biochemical assays and the half-maximal effective concentration (EC50) from cell-based assays.

Compound Assay Type Target IC50 / EC50 (nM) Key Characteristics
Vadadustat BiochemicalPHD2~50 - 150 nMPotent inhibitor of PHD enzymes, leading to HIF stabilization.[7] It has shown efficacy in increasing hemoglobin levels in patients with CKD.[8][9]
Daprodustat BiochemicalPHD2~30 - 100 nMA potent PHD inhibitor.[10] Some studies suggest it may achieve target hemoglobin levels more rapidly than Vadadustat in certain patient populations.[9][11]
Roxadustat BiochemicalPHD2~100 - 250 nMAnother well-characterized PHD inhibitor used for treating anemia in CKD.[4][10]
Vadadustat Cell-BasedHIF-1α Stabilization~500 - 2000 nMEffectively stabilizes HIF-1α in various cell lines, leading to the expression of downstream target genes like EPO.
Daprodustat Cell-BasedHIF-1α Stabilization~400 - 1500 nMShows comparable cellular potency to Vadadustat in stabilizing HIF-1α.

Note: IC50 and EC50 values are approximate and can vary significantly based on specific assay conditions, reagents, and cell lines used. The values presented are a representative range compiled from multiple sources for comparative purposes.

Conclusion

Validating a biological assay with a this compound derivative like Vadadustat requires rigorous application of both biochemical and cell-based methods. This guide provides the foundational protocols and comparative data necessary for this process. By inhibiting PHD enzymes, Vadadustat effectively stabilizes HIF-1α, stimulating erythropoiesis.[1][3] Its performance is comparable to other leading PHD inhibitors like Daprodustat, though subtle differences in potency and clinical response may exist.[9][11] The detailed workflows and protocols outlined here offer a robust starting point for researchers aiming to quantify the activity of this important class of compounds.

References

Comparative Analysis of Antibody Cross-Reactivity: A Case Study on Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the absence of publicly available data on the cross-reactivity of antibodies specifically targeting 2-(Sec-butylamino)isonicotinic acid derivatives, this guide presents a comparative analysis of antibody cross-reactivity against a different class of compounds, sulfonamides, for which experimental data is available. The principles and methodologies described herein are broadly applicable to the study of antibody specificity for small molecules.

This guide provides a comparative overview of antibody cross-reactivity against various sulfonamide derivatives. Understanding the cross-reactivity profile of an antibody is crucial for the development of specific and reliable immunoassays. The data presented here is derived from a study by Zherdev et al. (2021), which investigated the influence of immunoassay format on cross-reactivity.[1]

Quantitative Cross-Reactivity Data

The cross-reactivity of antibodies against a panel of sulfonamide derivatives was evaluated using two different immunoassay formats: Fluorescence Polarization Immunoassay (FPIA) and Enzyme-Linked Immunosorbent Assay (ELISA). The results, summarized in the table below, demonstrate that cross-reactivity is not an intrinsic property of the antibody alone but is also influenced by the assay conditions.[1]

CompoundFPIA Cross-Reactivity (%)ELISA Cross-Reactivity (%)
Sulfachlorpyridazine100100
Sulfadiazine8.322
Sulfamethazine1739
Sulfadimethoxine2.824

Data sourced from Zherdev et al. (2021). Cross-reactivity is calculated relative to sulfachlorpyridazine.

Experimental Protocols

The following is a generalized protocol for determining antibody cross-reactivity using a competitive ELISA, a common method for such assessments.

Competitive ELISA Protocol
  • Coating: Microtiter plates are coated with a conjugate of the target analyte (hapten) and a carrier protein (e.g., BSA or OVA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). The plates are incubated overnight at 4°C.

  • Washing: The plates are washed three to five times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound coating conjugate.

  • Blocking: To prevent non-specific binding, the remaining protein-binding sites on the plate are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Washing: The washing step is repeated.

  • Competitive Reaction: A mixture of the primary antibody (at a predetermined optimal dilution) and either the standard analyte or a potential cross-reactant (at various concentrations) is added to the wells. The plate is incubated for 1-2 hours at room temperature. During this incubation, the free analyte in the solution competes with the coated analyte for binding to the antibody.

  • Washing: The washing step is repeated to remove unbound antibodies and analytes.

  • Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) and specific for the primary antibody's species and isotype is added to each well. The plate is incubated for 1 hour at room temperature.

  • Washing: The final washing step is performed to remove the unbound secondary antibody.

  • Substrate Addition: A substrate solution for the enzyme (e.g., TMB for HRP) is added to the wells. The plate is incubated in the dark for a specified time (e.g., 15-30 minutes) to allow for color development.

  • Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., 2M H₂SO₄).

  • Data Acquisition: The absorbance in each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm for TMB).

  • Data Analysis: The concentration of the analyte that causes 50% inhibition of the signal (IC50) is determined for the target analyte and each potential cross-reactant. The percent cross-reactivity is calculated using the following formula:

    % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Visualizations

Competitive ELISA Workflow

G cluster_pathway Cellular Signaling Pathway cluster_inhibition Pharmacological Intervention Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Cellular Response TF->Response Drug 2-(Sec-butylamino)isonicotinic acid derivative Drug->Kinase1 Inhibition

References

Comparative Performance Analysis of Nicotinic Receptor Modulators in Smoking Cessation and Depression

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Initial research for "2-(Sec-butylamino)isonicotinic acid" did not yield specific data regarding its performance or applications in scientific literature. Consequently, this guide provides a comparative analysis of a well-characterized compound, Bupropion , which is relevant to the broader class of substituted amino-nicotinic acid derivatives and has significant applications in neuroscience research and drug development.

Bupropion is a substituted aminoketone, structurally distinct from isonicotinic acid, but critically, it functions as an antagonist of nicotinic acetylcholine receptors (nAChRs). This guide benchmarks Bupropion's performance against established alternatives in its two primary therapeutic applications: smoking cessation and the treatment of major depressive disorder (MDD). For smoking cessation, Bupropion is compared with Varenicline and Nortriptyline . For depression, its performance is benchmarked against the widely used Selective Serotonin Reuptake Inhibitors (SSRIs) . This guide is intended for researchers, scientists, and drug development professionals, providing objective comparisons and supporting experimental data.

Mechanism of Action: A Comparative Overview

The therapeutic agents discussed exhibit distinct mechanisms of action, which underlie their clinical efficacy and side-effect profiles.

  • Bupropion: Exerts a dual action by inhibiting the reuptake of norepinephrine and dopamine (NDRI) and acting as a non-competitive antagonist of several nicotinic acetylcholine receptors (nAChRs). This dual mechanism contributes to its antidepressant effects and its ability to reduce nicotine cravings and withdrawal symptoms.

  • Varenicline: Acts as a partial agonist at the α4β2 subtype of the nicotinic acetylcholine receptor. This allows it to moderately stimulate the receptor to reduce withdrawal symptoms while also blocking nicotine from binding, thereby reducing the rewarding effects of smoking.

  • Nortriptyline: A tricyclic antidepressant, its efficacy in smoking cessation is thought to be related to its adrenergic and dopaminergic activity, independent of its antidepressant effects.

  • Selective Serotonin Reuptake Inhibitors (SSRIs): This class of drugs, including fluoxetine, sertraline, and paroxetine, specifically inhibits the reuptake of serotonin, increasing its availability in the synaptic cleft. This mechanism is distinct from Bupropion's primary effects on dopamine and norepinephrine.

Comparative Mechanisms of Action cluster_bupropion Bupropion cluster_varenicline Varenicline cluster_nortriptyline Nortriptyline cluster_ssri SSRIs bup Bupropion dat Dopamine Transporter (DAT) bup->dat Inhibits net Norepinephrine Transporter (NET) bup->net Inhibits nachr Nicotinic ACh Receptor (nAChR) bup->nachr Antagonizes var Varenicline a4b2 α4β2 nAChR var->a4b2 Partial Agonist nor Nortriptyline monoamine Dopamine & Norepinephrine Activity nor->monoamine Modulates ssri SSRIs sert Serotonin Transporter (SERT) ssri->sert Inhibits

Figure 1: Simplified signaling pathways for each drug class.

Performance Benchmark 1: Smoking Cessation

Bupropion, Varenicline, and Nortriptyline are effective pharmacotherapies for smoking cessation. Clinical trials consistently demonstrate their superiority over placebo. Varenicline generally shows the highest efficacy, followed by Bupropion and Nortriptyline, which have comparable success rates.

Pharmacotherapy Comparison Group Outcome Measure Result (Risk Ratio, RR) 95% Confidence Interval (CI) Source(s)
Bupropion Placebo>6-month abstinence1.641.52 - 1.77
Nortriptyline Placebo>6-month abstinence2.031.48 - 2.78
Varenicline Placebo>6-month abstinence2.242.06 - 2.43
Varenicline Bupropion>6-month abstinence1.391.25 - 1.54
Bupropion Nortriptyline>6-month abstinenceFavors Bupropion (Not Statistically Significant)-
Bupropion Single-form NRT>6-month abstinence1.030.93 - 1.13

Performance Benchmark 2: Major Depressive Disorder

Bupropion is an effective antidepressant with efficacy comparable to first-line SSRIs. Its primary distinguishing features lie in its side-effect profile, particularly the lower incidence of sexual dysfunction, weight gain, and somnolence.

Metric Bupropion SSRIs (Fluoxetine, Paroxetine, Sertraline) Source(s)
Overall Efficacy (Response/Remission Rates) Comparable to SSRIsComparable to Bupropion
Anxious Depression Effective; SSRIs show a modest advantage in high anxietyModestly superior to Bupropion in high anxiety
Symptoms of Hypersomnia and Fatigue More effective than SSRIsLess effective than Bupropion
Sexual Dysfunction (Arousal, Orgasm, Desire) Significantly lower incidence (RR: 0.22-0.65 vs. SSRIs)Significantly higher incidence
Weight Gain Not associated with weight gain; often causes weight lossAssociated with weight gain
Somnolence Significantly lower incidence (RR: 0.27 vs. SSRIs)Significantly higher incidence

Experimental Protocols

Competitive Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

This assay determines the affinity of a test compound for nAChRs by measuring its ability to compete with a radiolabeled ligand.

Methodology:

  • Preparation of Receptor Source:

    • Use cell membranes from a cell line stably expressing the desired nAChR subtype (e.g., α4β2-expressing HEK cells) or tissue homogenates rich in nAChRs (e.g., rat brain cortex).

  • Incubation:

    • In a 96-well plate, combine the receptor preparation, a known concentration of a radiolabeled nAChR ligand (e.g., [³H]-Cytisine or [¹²⁵I]-Epibatidine), and varying concentrations of the test compound (e.g., Bupropion).

    • Total binding is measured in wells with only the radioligand and receptor.

    • Non-specific binding is measured in wells with radioligand, receptor, and a high concentration of a known nAChR ligand (e.g., nicotine).

    • Incubate the mixture for a defined period (e.g., 75 minutes) at a specific temperature (e.g., 4°C) to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters trap the membranes with bound radioligand.

    • Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

prep 1. Prepare Receptor (e.g., α4β2-HEK cell membranes) incubate 2. Incubate (Receptor + [3H]Radioligand + Test Compound) prep->incubate filter 3. Filter & Wash (Separate Bound from Free) incubate->filter count 4. Scintillation Counting (Quantify Radioactivity) filter->count analyze 5. Data Analysis (Calculate IC50 and Ki) count->analyze

Figure 2: Workflow for a competitive nAChR binding assay.
Dopamine Transporter (DAT) Binding Assay

This assay measures the affinity of a compound for the dopamine transporter, a key target of Bupropion.

Methodology:

  • Preparation of Transporter Source:

    • Use membranes from cells recombinantly expressing the human dopamine transporter (hDAT) or from dopamine-rich brain regions (e.g., striatum).

  • Incubation:

    • In a suitable assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl), combine the membrane preparation with a specific DAT radioligand (e.g., [³H]-WIN 35,428).

    • Add varying concentrations of the test compound (e.g., Bupropion) to competition wells.

    • For non-specific binding, add a high concentration of a known DAT inhibitor (e.g., GBR 12909).

    • Incubate for a specified time and temperature (e.g., 120 minutes at 4°C).

  • Filtration:

    • Terminate the assay by rapid filtration over glass fiber filters (e.g., GF/C) presoaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.

    • Wash filters extensively with ice-cold wash buffer.

  • Quantification:

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific from total binding.

    • Analyze the competition data using non-linear regression to determine the IC₅₀ and subsequently the Ki value for the test compound.

start Start: Prepare hDAT Membrane Suspension add_ligand Add Radioligand (e.g., [3H]-WIN 35,428) & Test Compound start->add_ligand incubation Incubate at 4°C for 120 minutes add_ligand->incubation filtration Rapid Filtration over GF/C filters incubation->filtration quantify Quantify Bound Ligand via Scintillation Counting filtration->quantify end_node End: Calculate Ki from IC50 value quantify->end_node

Figure 3: Experimental workflow for a DAT binding assay.

Comparative Efficacy of 2-(Alkylamino)nicotinic Acid Derivatives: A Review of Preclinical Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite significant interest in the therapeutic potential of nicotinic acid derivatives, a comprehensive analysis of the comparative in vitro and in vivo efficacy of compounds specifically derived from 2-(Sec-butylamino)isonicotinic acid remains elusive in publicly available scientific literature. Extensive searches have not yielded studies that directly compare the laboratory and whole-organism effects of this particular class of compounds. Therefore, this guide will broaden its scope to discuss the preclinical evaluation of closely related 2-(alkylamino)nicotinic and isonicotinic acid derivatives, providing a framework for understanding their potential therapeutic activities and the methodologies used to assess them.

While direct data is unavailable, the broader family of 2-aminonicotinic and 2-aminoisonicotinic acid derivatives has been investigated for a range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects. This guide will synthesize the available information on analogous compounds to provide researchers, scientists, and drug development professionals with a relevant, albeit indirect, comparison.

Table 1: Illustrative In Vitro Efficacy of 2-(Arylamino)nicotinic Acid Derivatives (Analogous Compounds)

Compound IDTarget/AssayCell LineIC₅₀ / EC₅₀ (µM)Biological EffectReference
4c Cyclooxygenase-2 (COX-2)--Potent analgesic & anti-inflammatory[1][2]
4d Cyclooxygenase-2 (COX-2)-0.940Selective COX-2 Inhibition
6b Cyclooxygenase-2 (COX-2)-0.614Potent COX-2 Inhibition
Compound 3 VEGFR-2 Kinase-1.91 nMPotent VEGFR-2 Inhibition[3]

Note: The compounds listed are structurally related analogs. Data for this compound derivatives is not available.

Table 2: Illustrative In Vivo Efficacy of 2-(Arylamino)nicotinic Acid Derivatives (Analogous Compounds)

Compound IDAnimal ModelDisease ModelDosageRouteOutcomeReference
4c RatCarrageenan-induced paw edema--Significant anti-inflammatory effect[1][2]
4d RatCarrageenan-induced paw edema-OralSignificant reduction in paw edema[4]
Compound 3 -Prostate Cancer--ED₅₀ of 5.26 µM[3]

Note: The compounds listed are structurally related analogs. Data for this compound derivatives is not available.

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. While specific protocols for this compound derivatives are not available, the following sections outline typical procedures used for evaluating the in vitro and in vivo efficacy of analogous nicotinic acid derivatives.

In Vitro Efficacy Assays

1. Cyclooxygenase (COX) Inhibition Assay:

  • Objective: To determine the inhibitory effect of the compounds on COX-1 and COX-2 enzymes, which are key mediators of inflammation.

  • Methodology: The activity of purified ovine COX-1 or human recombinant COX-2 is measured in the presence of various concentrations of the test compound. The conversion of a substrate (e.g., arachidonic acid) to prostaglandin is quantified, typically by enzyme immunoassay (EIA) or by measuring oxygen consumption. The IC₅₀ value, the concentration of the compound that inhibits 50% of the enzyme activity, is then calculated.

2. Kinase Inhibition Assays:

  • Objective: To assess the inhibitory potential of compounds against specific protein kinases involved in cell signaling pathways, such as VEGFR-2 in cancer.

  • Methodology: Recombinant kinase enzymes are incubated with a specific substrate and ATP in the presence of varying concentrations of the test compound. The phosphorylation of the substrate is measured, often using methods like ELISA, fluorescence polarization, or radiometric assays. The IC₅₀ is determined from the dose-response curve.

3. Cell Viability and Cytotoxicity Assays (e.g., MTT Assay):

  • Objective: To evaluate the effect of the compounds on the viability and proliferation of cancer cell lines.

  • Methodology: Cancer cells are seeded in 96-well plates and treated with a range of concentrations of the test compound for a specified period (e.g., 48-72 hours). A reagent like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is then added. Viable cells with active mitochondrial reductases convert the MTT to a colored formazan product, which is solubilized and its absorbance is measured. The IC₅₀ value represents the concentration that reduces cell viability by 50%.

In Vivo Efficacy Models

1. Carrageenan-Induced Paw Edema in Rodents:

  • Objective: A standard acute inflammation model to evaluate the anti-inflammatory activity of a compound.

  • Methodology: A sub-plantar injection of carrageenan is administered into the hind paw of a rodent (typically a rat or mouse) to induce localized inflammation and edema. The test compound is administered, usually orally or intraperitoneally, at a predetermined time before the carrageenan injection. The volume of the paw is measured at various time points after the carrageenan challenge using a plethysmometer. The percentage inhibition of edema by the compound is calculated by comparing the paw volume in the treated group to the control group.

2. Xenograft Models for Anticancer Activity:

  • Objective: To assess the ability of a compound to inhibit tumor growth in a living organism.

  • Methodology: Human cancer cells are injected subcutaneously into immunocompromised mice. Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The test compound is administered according to a specific dosing schedule. Tumor volume and body weight are measured regularly. At the end of the study, the tumors are excised and weighed. The efficacy of the compound is determined by the degree of tumor growth inhibition.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the logical flow of preclinical drug discovery and a relevant signaling pathway, the following diagrams are provided.

experimental_workflow General Experimental Workflow for Efficacy Testing cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation synthesis Compound Synthesis & Characterization invitro_screening Initial In Vitro Screening (e.g., Enzyme Assays, Cell Viability) synthesis->invitro_screening dose_response Dose-Response Studies & IC₅₀ Determination invitro_screening->dose_response mechanism Mechanism of Action Studies (e.g., Western Blot, PCR) dose_response->mechanism animal_model Selection of Animal Model mechanism->animal_model pk_studies Pharmacokinetic (ADME) Studies animal_model->pk_studies efficacy_studies Efficacy Studies (e.g., Tumor Xenograft, Inflammation Model) pk_studies->efficacy_studies toxicity Toxicology & Safety Assessment efficacy_studies->toxicity

Caption: General workflow for preclinical efficacy testing of novel compounds.

cox_pathway Simplified COX-2 Inflammatory Pathway stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) membrane Cell Membrane Phospholipids stimuli->membrane pla2 Phospholipase A₂ (PLA₂) membrane->pla2 aa Arachidonic Acid (AA) pla2->aa releases cox2 Cyclooxygenase-2 (COX-2) aa->cox2 converts pgh2 Prostaglandin H₂ (PGH₂) cox2->pgh2 pges Prostaglandin Synthases pgh2->pges prostaglandins Prostaglandins (e.g., PGE₂) pges->prostaglandins produce inflammation Inflammation, Pain, Fever prostaglandins->inflammation inhibitor 2-Anilinonicotinic Acid Derivatives (Analogs) inhibitor->cox2

Caption: Inhibition of the COX-2 pathway by analogous compounds.

References

Validating the Mechanism of Action of a 2-(Sec-butylamino)isonicotinic acid-based Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the mechanism of action of a novel 2-(Sec-butylamino)isonicotinic acid-based inhibitor. Given the novelty of this chemical entity, we will use Bruton's tyrosine kinase (BTK) inhibitors as a well-characterized class of molecules for comparison. This approach will allow for a thorough evaluation of the inhibitor's performance against established alternatives, supported by experimental data and detailed protocols.

Comparative Performance Data

To objectively assess the potency and selectivity of a novel inhibitor, it is crucial to compare its performance against known standards. The following tables summarize key quantitative data for three well-established BTK inhibitors: Ibrutinib, Acalabrutinib, and Zanubrutinib. These tables can serve as a template for summarizing data generated for a this compound-based inhibitor.

Table 1: Biochemical Potency Against BTK

InhibitorTargetAssay TypeIC50 (nM)
Novel Inhibitor BTK (e.g., ADP-Glo) [Insert Data]
IbrutinibBTKBiochemical~0.5-5
AcalabrutinibBTKBiochemical~3-8
ZanubrutinibBTKBiochemical~0.7-2.5

Table 2: Cellular Target Engagement and Functional Activity

InhibitorCell LineAssay TypeCellular IC50 (nM)
Novel Inhibitor (e.g., Ramos) (e.g., NanoBRET) [Insert Data]
IbrutinibVarious B-cell linesCellular pBTK<10
AcalabrutinibVarious B-cell linesCellular pBTK<10
ZanubrutinibVarious B-cell linesCellular pBTK<10

Table 3: Off-Target Kinase Selectivity Profile

InhibitorOff-Target KinaseFold Selectivity (Off-Target IC50 / BTK IC50)
Novel Inhibitor [e.g., EGFR, TEC, SRC] [Insert Data]
IbrutinibEGFR~10
TEC~7
SRC~20
AcalabrutinibEGFR>1000
TEC>100
SRC>100
ZanubrutinibEGFR>200
TEC~20
SRC>50

Experimental Protocols

Detailed methodologies are essential for reproducing and validating experimental findings. Below are protocols for key experiments to characterize the mechanism of action of a kinase inhibitor.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced by the kinase reaction, which is inversely proportional to the inhibitor's activity.

Materials:

  • Recombinant BTK enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution (at Km concentration for BTK)

  • Substrate (e.g., poly(Glu, Tyr) peptide)

  • Test inhibitor (serial dilutions)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • 96- or 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the this compound-based inhibitor.

  • In a white-walled assay plate, add the inhibitor dilutions, recombinant BTK enzyme, and the substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Target Engagement Assay (e.g., NanoBRET™ Target Engagement Assay)

This assay measures the binding of the inhibitor to the target kinase within living cells.

Materials:

  • Cells expressing a NanoLuc®-BTK fusion protein (e.g., HEK293 cells)

  • NanoBRET™ Tracer

  • Test inhibitor (serial dilutions)

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Nano-Glo® Substrate

  • 96- or 384-well plates (white)

  • Plate reader capable of measuring BRET signals (two wavelengths)

Procedure:

  • Seed the NanoLuc®-BTK expressing cells into the assay plate and incubate overnight.

  • Prepare serial dilutions of the this compound-based inhibitor in Opti-MEM®.

  • Add the inhibitor dilutions to the cells and incubate for a defined period (e.g., 2 hours) to allow for target engagement.

  • Add the NanoBRET™ Tracer to all wells.

  • Add the NanoBRET™ Nano-Glo® Substrate.

  • Read the BRET signal on a plate reader capable of simultaneous filtered luminescence measurement at 450 nm and >600 nm.

  • Calculate the BRET ratio and determine the cellular IC50 value by plotting the BRET ratio against the inhibitor concentration.

Western Blot for Phospho-BTK Inhibition

This method assesses the inhibitor's ability to block the phosphorylation of BTK in a cellular context, a direct measure of its intracellular activity.

Materials:

  • B-cell lymphoma cell line (e.g., Ramos)

  • Test inhibitor

  • Stimulating agent (e.g., anti-IgM antibody)

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total BTK

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • SDS-PAGE gels and blotting apparatus

Procedure:

  • Culture the B-cell lymphoma cells and treat them with various concentrations of the this compound-based inhibitor for a specified time.

  • Stimulate the cells with anti-IgM to induce BTK phosphorylation.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with the primary anti-phospho-BTK antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-total BTK antibody to normalize for protein loading.

  • Quantify the band intensities to determine the extent of phospho-BTK inhibition.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the validation of a BTK inhibitor.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation Antigen Antigen Antigen->BCR BTK BTK Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB NF-κB Ca_PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Inhibitor 2-(Sec-butylamino)isonicotinic acid-based inhibitor Inhibitor->BTK Inhibition

Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of a BTK inhibitor.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_selectivity Selectivity Profiling Biochem_Potency Determine IC50 (e.g., ADP-Glo) MoA Mechanism of Action (e.g., Reversibility) Biochem_Potency->MoA Kinome_Scan Kinome-wide Screen Biochem_Potency->Kinome_Scan Target_Engagement Confirm Target Binding (e.g., NanoBRET) MoA->Target_Engagement Downstream_Signaling Assess Pathway Inhibition (e.g., pBTK Western Blot) Target_Engagement->Downstream_Signaling Functional_Outcomes Measure Cellular Effects (e.g., Apoptosis, Proliferation) Downstream_Signaling->Functional_Outcomes Off_Target_Validation Validate Key Off-Targets Kinome_Scan->Off_Target_Validation

Caption: A generalized experimental workflow for validating the mechanism of action of a kinase inhibitor.

Head-to-Head Comparison: 2-(Sec-butylamino)isonicotinic Acid Derivative (Compound X) vs. a Known COX-2 Inhibitor Scaffold (Celecoxib)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of a novel investigational compound, a derivative of 2-(Sec-butylamino)isonicotinic acid (designated as Compound X), with the established COX-2 inhibitor, Celecoxib. The following sections present a head-to-head analysis of their biochemical potency, cellular activity, and selectivity, supported by detailed experimental protocols and a visualization of the relevant biological pathway.

Data Presentation: Quantitative Comparison

The following table summarizes the key in vitro performance metrics for Compound X and Celecoxib.

ParameterCompound X (Hypothetical Data)Celecoxib (Reference Data)
Target Cyclooxygenase-2 (COX-2)Cyclooxygenase-2 (COX-2)
Potency (IC₅₀) 85 nM40 nM
Selectivity (COX-1 IC₅₀ / COX-2 IC₅₀) >1000-fold~30-fold
Cellular Activity (PGE₂ Inhibition in A549 cells, IC₅₀) 250 nM150 nM
Mechanism of Action Competitive InhibitionCompetitive Inhibition

Experimental Protocols

The data presented above were generated using the following standardized experimental methodologies.

1. COX-1 and COX-2 Enzyme Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against purified human recombinant COX-1 and COX-2 enzymes.

  • Methodology:

    • Purified human recombinant COX-1 or COX-2 enzyme is pre-incubated with a range of concentrations of the test compound (Compound X or Celecoxib) in a reaction buffer containing Tris-HCl, hematin, and glutathione.

    • The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

    • The reaction is allowed to proceed for a specified time at 37°C and is then terminated.

    • The amount of prostaglandin E₂ (PGE₂) produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

    • IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

2. Cellular Prostaglandin E₂ (PGE₂) Production Assay

  • Objective: To assess the potency of the test compounds in a cellular context by measuring the inhibition of PGE₂ production in human lung carcinoma cells (A549).

  • Methodology:

    • A549 cells are seeded in 96-well plates and cultured until they reach approximately 80-90% confluency.

    • The cell culture medium is replaced with fresh medium containing a range of concentrations of the test compound.

    • The cells are stimulated with interleukin-1β (IL-1β) to induce the expression of COX-2 and subsequent production of PGE₂.

    • After an incubation period, the cell culture supernatant is collected.

    • The concentration of PGE₂ in the supernatant is measured using a commercially available ELISA kit.

    • The IC₅₀ values for the inhibition of PGE₂ production are determined from the dose-response curves.

Visualization of the Prostaglandin Synthesis Pathway

The following diagram illustrates the signaling pathway leading to the production of prostaglandins and the point of intervention for COX-2 inhibitors like Compound X and Celecoxib.

Prostaglandin_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 PGH2 Prostaglandin H₂ (PGH₂) COX1_COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE₂) PGH2->Prostaglandins PLA2 Phospholipase A₂ (PLA₂) PLA2->Arachidonic_Acid releases Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->PLA2 activates Compound_X_Celecoxib Compound X / Celecoxib Compound_X_Celecoxib->COX1_COX2 inhibit

Caption: Inhibition of Prostaglandin Synthesis by COX-2 Inhibitors.

Validating Target Engagement of a 2-(Sec-butylamino)isonicotinic Acid Probe: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of modern techniques to validate the target engagement of a novel chemical probe, using 2-(Sec-butylamino)isonicotinic acid as a representative example. Establishing that a molecule directly interacts with its intended biological target within a cellular context is a critical step in drug discovery and chemical biology, providing confidence in the mechanism of action and downstream biological effects.[1][2] This guide will objectively compare various experimental approaches, present supporting data formats, and provide detailed protocols for key methodologies.

I. Overview of Target Engagement Validation Strategies

Validating the interaction of a small molecule with its protein target is a multifaceted process. A variety of techniques, each with its own advantages and limitations, can be employed to build a robust body of evidence for target engagement. These methods can be broadly categorized as biophysical, chemical proteomics, and cellular assays.[1][3][4] The selection of an appropriate assay depends on factors such as the availability of purified protein, the nature of the small molecule-target interaction, and the desired experimental throughput.

Logical Workflow for Target Engagement Validation

cluster_0 Initial Hypothesis cluster_1 In Vitro / Biophysical Validation cluster_2 In-Cellulo / Proteome-Wide Validation cluster_3 Downstream Functional Validation Hypothesized Target Hypothesized Target DSF Differential Scanning Fluorimetry (DSF) Hypothesized Target->DSF Direct Binding SPR Surface Plasmon Resonance (SPR) Hypothesized Target->SPR Direct Binding ITC Isothermal Titration Calorimetry (ITC) Hypothesized Target->ITC Direct Binding CETSA Cellular Thermal Shift Assay (CETSA) DSF->CETSA Confirm in Cells SPR->CETSA Confirm in Cells ITC->CETSA Confirm in Cells ChemProteomics Chemical Proteomics CETSA->ChemProteomics Identify Off-Targets Cellular Assays Target-Specific Cellular Assays ChemProteomics->Cellular Assays Functional Consequences cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Analysis A Mix Protein, Dye, and Buffer B Aliquot into Plate A->B C Add Probe/ DMSO Control B->C D Thermal Ramp in RT-PCR Instrument C->D E Monitor Fluorescence D->E F Plot Fluorescence vs. Temperature E->F G Determine Tm Shift F->G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis A Treat Cells with Probe or Vehicle B Harvest and Aliquot Cells A->B C Heat to a Range of Temperatures B->C D Lyse Cells and Separate Soluble Fraction C->D E Western Blot for Target Protein D->E F Quantify and Plot Soluble Protein vs. Temp E->F

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-(Sec-butylamino)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a detailed, step-by-step guide for the safe disposal of 2-(Sec-butylamino)isonicotinic acid (CAS No. 77314-78-4), ensuring compliance with safety protocols and regulatory requirements.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound could be located. The following guidance is therefore based on the known hazards of its constituent chemical parts: isonicotinic acid and sec-butylamine, in conjunction with general principles of hazardous waste management. Users must always consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure compliance with all local, state, and federal regulations.

Hazard Profile Analysis

To ensure the safe handling and disposal of this compound, it is essential to understand the potential hazards inherited from its precursors.

Hazard ClassificationIsonicotinic AcidSec-ButylamineInferred Hazards for this compound
Physical State Solid (Powder)[1]Liquid[2]Solid
Flammability Not classified as flammable[1]Highly flammable liquid and vapor[3]Potentially combustible.
Corrosivity Not classified as corrosiveCauses severe skin burns and eye damage[3]May be corrosive or irritating to skin and eyes.
Toxicity Causes skin and serious eye irritation; May cause respiratory irritation.[4][5]Toxic if swallowed, in contact with skin or if inhaled.Assumed to be toxic and irritating.
Environmental Hazards Not expected to be hazardous to the aquatic environment.Harmful to aquatic life.Should be prevented from entering the environment.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a hazardous waste stream. The following protocol outlines the necessary steps for its safe and compliant disposal.

Step 1: Waste Identification and Classification

  • Hazardous Waste Determination: Based on the properties of its components, this compound should be presumed to be a hazardous waste. It is the generator's responsibility to make a formal hazardous waste determination in accordance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.

  • Waste Profile: Create a waste profile sheet for the compound. This should include the chemical name, CAS number, and a summary of the known and inferred hazards.

Step 2: Segregation and Storage

  • Dedicated Waste Container: Use a dedicated, properly labeled hazardous waste container for the collection of this compound waste. The container must be made of a material compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the CAS number "77314-78-4," and an indication of the associated hazards (e.g., "Toxic," "Irritant," "Flammable Solid").

  • Storage Location: Store the waste container in a designated satellite accumulation area or a central hazardous waste storage area. This area must be secure, well-ventilated, and away from incompatible materials.

Step 3: Personal Protective Equipment (PPE)

When handling this compound for disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used.

Step 4: Disposal Method

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Licensed Disposal Facility: The waste must be transported by a licensed hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Recommended Disposal Technique: The most appropriate disposal method for this type of organic chemical waste is typically high-temperature incineration in a facility equipped with flue gas scrubbing to neutralize harmful emissions.[6] This method ensures the complete destruction of the compound.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Generation of This compound waste waste_id Step 1: Identify as Potential Hazardous Waste start->waste_id consult_sds Consult Specific SDS (If available) waste_id->consult_sds no_sds SDS Unavailable: Infer hazards from components consult_sds->no_sds Not Found hazard_assessment Assess Hazards: - Toxicity - Irritation - Potential Flammability consult_sds->hazard_assessment Found no_sds->hazard_assessment containerize Step 2: Segregate and Containerize in a labeled, compatible container hazard_assessment->containerize storage Store in Designated Hazardous Waste Area containerize->storage ppe Step 3: Use Appropriate PPE (Gloves, Goggles, Lab Coat) storage->ppe contact_ehs Step 4: Contact Institutional EHS for Pickup ppe->contact_ehs disposal Disposal by Licensed Hazardous Waste Vendor (e.g., Incineration) contact_ehs->disposal end End: Waste Properly Disposed disposal->end

References

Essential Safety and Logistics for Handling 2-(Sec-butylamino)isonicotinic acid

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Identification and Summary

2-(Sec-butylamino)isonicotinic acid is presumed to share the hazardous properties of its precursors. Isonicotinic acid is known to cause skin and serious eye irritation.[1][2][3][4] Sec-butylamine is a corrosive and flammable liquid that can cause severe skin and eye damage, with vapors that can lead to respiratory irritation or burns.[5][6][7] Therefore, this compound should be handled as a hazardous substance with precautions taken to avoid contact and inhalation.

Hazard ClassificationDescriptionPotential Effects
Skin Corrosion/Irritation Based on isonicotinic acid and the corrosive nature of sec-butylamine.May cause skin irritation or chemical burns upon contact.[4][7]
Serious Eye Damage/Irritation A known hazard for isonicotinic acid and sec-butylamine.Causes serious eye irritation or burns.[3][4][7]
Respiratory Irritation A risk associated with handling powdered solids and amine compounds.Inhalation of dust may cause respiratory irritation.[4][7]
Incompatible Materials Based on the reactivity of parent compounds.Violent reactions can occur with strong oxidizing agents, reducing agents, and acids.[2][3][5][7]

Operational Plan: Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure. The following table outlines the recommended equipment for handling this compound.[8][9]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles conforming to EN166 or NIOSH standards.[1][10] A face shield should be worn over goggles when there is a significant risk of splashes.[11][12][13]To protect eyes from dust particles and potential splashes, which can cause serious irritation or damage.[1][2][3][4]
Skin and Body Protection A standard laboratory coat.[8] For tasks with a higher risk of contact, an acid-resistant apron is recommended.[8] Wear long pants and closed-toe shoes.[11][13]To prevent skin contact with the chemical.
Hand Protection Chemical-resistant gloves, such as nitrile for splash protection.[8] Gloves must be inspected before use and disposed of after contamination.[10]To provide a direct barrier against skin contact and absorption.[10]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates (e.g., N95).[10][11][13]To prevent inhalation of airborne powder, which can cause respiratory irritation.[4]

Procedural Guidance: Handling and Emergency Plan

Follow these step-by-step procedures for the safe handling of this compound.

Step 1: Preparation
  • Review Safety Information : Always consult the available safety data for the parent compounds before beginning work.[8]

  • Ensure Engineering Controls are Functional : Work must be conducted in a certified chemical fume hood or a well-ventilated laboratory.[2][10] Ensure safety showers and eyewash stations are accessible and operational.[2]

  • Assemble PPE : Don all required personal protective equipment as outlined in the table above.[10]

Step 2: Handling the Compound
  • Grounding : To prevent static discharge, ensure all metal equipment is properly grounded.[5]

  • Dispensing : Handle the solid powder carefully to minimize dust formation.[1][2][10]

  • Avoid Incompatibilities : Keep the compound away from strong oxidizing agents, strong reducing agents, and acids.[1][2][3]

  • Personal Hygiene : Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][10] Do not eat, drink, or smoke in the laboratory.[3][14]

Step 3: Emergency Procedures
  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact : Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[2]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][3]

  • Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2]

  • Spills : Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Sweep up carefully to avoid creating dust and place it in a suitable, closed container for disposal.[10]

Disposal Plan

Proper disposal is critical to ensure environmental safety and regulatory compliance.

  • Waste Classification : This material and its container must be disposed of as hazardous waste.[1]

  • Containerization : Collect waste material in a clearly labeled, sealed, and appropriate container. Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated Materials : Dispose of any contaminated items, such as gloves and paper towels, as hazardous waste in the same manner as the unused product.[10]

  • Regulations : Do not allow the product to enter drains or waterways.[1][10] All disposal activities must be in accordance with local, regional, and national regulations.[1][4]

Workflow for Safe Handling

The following diagram illustrates the logical flow for the safe handling of this compound, from initial preparation to final disposal.

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_emergency 3. Spill & Emergency cluster_disposal 4. Disposal prep_sds Review SDS & Hazards prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_eng Verify Engineering Controls (Fume Hood, Eyewash) prep_ppe->prep_eng handle_dispense Dispense Carefully (Avoid Dust) prep_eng->handle_dispense handle_ops Perform Lab Operations handle_dispense->handle_ops emergency_spill Contain Spill handle_ops->emergency_spill If Spill Occurs emergency_first_aid Provide First Aid handle_ops->emergency_first_aid If Exposure Occurs disp_collect Collect in Labeled Hazardous Waste Container handle_ops->disp_collect disp_decon Decontaminate Work Area handle_ops->disp_decon emergency_notify Notify Supervisor emergency_spill->emergency_notify emergency_first_aid->emergency_notify disp_dispose Dispose via Certified Waste Handler disp_collect->disp_dispose disp_decon->disp_dispose

Caption: Workflow for handling this compound.

References

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